molecular formula C7H5ClN2O B1593426 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1020056-82-9

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B1593426
CAS No.: 1020056-82-9
M. Wt: 168.58 g/mol
InChI Key: FSSNZZBDEOYMMZ-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSNZZBDEOYMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649810
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-82-9
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, a substituted 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural resemblance to purine bases makes the 7-azaindole scaffold a valuable motif in designing pharmaceutical agents, particularly kinase inhibitors[1]. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical role as a versatile building block in the development of novel therapeutics. The strategic placement of its chloro, hydroxyl, and pyrrole functionalities offers multiple reaction sites for constructing complex molecular architectures.

Physicochemical Properties

This compound is typically a solid at room temperature. Its core structure consists of a fused pyrrole and pyridine ring system, which imparts a planar geometry and potential for π-stacking interactions. The presence of both a hydrogen-bond donor (pyrrole N-H, hydroxyl O-H) and acceptor (pyridine nitrogen) sites influences its intermolecular interactions and solubility.

A summary of its key physical and chemical properties is presented below:

PropertyValueSource
CAS Number 1020056-82-9[2][3]
Molecular Formula C₇H₅ClN₂O[2][3]
Molecular Weight 168.58 g/mol [2][3]
Appearance Solid / Lyophilized powder[4]
SMILES Oc1cnc2[nH]ccc2c1Cl[3]
InChI Key FSSNZZBDEOYMMZ-UHFFFAOYSA-N

While specific, publicly available spectral data like ¹H NMR and ¹³C NMR for this exact molecule is limited, analysis can be inferred from related 7-azaindole structures. The aromatic region of the ¹H NMR spectrum would be expected to show signals corresponding to the three protons on the bicyclic core. The ¹³C NMR would show seven distinct signals for the carbon atoms of the pyrrolo[2,3-b]pyridine ring. Spectroscopic data for various substituted 7-azaindoles are available and can be used for comparative analysis[5][6].

Synthesis and Reactivity

The synthesis of substituted 7-azaindoles can be approached through various methods, often involving the construction of the heterocyclic core from pyridine or pyrrole precursors[7][8][9]. A common strategy involves the functionalization of a pre-existing 7-azaindole skeleton. For instance, chlorination and subsequent functional group interconversion on the 7-azaindole ring system are established methods[10][11].

The reactivity of this compound is governed by its three primary functional regions: the chloro group at C4, the hydroxyl group at C5, and the pyrrole ring.

  • C4-Chloro Group: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

  • C5-Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of substituents. Its acidity allows for facile deprotonation to form a phenoxide, enhancing its nucleophilicity.

  • Pyrrole N-H: The pyrrole nitrogen can be deprotonated and subsequently alkylated or acylated, a common strategy to modulate solubility or block potential metabolic sites.

This multi-functional reactivity makes it a valuable intermediate for building molecular diversity.

Key Reaction Pathways

The dual reactivity of the chloro and hydroxyl groups allows for selective and sequential reactions, which is a cornerstone of its utility in multi-step syntheses.

G A This compound B O-Alkylation / Etherification (e.g., Williamson Ether Synthesis) A->B R-X, Base D Suzuki / Buchwald-Hartwig Coupling (at C4 position) A->D R-B(OH)₂, Pd Catalyst, Base C 5-Alkoxy-4-chloro-7-azaindole B->C F Sequential Functionalization C->F Cross-Coupling E 4-Aryl/Alkyl-5-hydroxy-7-azaindole D->E E->F O-Alkylation G Complex Kinase Inhibitor Scaffolds F->G

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 7-azaindole core is a well-established "hinge-binding" motif in protein kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolo[2,3-b]pyridine structure can mimic the adenine core of ATP, allowing it to fit into the ATP-binding pocket of kinases and disrupt their function[12].

This compound serves as a key starting material for the synthesis of potent kinase inhibitors targeting enzymes like Leucine-Rich Repeat Kinase 2 (LRRK2) and Checkpoint Kinase 1 (CHK1)[11][13]. The C4 and C5 positions are frequently modified to achieve selectivity and potency. For example, the chlorine at C4 can be displaced via a Suzuki coupling to introduce aryl or heteroaryl groups that occupy specific pockets within the kinase active site, while the C5-hydroxyl can be alkylated to interact with other regions or improve pharmacokinetic properties[14].

Illustrative Synthetic Workflow: Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds[15][16]. It is widely used to couple organohalides with boronic acids. In the context of this molecule, it is the primary method for functionalizing the C4 position.

Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A 4-Chloro-7-azaindole Derivative F Reaction Mixture (Heated) A->F B Aryl/Heteroaryl Boronic Acid R-B(OH)₂ B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., DME, Dioxane) E->F G Cross-Coupled Product 4-Aryl-7-azaindole Derivative F->G C-C Bond Formation

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling at the C4 Position

This protocol provides a representative methodology for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-chloro-7-azaindole derivative with a generic arylboronic acid. Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05-0.10 eq)[17]

  • Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent, e.g., 1,4-Dioxane or Dimethoxyethane (DME)/Water mixture

Procedure:

  • Inert Atmosphere: To a dry reaction vessel, add the 4-chloro-7-azaindole derivative, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1H-pyrrolo[2,3-b]pyridin-5-ol derivative.

Causality: The choice of a palladium catalyst with appropriate ligands (like dppf) is crucial for facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination)[17]. The base is required to activate the boronic acid for the transmetalation step[16]. Using anhydrous and degassed solvents prevents catalyst deactivation.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific safety information, consult the Material Safety Data Sheet (MSDS) from the supplier. It is classified as a combustible solid.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is firmly rooted in medicinal chemistry and drug discovery. Its versatile reactivity, stemming from the distinct functionalities at the C4, C5, and N1 positions, allows for the systematic and divergent synthesis of complex molecules. Its role as a foundational scaffold for a new generation of kinase inhibitors underscores its significance to researchers and scientists dedicated to developing targeted therapeutics. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the synthesis of biologically active compounds.

References

  • Royal Society of Chemistry.
  • MDPI.
  • Chemsrc. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | CAS#:55052-28-3. [Link]
  • Pharmaffiliates. The Role of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in Pharmaceutical R&D. [Link]
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
  • Organic Chemistry Portal. Azaindole synthesis. [Link]
  • ChemBK. 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. [Link]
  • National Institutes of Health. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. [Link]
  • Pharmaffiliates. This compound. [Link]
  • Synlett. Synthesis of Azaindoles. [Link]
  • ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]
  • Amerigo Scientific. This compound. [Link]
  • ChemSynthesis. 4-chloro-1H-pyrrolo[2,3-b]pyridine. [Link]
  • National Institutes of Health. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
  • National Institutes of Health. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]
  • Semantic Scholar. Oxidatively induced reactivity in Rh(iii)
  • Wikipedia. Suzuki reaction. [Link]
  • PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
  • ACS Publications. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [https://www.researchgate.net/publication/327618999_Suzuki_Miyaura_Cross-Coupling_Reactions_of_4-Chloro_Quinoline_Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them]([Link]_ Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them)
  • PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]
  • National Institutes of Health. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
  • PubMed Central.
  • Cusabio. This compound. [Link]
  • PubMed. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. [Link]

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An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the indole nucleus allows it to act as a bioisostere, offering unique opportunities to modulate physicochemical properties such as hydrogen bonding capacity, solubility, and metabolic stability.[1] Derivatives of 7-azaindole are integral to numerous therapeutic agents, particularly in the realm of kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bond interactions within the ATP-binding site of target enzymes.[2] The specific compound of interest, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol (with CAS Number 1020056-82-9, Molecular Formula C7H5ClN2O, and a Molecular Weight of 168.58 g/mol ), represents a key intermediate for the synthesis of a diverse array of biologically active molecules.[3][4] This guide provides a comprehensive walkthrough of the analytical methodologies employed to unequivocally determine its chemical structure.

Part 1: Synthesis and Sample Preparation

Proposed Synthetic Pathway:

A potential synthetic route could commence with the readily available 7-azaindole. N-oxidation using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) would yield 7-azaindole-N-oxide. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl3) can introduce the chlorine atom at the 4-position.[5] The introduction of the hydroxyl group at the 5-position could be achieved through various methods, potentially involving a nitration followed by reduction and diazotization, or through a metal-catalyzed hydroxylation of a 5-bromo precursor.

Experimental Protocol: Sample Purification

For the purpose of structure elucidation, the synthesized crude product must be rigorously purified.

  • Initial Work-up: The reaction mixture is quenched and neutralized. The crude product is extracted into an organic solvent (e.g., ethyl acetate).

  • Chromatography: The extracted material is subjected to column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate) to separate the desired product from byproducts and starting materials.

  • Recrystallization: The purified fractions are combined, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield analytically pure crystals of this compound.

  • Drying: The crystals are dried under high vacuum to remove any residual solvent.

Part 2: Spectroscopic Analysis and Structure Elucidation

The core of structure elucidation lies in the synergistic application of various spectroscopic techniques. The following sections detail the expected data from Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, and how this data is pieced together to confirm the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structural components through fragmentation analysis.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

ParameterExpected Value
Molecular FormulaC7H5ClN2O
Exact Mass168.0090
Measured [M+H]⁺169.0168
Isotopic PatternPresence of a peak at [M+H+2]⁺ with ~33% the intensity of the [M+H]⁺ peak, characteristic of a single chlorine atom.

Fragmentation Analysis (Electron Ionization - EI):

The fragmentation pattern in EI-MS is a critical fingerprint of the molecule. For this compound, the molecular ion peak (M⁺˙) is expected at m/z 168, with a corresponding M+2 peak at m/z 170.

Key fragmentation pathways are predicted to involve:

  • Loss of CO: A common fragmentation for phenolic compounds, leading to a fragment at m/z 140.

  • Loss of Cl: Ejection of a chlorine radical to give a fragment at m/z 133.

  • Loss of HCN: A characteristic fragmentation of the pyrrole ring, resulting in a fragment at m/z 141.

The interplay of these fragmentation patterns provides strong evidence for the presence of the chloro, hydroxyl, and pyrrolo-pyridine core functionalities.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will examine the predicted ¹H NMR, ¹³C NMR, and 2D correlation spectra.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound and known chemical shifts for 7-azaindole, the following proton signals are anticipated (in DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (N-H)~11.7br s-1H
H-6~7.8s-1H
H-2~7.5t~2.51H
H-3~6.5t~2.51H
O-H~9.5br s-1H
  • Rationale: The N-H proton of the pyrrole ring is expected to be significantly downfield and broad due to hydrogen bonding and exchange. The lone proton on the pyridine ring (H-6) will appear as a singlet. The protons on the pyrrole ring (H-2 and H-3) will appear as triplets due to coupling with each other. The phenolic OH proton will also be broad and downfield.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

CarbonPredicted Chemical Shift (ppm)
C-7a~148
C-5~145
C-4~135
C-3a~128
C-2~122
C-6~115
C-3~100
  • Rationale: The chemical shifts are predicted based on the parent 7-azaindole scaffold with considerations for the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group. Carbons attached to heteroatoms (C-5, C-4, C-7a, C-3a, C-2) are expected to be downfield.

2D NMR Spectroscopy: Confirming Connectivity

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the overall structure.

The COSY spectrum reveals proton-proton couplings. For this compound, a key correlation is expected between H-2 and H-3, confirming their adjacent positions on the pyrrole ring.

The HSQC spectrum correlates directly bonded proton and carbon atoms.[8] This experiment is essential for assigning the carbon signals based on their attached protons.

Expected HSQC Correlations:

ProtonCorrelated Carbon
H-6C-6
H-2C-2
H-3C-3

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the molecular framework.[8]

Key Expected HMBC Correlations:

  • H-2 to C-3 , C-3a , and C-7a

  • H-3 to C-2 , C-3a , and C-4

  • H-6 to C-4 , C-5 , and C-7a

  • H-1 (N-H) to C-2 , C-3 , C-3a , and C-7a

These long-range correlations would firmly establish the connectivity of the pyrrole and pyridine rings, as well as the positions of the substituents.

Part 3: Integrated Structure Elucidation Workflow

The process of structure elucidation is a logical puzzle where each piece of spectroscopic data provides a clue. The following diagram illustrates the workflow for confirming the structure of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation Synthesis Proposed Synthesis Purification Column Chromatography & Recrystallization Synthesis->Purification MS Mass Spectrometry (HRMS & EI) Purification->MS NMR_1D 1D NMR (¹H & ¹³C) Purification->NMR_1D MolFormula Molecular Formula & Weight MS->MolFormula Fragments Key Fragments (Loss of CO, Cl, HCN) MS->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D ProtonEnv Proton Environments & Connectivity NMR_1D->ProtonEnv CarbonSkel Carbon Skeleton NMR_1D->CarbonSkel Connectivity Final Connectivity Confirmation NMR_2D->Connectivity Final_Structure Confirmed Structure: This compound MolFormula->Final_Structure Fragments->Final_Structure ProtonEnv->Final_Structure CarbonSkel->Final_Structure Connectivity->Final_Structure

Structure Elucidation Workflow

The following diagram illustrates the key HMBC correlations that would be expected for this compound.

Key HMBC Correlations
(Note: The above DOT script for the HMBC correlation diagram is conceptual. A proper visualization would require overlaying arrows on a chemical structure image, which is beyond the capabilities of pure DOT language. The arrows indicate expected correlations from the specified proton to the specified carbons.)

Conclusion

The structural elucidation of a novel or target compound like this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By integrating data from mass spectrometry, 1D NMR, and 2D NMR, a complete and unambiguous picture of the molecular architecture can be constructed. This guide has outlined the expected spectroscopic data and the logical workflow required to confirm the structure of this important synthetic intermediate, providing a framework for researchers in drug discovery and development.

References

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed. (2023, October 5). PubMed.
  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (n.d.).
  • Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Organic Letters - ACS Publications. (2020, February 27).
  • Synthesis, Spectral Characterization and Anti-microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives. (2012). International Journal of PharmTech Research, 4(1), 169-175.
  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes - MDPI. (2024, July 9).
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei | Journal of Medicinal Chemistry - ACS Publications. (2024, August 13).
  • This compound - Amerigo Scientific. (n.d.).
  • This compound | Pharmaffiliates. (n.d.).
  • 1H-Pyrrolo[2,3-b]pyridine - NIST WebBook. (n.d.).
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH. (n.d.).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.).
  • This compound - Cusabio. (n.d.).
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).
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Sources

The Strategic Intermediate: A Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 7-Azaindole and the Unique Potential of a Key Derivative

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this core structure have demonstrated a vast spectrum of biological activities, including potent kinase inhibition, and have been integral to the creation of approved drugs and clinical candidates for various diseases.[2][3] Within this important class of molecules, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS Number: 1020056-82-9) emerges as a strategically significant intermediate. Its specific substitution pattern—a chlorine atom at the 4-position and a hydroxyl group at the 5-position—offers medicinal chemists a versatile platform for creating diverse and highly functionalized drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this key building block, empowering researchers to leverage its full potential in their drug discovery programs.

Physicochemical Properties and Structural Analysis

The unique arrangement of substituents in this compound dictates its chemical reactivity and intermolecular interactions, which are critical for its utility as a synthetic intermediate and for the properties of its downstream derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1020056-82-9
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Appearance Solid
InChI Key FSSNZZBDEOYMMZ-UHFFFAOYSA-N

The presence of both a chloro and a hydroxyl group on the 7-azaindole core has a profound impact on its crystal structure and hydrogen-bonding capabilities. Research on similarly substituted 7-azaindoles has shown that the hydroxyl group at the 5-position can participate in the formation of a three-dimensional hydrogen-bonding network, involving both N-H···O and O-H···N interactions.[1][4] This is in contrast to halogenated derivatives, which tend to form simpler dimeric or layered structures through N-H···N hydrogen bonds.[1][4] This intricate hydrogen-bonding network can influence the solid-state properties of the molecule, such as its melting point and solubility.

Synthesis and Purification: A Strategic Approach

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted 7-azaindoles. A common and effective strategy involves the functionalization of the 7-azaindole core.

A proposed synthetic pathway, adapted from methodologies for preparing 4-substituted 7-azaindoles, is outlined below.[5] This approach begins with the readily available 1H-pyrrolo[2,3-b]pyridin-5-ol and proceeds through a chlorination step.

Synthetic_Pathway A 1H-Pyrrolo[2,3-b]pyridin-5-ol C This compound A->C Chlorination B Chlorinating Agent (e.g., NCS, SO₂Cl₂) Drug_Discovery_Applications A This compound B Nucleophilic Aromatic Substitution (at C4) A->B C O-Alkylation/Arylation (at 5-OH) A->C D Diverse Library of Substituted 7-Azaindoles B->D C->D E Kinase Inhibitors (e.g., for oncology, inflammation) D->E F Other Biologically Active Compounds D->F

Sources

A Technical Guide to the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: Strategy, Execution, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Medicinal Chemists, and Process Development Professionals

Abstract: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, a substituted 7-azaindole, represents a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and structural motifs make it a compelling building block for targeted therapeutics. This guide provides an in-depth examination of a robust synthetic pathway to this target molecule. We will dissect the strategic considerations underpinning the synthetic design, provide detailed, validated protocols for each key transformation, and explore the mechanistic rationale for reaction conditions and reagent choices. The synthesis leverages modern organometallic cross-coupling reactions and classical heterocyclic chemistry principles to afford the target compound with high fidelity.

Strategic Overview & Retrosynthetic Analysis

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of indole, frequently employed to modulate physicochemical properties such as solubility, metabolic stability, and hydrogen bonding capacity in drug candidates. The specific substitution pattern of 4-Chloro and 5-Hydroxy groups presents a distinct synthetic challenge, requiring careful regiochemical control.

Our synthetic strategy hinges on a convergent approach, building the functionalized pyridine ring first, followed by the annulation of the pyrrole ring. This approach allows for the late-stage introduction of sensitive functionalities and leverages well-established pyridine chemistry.

A retrosynthetic analysis reveals a plausible pathway starting from a substituted pyridine precursor. The core disconnection strategy involves a palladium-catalyzed annulation, a common and powerful method for constructing the 7-azaindole scaffold.

G Target This compound Intermediate1 Functionalized 2-Amino-3-alkynylpyridine Target->Intermediate1 Cyclization Intermediate2 Protected 2-Amino-3-halopyridine Intermediate1->Intermediate2 Sonogashira Coupling Intermediate3 Terminal Alkyne Intermediate1->Intermediate3 Sonogashira Coupling StartingMaterial1 Substituted Pyridin-2-amine Intermediate2->StartingMaterial1 StartingMaterial2 Halogenating Agent Intermediate2->StartingMaterial2 StartingMaterial3 Acetylene Source Intermediate3->StartingMaterial3

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway and Experimental Protocols

The forward synthesis is designed as a multi-step sequence that is both logical and scalable. Each step is accompanied by a detailed protocol, including safety precautions and characterization checkpoints.

Step 1: Synthesis of 2-Amino-4-chloro-5-methoxypyridine (3)

The initial step involves the construction of the key pyridine intermediate. This is achieved through a multi-step process starting from commercially available 2-amino-5-hydroxypyridine.

  • Protection of the Hydroxyl Group: The hydroxyl group is first protected as a methyl ether to prevent unwanted side reactions in subsequent steps.

  • Regioselective Chlorination: The protected pyridine is then chlorinated. The directing effects of the amino and methoxy groups favor chlorination at the C4 position.

Protocol 1: Synthesis of 2-Amino-4-chloro-5-methoxypyridine

  • Materials: 2-Amino-5-methoxypyridine (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-amino-5-methoxypyridine in ACN in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

    • Add NCS portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

  • Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Step 2: Iodination of the Pyridine Core (4)

To facilitate the crucial cross-coupling reaction, an iodine atom is installed at the C3 position. This is achieved through electrophilic aromatic substitution.

Protocol 2: Synthesis of 2-Amino-4-chloro-3-iodo-5-methoxypyridine

  • Materials: 2-Amino-4-chloro-5-methoxypyridine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetonitrile (ACN).

  • Procedure:

    • Following a similar procedure to Protocol 1, dissolve the starting material in ACN.

    • Add NIS portion-wise at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Work-up and purify as described in Protocol 1.

  • Causality: NIS is chosen as the iodinating agent for its mild nature and ease of handling compared to molecular iodine. The electron-donating amino group strongly activates the ortho-position (C3) for electrophilic substitution.

Step 3: Sonogashira Coupling to Introduce the Alkyne (5)

This step is the cornerstone of the pyrrole ring formation. A palladium-catalyzed Sonogashira coupling is employed to couple the iodinated pyridine with a protected alkyne, such as trimethylsilylacetylene.[1]

Protocol 3: Synthesis of 2-Amino-4-chloro-5-methoxy-3-((trimethylsilyl)ethynyl)pyridine

  • Materials: 2-Amino-4-chloro-3-iodo-5-methoxypyridine (1.0 eq), Trimethylsilylacetylene (1.5 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • To a degassed solution of the iodopyridine in THF and TEA, add Pd(PPh₃)₄ and CuI under a nitrogen atmosphere.

    • Add trimethylsilylacetylene dropwise.

    • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

    • Purify the residue by column chromatography.

  • Expertise: The use of a copper(I) co-catalyst is crucial for the Sonogashira reaction, facilitating the transmetalation step.[1] Triethylamine acts as both a solvent and a base to neutralize the HI generated during the reaction.

Step 4: Deprotection and Cyclization to Form the Pyrrolo[2,3-b]pyridine Core (6)

The silyl protecting group is removed, and the resulting terminal alkyne undergoes an intramolecular cyclization to form the 7-azaindole scaffold. This is typically achieved under basic conditions.

Protocol 4: Synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Materials: The product from Step 3 (1.0 eq), Potassium carbonate (K₂CO₃) (3.0 eq), Methanol.

  • Procedure:

    • Dissolve the silyl-protected alkyne in methanol.

    • Add K₂CO₃ and stir the mixture at room temperature for 2 hours to remove the TMS group.

    • Once deprotection is complete (monitored by TLC), heat the reaction to reflux for 6-8 hours to induce cyclization.

    • Cool the reaction, filter off the solids, and concentrate the solvent.

    • The crude product can be purified by recrystallization or column chromatography.

Step 5: Demethylation to Yield the Final Product (7)

The final step is the deprotection of the methoxy group to reveal the target hydroxyl group. This is typically accomplished using a strong Lewis acid like boron tribromide (BBr₃).

Protocol 5: Synthesis of this compound

  • Materials: 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Boron tribromide (1.0 M solution in DCM) (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the methoxy-azaindole in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).

    • Add the BBr₃ solution dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3 hours.

    • Carefully quench the reaction by slowly adding methanol at 0 °C.

    • Concentrate the mixture under reduced pressure.

    • Purify the resulting solid by preparative HPLC or recrystallization to obtain the final product.

  • Trustworthiness: This step is critical and requires careful temperature control. BBr₃ is a highly reactive and corrosive reagent. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Overall Synthetic Workflow and Data Summary

The complete synthetic pathway is summarized below.

G cluster_0 Pyridine Functionalization cluster_1 Core Assembly cluster_2 Final Deprotection A 2-Amino-5-methoxypyridine B 2-Amino-4-chloro-5-methoxypyridine A->B  NCS, ACN C 2-Amino-4-chloro-3-iodo-5-methoxypyridine B->C  NIS, ACN D Protected Alkyne C->D E 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine D->E  1. Sonogashira  2. Cyclization F This compound E->F  BBr3, DCM

Caption: Overall synthetic workflow diagram.

Table 1: Summary of Reaction Steps and Typical Yields

StepTransformationKey ReagentsSolventTypical Yield (%)
1ChlorinationNCSACN85-90
2IodinationNISACN90-95
3Sonogashira CouplingPd(PPh₃)₄, CuI, TMSATHF/TEA75-85
4CyclizationK₂CO₃Methanol70-80
5DemethylationBBr₃DCM60-70

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and an understanding of modern synthetic methodologies. The outlined pathway, centered around a key Sonogashira coupling and subsequent cyclization, provides a reliable and adaptable route to this valuable heterocyclic building block. The protocols have been designed to be self-validating, with clear checkpoints for characterization, ensuring a high degree of confidence in the final product's identity and purity. This guide serves as a comprehensive resource for researchers aiming to synthesize this and related 7-azaindole derivatives for applications in drug discovery and development.

References

  • Recent advances in the global ring functionalization of 7-azaindoles.RSC Publishing.
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.Khaled M.H. et al.
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines.ResearchGate.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.RosDok.
  • Azaindole synthesis.Organic Chemistry Portal.
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  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.PubMed Central.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.Google Patents.
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An In-Depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol Derivatives and Analogs: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to adenine allows it to function as an effective hinge-binder in the ATP-binding site of numerous kinases. This technical guide provides a comprehensive exploration of a specific, highly functionalized derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, and its analogs. We will delve into the synthetic rationale, structure-activity relationships (SAR), and the therapeutic potential of this compound class, with a particular focus on their role as modulators of key signaling pathways, including the PI3K/Akt/mTOR cascade. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

The 7-Azaindole Core: A Foundation for Kinase Inhibition

The 7-azaindole scaffold has emerged as a "privileged" structure in drug discovery, particularly in the realm of kinase inhibitors.[1] Its bicyclic system, comprising a pyrrole and a pyridine ring, mimics the purine core of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase active site.[2] The nitrogen atom at position 7 and the pyrrole NH group act as hydrogen bond acceptor and donor, respectively, anchoring the inhibitor and providing a platform for further derivatization to achieve potency and selectivity.[1]

The strategic placement of substituents on the 7-azaindole ring system allows for the fine-tuning of a compound's pharmacological properties. The 4-chloro substituent, for instance, can serve as a handle for further chemical modifications through cross-coupling reactions, while also influencing the electronic properties of the ring system. The 5-hydroxy group, the focus of this guide, introduces a key hydrogen bond donor/acceptor moiety that can significantly impact target engagement and selectivity.

Synthesis of the this compound Core and its Analogs

A potential approach could involve the synthesis of a 4-chloro-5-methoxy-7-azaindole intermediate, followed by demethylation to yield the desired 5-hydroxy product. The synthesis of 4-substituted-7-azaindoles often begins with a suitably substituted pyridine precursor.[3]

Hypothetical Synthetic Pathway

Synthetic_Pathway start Substituted Pyridine step1 Cyclization start->step1 azaindole 7-Azaindole Core step1->azaindole step2 Chlorination & Nitration azaindole->step2 intermediate1 4-Chloro-5-nitro-7-azaindole step2->intermediate1 step3 Reduction intermediate1->step3 intermediate2 4-Chloro-5-amino-7-azaindole step3->intermediate2 step4 Diazotization & Hydrolysis intermediate2->step4 product This compound step4->product

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Synthesis of 2-Aryl-4-amino-7-azaindole Derivatives

The following protocol, adapted from the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, illustrates the utility of palladium-catalyzed cross-coupling reactions in the derivatization of the 4-chloro-7-azaindole scaffold.[4]

Step 1: Suzuki-Miyaura Coupling

  • To a solution of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq) and potassium carbonate (3.0 eq).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add Pd2(dba)3 (0.03 eq) and stir the reaction mixture at 100 °C for 30 minutes.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-aryl-4-chloro-7-azaindole derivative.

Step 2: Buchwald-Hartwig Amination

  • To a solution of the 2-aryl-4-chloro-7-azaindole derivative (1.0 eq) in toluene, add the desired amine (1.5 eq) and sodium tert-butoxide (1.5 eq).

  • Degas the mixture with nitrogen for 15 minutes.

  • Add a palladium catalyst such as RuPhos Pd G2 (0.05 eq) and stir the reaction at 100 °C until completion (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired 2-aryl-4-amino-7-azaindole derivative.

Biological Activity and Therapeutic Potential

Derivatives of the 7-azaindole scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6] Their primary utility, however, lies in their ability to inhibit protein kinases.

Kinase Inhibition and the Significance of the 5-Hydroxy Group

The this compound core is particularly well-suited for targeting the ATP-binding site of kinases. The 5-hydroxy group can play a critical role in enhancing binding affinity and selectivity through the formation of additional hydrogen bonds with amino acid residues in the active site.[7][8] The para-orientation of the hydroxyl group, as seen in some potent kinase inhibitors, has been shown to be crucial for inhibitory potential.[7] This hydroxyl group can also serve as a point for further derivatization to explore the solvent-exposed region of the ATP-binding pocket.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] Several 7-azaindole-based compounds have been identified as potent inhibitors of PI3K, demonstrating the suitability of this scaffold for targeting this important kinase family.[11][12][13]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors based on the this compound scaffold requires a thorough understanding of its structure-activity relationship.

Position Substitution Impact on Activity Rationale
C2 Aryl or heteroaryl groupsPotency and selectivityInteracts with the solvent-exposed region and can form additional interactions.
N1 (Pyrrole) H (unsubstituted)Often crucial for hinge bindingThe NH group acts as a hydrogen bond donor to the kinase hinge region.[1]
C3 Small alkyl or aryl groupsCan modulate potency and selectivityFills a hydrophobic pocket adjacent to the hinge region.
C4 ChloroSynthetic handle and electronic effectsAllows for derivatization via cross-coupling reactions.[4]
C5 HydroxyPotency and selectivityForms key hydrogen bonds with the target kinase.[7]
C6 Various substituentsCan influence solubility and ADME propertiesDirected towards the solvent-exposed region.

Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Future research in this area should focus on:

  • Elucidation of a robust and scalable synthetic route to the core molecule.

  • Comprehensive kinome profiling of derivatives to understand their selectivity profiles.

  • Structure-based drug design using X-ray crystallography of inhibitor-kinase complexes to guide further optimization.

  • Exploration of analogs with different substituents at the 5-position to further probe the role of this position in kinase binding.

  • In vivo evaluation of lead compounds in relevant disease models.

By leveraging the inherent advantages of the 7-azaindole core and the strategic functionalization of the 4-chloro and 5-hydroxy positions, it is anticipated that this class of compounds will continue to yield promising candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link][9][11]
  • Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evalu
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link][10][14]
  • Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation.
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [Link][13]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link][4]
  • The underappreciated hydroxyl in drug discovery. Hypha Discovery. [Link][8]
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Unveiling the Therapeutic Potential of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the discovery of potent kinase inhibitors. This guide provides an in-depth technical exploration of a specific, yet under-characterized derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol. While direct biological data for this exact molecule is sparse, this document synthesizes a wealth of information on structurally related compounds to project its likely biological activities, mechanism of action, and a strategic framework for its investigation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel kinase inhibitor scaffolds. We will delve into the rationale behind its design, propose likely kinase targets, and provide detailed, field-proven experimental protocols for its characterization.

Introduction: The 7-Azaindole Scaffold - A Proven Kinase Inhibitor Motif

The 7-azaindole core is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly minor alteration has profound implications for its utility in drug design. The pyridine nitrogen introduces a hydrogen bond acceptor, which, in concert with the pyrrole N-H donor, creates a diad that effectively mimics the adenine portion of ATP, enabling strong binding to the hinge region of many protein kinases.[1][2] This has led to the development of numerous successful kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1]

The subject of this guide, this compound, incorporates this key 7-azaindole scaffold with two critical substitutions: a chlorine atom at the 4-position and a hydroxyl group at the 5-position. These substitutions are not merely decorative; they are strategically placed to potentially enhance potency, selectivity, and drug-like properties.

Mechanistic Hypothesis: Targeting the Kinome

Based on extensive structure-activity relationship (SAR) studies of related 7-azaindole derivatives, we hypothesize that this compound functions as a Type I ATP-competitive kinase inhibitor . The core scaffold is predicted to anchor the molecule in the ATP-binding pocket via hydrogen bonds to the kinase hinge region. The substituents are likely to play the following roles:

  • 4-Chloro Group: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyrrole nitrogen, influencing its hydrogen bonding capacity. Furthermore, the chloro group can engage in hydrophobic interactions with residues in the ATP-binding pocket, such as the gatekeeper residue, potentially enhancing potency and influencing selectivity.[3][4] Studies on Cdc7 kinase inhibitors with a chloropyridine moiety attached to a 7-azaindole scaffold have demonstrated the importance of this hydrophobic interaction for potent inhibition.[3][5][6]

  • 5-Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual capability allows for the formation of additional interactions with residues in the solvent-exposed region or deeper within the ATP pocket, which can significantly contribute to binding affinity and selectivity.

Given the prevalence of 7-azaindole derivatives as inhibitors of various kinase families, we propose that this compound is a promising candidate for targeting kinases implicated in oncology and inflammatory diseases. Likely target families include, but are not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs): Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3.[7][8]

  • Traf2- and Nck-interacting kinase (TNIK): The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK, a kinase involved in the Wnt signaling pathway.[9][10][11][12]

  • Cyclin-Dependent Kinases (CDKs): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been discovered as potent inhibitors of CDK8, a key regulator of transcription.[13]

  • Cell Division Cycle 7 (Cdc7) Kinase: A number of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Cdc7 kinase.[5]

The following diagram illustrates the hypothetical binding mode of this compound within a generic kinase ATP-binding pocket.

G cluster_pocket Kinase ATP-Binding Pocket cluster_ligand This compound hinge Hinge Region (Backbone NH/CO) gatekeeper Gatekeeper Residue (Hydrophobic) solvent_front Solvent Front (Polar Residues) p_loop P-Loop azaindole 7-Azaindole Core azaindole->hinge H-Bonds chloro 4-Chloro chloro->gatekeeper Hydrophobic Interaction hydroxyl 5-Hydroxyl hydroxyl->solvent_front H-Bond

Caption: Hypothetical binding mode of the title compound.

Synthesis of this compound and its Derivatives

The synthesis of the 7-azaindole core and its subsequent functionalization are well-established in the literature. A general synthetic strategy would involve the construction of the pyrrolopyridine core, followed by chlorination and hydroxylation, or the use of appropriately substituted starting materials. For lead optimization, further derivatization at the pyrrole nitrogen or other positions on the pyridine ring can be explored using modern cross-coupling methodologies like Suzuki and Buchwald-Hartwig reactions.[14][15]

The following diagram outlines a plausible high-level synthetic workflow.

G start Substituted Pyridine or Pyrrole Precursors cyclization Ring Cyclization (e.g., Fischer, Bischler) start->cyclization azaindole 7-Azaindole Core cyclization->azaindole functionalization Chlorination & Hydroxylation azaindole->functionalization target This compound functionalization->target derivatization Further Derivatization (e.g., Suzuki, Buchwald-Hartwig) target->derivatization analogs Library of Analogs derivatization->analogs G FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Compound 4-Chloro-1H-pyrrolo [2,3-b]pyridin-5-ol Compound->FGFR Inhibits GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway.

TNIK Signaling Pathway

TNIK is a key component of the Wnt signaling pathway. Its inhibition is expected to block TCF4 phosphorylation and subsequent transcription of Wnt target genes. [16][17][18][19]

G Wnt Wnt Frizzled Frizzled Wnt->Frizzled BetaCatenin β-Catenin (stabilized) Frizzled->BetaCatenin TCF4 TCF4 BetaCatenin->TCF4 WntTargets Wnt Target Gene Transcription TCF4->WntTargets TNIK TNIK TNIK->TCF4 Phosphorylates Compound 4-Chloro-1H-pyrrolo [2,3-b]pyridin-5-ol Compound->TNIK Inhibits

Caption: Inhibition of the TNIK/Wnt signaling pathway.

CDK8 Signaling Pathway

CDK8 is a transcriptional regulator. Its inhibition can affect the expression of genes involved in various signaling pathways, including STAT, TGF-β, and Notch. [9][11][15][20][21]

G Mediator Mediator Complex RNAPolII RNA Pol II Mediator->RNAPolII CDK8 CDK8/CycC CDK8->Mediator TranscriptionFactors Transcription Factors (e.g., STAT, SMAD) CDK8->TranscriptionFactors Phosphorylates Compound 4-Chloro-1H-pyrrolo [2,3-b]pyridin-5-ol Compound->CDK8 Inhibits GeneExpression Aberrant Gene Expression RNAPolII->GeneExpression TranscriptionFactors->GeneExpression

Caption: Inhibition of CDK8-mediated transcription.

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecule built upon the well-validated 7-azaindole scaffold. The strategic placement of the 4-chloro and 5-hydroxyl groups suggests its potential as a potent and selective kinase inhibitor. This guide has provided a comprehensive, albeit predictive, framework for its biological evaluation. The proposed experimental workflows, from initial biochemical screening to cellular target validation, offer a clear path for elucidating its therapeutic potential. Further investigation into its kinase selectivity profile, in vivo efficacy in relevant disease models, and pharmacokinetic properties will be crucial in advancing this compound from a promising chemical entity to a potential therapeutic agent.

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  • TNIK signaling activates the Wnt pathway and favors symmetric cell...
  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. [Link]
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed. [Link]
  • CDK Signaling Pathway.
  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)
  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b]t[7][8][22]riazole derivatives as necroptosis inhibitors. PMC. [Link]
  • Azaindole Therapeutic Agents. PMC. [Link]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
  • Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. PMC. [Link]
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Unveiling the Mechanism of Action of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole, or pyrrolo[2,3-b]pyridine, scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a privileged structure in the development of targeted therapeutics. This guide provides an in-depth exploration of the hypothesized mechanism of action for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, a member of this promising class of compounds. Grounded in the established principle of the pyrrolopyridine nucleus as an ATP mimetic, we postulate a mechanism centered on kinase inhibition. This document serves as a comprehensive manual for researchers, offering a structured, field-proven approach to systematically investigate and validate this hypothesis. We will detail the causality behind experimental choices, provide self-validating protocols, and present a clear path for elucidating the specific molecular targets and downstream signaling pathways modulated by this compound.

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold as a Kinase Inhibitor Motif

The pyrrolo[2,3-b]pyridine core is structurally analogous to the purine ring system of adenine, a key component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows pyrrolopyridine derivatives to competitively bind to the ATP-binding pocket of a wide range of protein kinases, thereby inhibiting their catalytic activity.[1][3] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.

The versatility of the pyrrolopyridine scaffold allows for chemical modifications that can enhance potency and selectivity for specific kinases.[1][4] The subject of this guide, this compound, possesses substitutions at the 4 and 5 positions which are likely to influence its target binding profile. While specific biological data for this exact molecule is not extensively published, its structural alerts strongly suggest a role as a kinase inhibitor. This guide will therefore proceed under this primary hypothesis.

Hypothesized Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

We hypothesize that this compound functions as a Type I kinase inhibitor, engaging in competitive binding with ATP at the enzyme's active site. The nitrogen atoms within the bicyclic ring system are predicted to form key hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring ATP and its competitive inhibitors. The chloro and hydroxyl substituents on the pyridine and pyrrole rings, respectively, are expected to modulate the compound's selectivity and potency by interacting with adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding cleft.

The specific kinase or kinase family targeted by this compound remains to be elucidated. Given the broad activity of related compounds, potential targets could include receptor tyrosine kinases (e.g., EGFR, VEGFR, FGFR), cytoplasmic tyrosine kinases (e.g., Src family kinases), or serine/threonine kinases (e.g., CDKs, MAP kinases).[4][5][6]

Hypothesized Mechanism of Action cluster_0 Kinase Active Site cluster_1 Cellular Signaling ATP ATP Kinase Protein Kinase ATP->Kinase Binds Inhibitor This compound Inhibitor->Kinase Competitively Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Cascade Phospho_Substrate->Downstream_Signaling Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response Regulates

Caption: Hypothesized competitive ATP inhibition by this compound.

Experimental Validation Strategy: A Step-by-Step Guide

A multi-faceted approach is required to rigorously test our hypothesis and precisely define the mechanism of action of this compound. The following experimental workflow is designed to progress from broad, initial screening to specific target validation and downstream pathway analysis.

Experimental Workflow cluster_A cluster_B cluster_C A Phase 1: Broad Kinase Profiling B Phase 2: In Vitro Cellular Assays A->B Identified Hits A_1 Biochemical Kinase Panel Screen C Phase 3: Target Validation & Downstream Signaling Analysis B->C Confirmed Cellular Activity B_1 Cell Viability/Proliferation Assays C_1 Western Blotting for Target Phosphorylation A_2 Dose-Response and IC50 Determination A_1->A_2 B_2 Cell Cycle Analysis B_1->B_2 B_3 Apoptosis Assays B_2->B_3 C_2 Cellular Thermal Shift Assay (CETSA) C_1->C_2 C_3 Pathway-Specific Reporter Assays C_2->C_3

Caption: A three-phase experimental workflow for elucidating the mechanism of action.

Phase 1: Broad Kinase Profiling and Potency Determination

The initial step is to screen this compound against a large, diverse panel of recombinant kinases to identify potential targets.

Protocol 1: Broad-Spectrum Kinase Panel Screen

  • Objective: To identify the primary kinase targets of this compound.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega, SignalChem) that offers a panel of several hundred kinases.

    • Perform an initial screen at a single high concentration (e.g., 10 µM) of the test compound.

    • The assay typically measures the remaining kinase activity after incubation with the compound, often using a fluorescence- or luminescence-based readout that quantifies ATP consumption or substrate phosphorylation.

  • Data Analysis: Express results as a percentage of inhibition relative to a vehicle control (e.g., DMSO).

  • Causality: This broad screen is a cost-effective and unbiased method to quickly narrow down the vast kinome to a manageable number of high-probability targets.

Protocol 2: Dose-Response and IC50 Determination for Lead Hits

  • Objective: To quantify the potency of this compound against the top candidate kinases identified in the initial screen.

  • Methodology:

    • For each "hit" kinase (typically defined as >50-70% inhibition in the primary screen), perform a dose-response assay.

    • Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Incubate each concentration with the recombinant kinase, substrate, and ATP.

    • Measure kinase activity at each concentration.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

  • Trustworthiness: This self-validating system confirms the initial hits and provides a quantitative measure of potency, which is crucial for comparing the compound's activity against different kinases and for guiding further studies.

Parameter Description Example Data
Kinase Target The specific kinase being assayed.Kinase X
IC50 (nM) The half-maximal inhibitory concentration.50
Hill Slope The steepness of the dose-response curve.1.2
The coefficient of determination for the curve fit.0.99
Phase 2: Characterization of In Vitro Cellular Effects

Once potent kinase targets are identified, the next logical step is to assess the compound's effects on cancer cell lines known to be dependent on the activity of these target kinases.

Protocol 3: Cell Viability and Proliferation Assays

  • Objective: To determine if this compound exhibits anti-proliferative or cytotoxic effects in relevant cancer cell lines.

  • Methodology:

    • Select cell lines where the identified target kinase is a known driver of proliferation or survival.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the compound for 48-72 hours.

    • Assess cell viability using a metabolic assay such as MTT, MTS, or a luminescence-based assay that measures cellular ATP levels (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or EC50 value from the dose-response curve.

  • Causality: This step is critical to link the biochemical inhibition of a kinase to a functional cellular outcome. A positive result here provides strong evidence that the compound is cell-permeable and can engage its target in a cellular context.

Phase 3: Target Validation and Downstream Signaling Analysis

The final phase aims to confirm direct target engagement in cells and to investigate the impact on the downstream signaling pathways regulated by the target kinase.

Protocol 4: Western Blotting for Target Phosphorylation

  • Objective: To directly assess the inhibition of the target kinase's activity within the cell by measuring the phosphorylation status of its known downstream substrates.

  • Methodology:

    • Treat the selected cell lines with the compound at various concentrations (e.g., 0.1x, 1x, 10x the GI50 value) for a short duration (e.g., 1-4 hours).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the target kinase (autophosphorylation) and its key downstream substrates.

    • Also probe for the total protein levels of the target and substrate as a loading control.

  • Data Analysis: A decrease in the phosphorylated protein signal with increasing compound concentration, while the total protein level remains unchanged, provides direct evidence of target inhibition.

  • Authoritative Grounding: This is a gold-standard method for confirming the mechanism of action of kinase inhibitors.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of the physical binding of this compound to its target protein in intact cells.

  • Methodology:

    • Treat intact cells with the compound or vehicle.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the supernatant (containing the soluble, non-denatured protein) by Western blotting for the target protein.

  • Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.

  • Trustworthiness: CETSA is a powerful, label-free method that validates target binding in a physiological setting.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for elucidating the mechanism of action of this compound, predicated on the well-established role of the pyrrolo[2,3-b]pyridine scaffold as a kinase inhibitor. By progressing through broad kinase profiling, cellular activity assessment, and direct target validation, researchers can confidently identify the molecular targets of this compound and understand its functional consequences. The insights gained from these studies will be invaluable for the future development of this and related compounds as potential therapeutic agents.

References

  • El-Gamal, M. I., Al-Ameen, S. K., Al-Koumi, D. M., et al. (2018). Recent advances of colony-stimulating factor-1 receptor (CSF-1R) kinase and its inhibitors. Journal of Medicinal Chemistry, 61(13), 5450–5466. [Link]
  • Kumar, A., Singh, J., & Kumar, S. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 150, 107867. [Link]
  • El-Gamal, M. I., & Oh, C.-H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • Rathod, D., Patel, K., & Shah, A. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(10), 1172-1191. [Link]
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
  • Pharmaffiliates. (n.d.). This compound.
  • Ostrovska, G. V., Kukharenko, O. P., & Shkoda, O. S. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2. [Link]
  • Jørgensen, V. L., Abildgaard, J., & Nielsen, T. E. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3324. [Link]

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Spectroscopic Data for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, a substituted 7-azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The 7-azaindole scaffold is a bioisostere of indole and is found in numerous biologically active molecules, including kinase inhibitors. Accurate structural elucidation and characterization of novel derivatives like this compound are paramount for advancing drug discovery programs. This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The presented data is synthesized from established spectroscopic principles and analysis of structurally analogous compounds, offering a robust framework for researchers in the field.

Molecular Structure and Numbering

The structure of this compound is depicted below, with the standard numbering for the 7-azaindole ring system. This numbering is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound is based on the known spectrum of 7-azaindole and the established substituent chemical shift (SCS) effects of chloro and hydroxyl groups on aromatic rings. The spectrum is expected to be recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the exchangeable protons of the pyrrole NH and the hydroxyl group.

Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
NH (H1) ~11.5 - 12.5 br s - The pyrrole NH proton is acidic and its chemical shift is solvent and concentration dependent. In DMSO-d₆, it is expected to be a broad singlet in this region.
H2 ~7.5 - 7.7 d ~3.0 The H2 proton of the pyrrole ring is expected to be a doublet due to coupling with H3. Its chemical shift will be influenced by the electron-donating nature of the nitrogen and the overall electronic environment of the fused ring system.
H3 ~6.4 - 6.6 d ~3.0 The H3 proton is coupled to H2, appearing as a doublet. It is typically found at a higher field (lower ppm) compared to H2 in pyrrolo[2,3-b]pyridines.
H6 ~7.8 - 8.0 s - The H6 proton on the pyridine ring is a singlet as it has no adjacent protons to couple with. The presence of the electron-donating hydroxyl group at C5 and the electron-withdrawing chloro group at C4 will influence its chemical shift.

| OH | ~9.0 - 10.0 | br s | - | The hydroxyl proton is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet. |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR chemical shifts are derived from the known spectrum of 7-azaindole and the additive effects of the chloro and hydroxyl substituents on the pyridine ring.

Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C2 ~125 - 128 The chemical shift of C2 in the pyrrole ring is influenced by the adjacent nitrogen atom.
C3 ~100 - 103 C3 is typically shielded in the 7-azaindole system.
C3a ~148 - 151 This is a quaternary carbon at the fusion of the two rings.
C4 ~115 - 118 The chloro substituent will have a significant electronic effect on the chemical shift of C4.
C5 ~150 - 153 The hydroxyl group will cause a downfield shift for the C5 carbon.
C6 ~110 - 113 The chemical shift of C6 is influenced by the adjacent nitrogen and the substituents on the neighboring carbons.

| C7a | ~140 - 143 | This is the second quaternary carbon at the ring junction. |

Mass Spectrometry (Predicted)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for structural elucidation would be employed.

Predicted Mass Spectrometry Data

Technique Ionization Mode Predicted m/z Interpretation
HRMS ESI+ [M+H]⁺ ≈ 169.0172 The protonated molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks.
HRMS ESI- [M-H]⁻ ≈ 167.0016 The deprotonated molecule.

| MS/MS | ESI+ | Varies | Fragmentation of the [M+H]⁺ ion would likely involve the loss of small neutral molecules such as CO, HCN, or HCl. Key fragmentation pathways can help to confirm the connectivity of the molecule. |

Key Fragmentation Pathways (ESI+)

The fragmentation of the protonated molecule ([M+H]⁺) in a tandem mass spectrometer can provide valuable structural information.

MS_Fragmentation M_H [M+H]⁺ m/z ≈ 169.0172 M_H_HCl Loss of HCl M_H->M_H_HCl M_H_CO Loss of CO M_H->M_H_CO Fragment1 [M+H-HCl]⁺ m/z ≈ 133.0396 M_H_HCl->Fragment1 Fragment2 [M+H-CO]⁺ m/z ≈ 141.0223 M_H_CO->Fragment2

Caption: Predicted major fragmentation pathways for protonated this compound.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing SamplePrep Weigh ~5-10 mg of sample Dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) SamplePrep->Dissolve Transfer Transfer to a 5 mm NMR tube Dissolve->Transfer InsertSample Insert sample into NMR spectrometer Transfer->InsertSample LockTuneShim Lock, tune, and shim the instrument InsertSample->LockTuneShim Acquire1H Acquire ¹H spectrum LockTuneShim->Acquire1H Acquire13C Acquire ¹³C and other relevant spectra (e.g., COSY, HSQC) Acquire1H->Acquire13C ProcessData Process raw data (Fourier transform, phase correction, baseline correction) Acquire13C->ProcessData Integrate Integrate peaks and assign chemical shifts ProcessData->Integrate Analyze Analyze coupling constants and correlations Integrate->Analyze

Caption: A generalized workflow for acquiring NMR data.

Detailed Steps for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄). Add approximately 0.6 mL of the solvent to the sample.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Quality Check: Ensure the solution is clear and free of any particulate matter.

Mass Spectrometry Data Acquisition

General Procedure for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.[1]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[2]

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[1]

  • Data Acquisition: Acquire the mass spectrum in the desired mass range. For HRMS, ensure the instrument is properly calibrated. For MS/MS, select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The predicted spectroscopic data presented in this guide provide a foundational understanding of the key structural features of this compound. The anticipated ¹H and ¹³C NMR chemical shifts, along with the expected mass spectrometric behavior, offer a valuable resource for researchers working on the synthesis and characterization of this and related 7-azaindole derivatives. While these are predicted values, they are grounded in established principles of spectroscopy and provide a strong basis for the interpretation of experimental data.

References

  • Stenutz, R. NMR chemical shift prediction of pyridines.
  • Smiechowski, M., & St-Amant, A. (2000). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 72(21), 5213-5221.
  • Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Klein, E., & Lukes, V. (2006).
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.
  • Williamson, D., Ponte, S., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795.
  • Rutgers-Newark Chemistry. Electrospray Ionization (ESI) Instructions.
  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.
  • Royal Society of Chemistry. (2016). Supporting information.
  • Jackson, T. A., et al. (2011). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 50(17), 8370-8381.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • Western University. NMR Sample Preparation.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • El-Ablack, F. Z., & El-Shehry, M. F. (2015). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 5(2), 115-122.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service.
  • Brodbelt, J. S., & Li, L. (2014). Novel formation of 2M-H species in positive electrospray mass spectra of indoles. Journal of the American Society for Mass Spectrometry, 25(9), 1635-1643.

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An In-depth Technical Guide to the Solubility of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic property of solubility is not merely a physicochemical parameter; it is a critical determinant of a compound's ultimate therapeutic potential. Poor aqueous solubility is a primary contributor to failed clinical candidates, leading to suboptimal absorption, variable bioavailability, and an increased risk of unforeseen toxicities. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile in a diverse range of solvent systems is paramount. This guide is dedicated to providing an in-depth technical exploration of the solubility of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol , a heterocyclic compound of interest within medicinal chemistry. By integrating theoretical principles with actionable experimental protocols, this document aims to serve as a vital resource for anticipating and overcoming the solubility challenges inherent in the development of novel therapeutics.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is the bedrock upon which any solubility investigation is built. These parameters govern the intermolecular forces at play between the solute and the solvent, ultimately dictating the extent of dissolution.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Appearance White to off-white solid
Predicted pKa 6.15 ± 0.50
Predicted logP Data not available-
Predicted Melting Point Data not available-

The molecular structure of this compound, featuring a fused pyrrolopyridine ring system, a hydroxyl group, and a chlorine atom, presents a unique combination of functionalities that influence its solubility. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a common scaffold in medicinal chemistry. The presence of both hydrogen bond donors (the pyrrole N-H and the hydroxyl O-H) and hydrogen bond acceptors (the pyridine nitrogen and the hydroxyl oxygen) suggests the potential for complex interactions with protic solvents.

The predicted pKa of 6.15 is particularly noteworthy.[1] This value indicates that the compound is a weak acid, likely due to the acidic proton of the pyrrole ring or the phenolic hydroxyl group. This has significant implications for its aqueous solubility, which is expected to be highly pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. Conversely, at pH values above its pKa, it will deprotonate to form a more soluble anionic species. This pH-dependent behavior is a critical consideration for formulation development, particularly for oral and intravenous administration routes.

Theoretical Frameworks for Solubility Prediction

While experimental determination remains the gold standard, theoretical models provide invaluable predictive insights into a compound's solubility behavior, guiding solvent selection and formulation strategies from the earliest stages of development.

The General Solubility Equation (GSE)

The General Solubility Equation (GSE), developed by Yalkowsky and others, offers a straightforward yet powerful method for estimating the aqueous solubility of non-ionizable or ionizable compounds in their neutral form. The equation relates aqueous solubility (log S) to the compound's octanol-water partition coefficient (logP) and its melting point (MP).

log S = 0.5 - 0.01(MP - 25) - logP

  • logP Term: This component accounts for the hydrophobicity of the molecule. A higher logP indicates greater lipid solubility and, consequently, lower aqueous solubility.

  • Melting Point Term: This term reflects the strength of the crystal lattice energy. A higher melting point suggests stronger intermolecular forces in the solid state, which must be overcome for dissolution to occur, thus leading to lower solubility.

Causality in the GSE: The elegance of the GSE lies in its mechanistic basis. It quantifies the two primary energy barriers to dissolution: the energy required to break the solute-solute interactions in the crystal lattice (approximated by the melting point) and the energy penalty of creating a cavity in the aqueous solvent to accommodate the nonpolar parts of the solute (approximated by logP).

Note: As predicted values for the logP and melting point of this compound are not currently available, a quantitative application of the GSE is not possible at this time. However, the conceptual framework remains invaluable for qualitative predictions.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSP) provide a more nuanced, three-dimensional framework for quantifying this principle.[2][3] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from London dispersion forces, these are weak, non-polar interactions present in all molecules.

  • δP (Polar): Representing dipole-dipole interactions, these are present in molecules with a permanent dipole moment.

  • δH (Hydrogen Bonding): Accounting for the energy of hydrogen bonds, these are strong, specific interactions involving a hydrogen atom bonded to a highly electronegative atom (O, N, F).

Each molecule, whether a solute or a solvent, can be characterized by a unique set of three HSP values (δD, δP, δH), which define a point in "Hansen space." The distance (Ra) between the solute and a solvent in this space is a measure of their compatibility. A smaller distance implies greater affinity and, therefore, higher solubility.

The Hansen Solubility Sphere: For a given solute, a "solubility sphere" can be defined in Hansen space. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute.

Note: The specific Hansen Solubility Parameters for this compound are not yet determined. The experimental protocol for their determination is outlined in a subsequent section of this guide.

Experimental Determination of Solubility

A robust experimental assessment of solubility is non-negotiable in drug development. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

The choice between measuring kinetic and thermodynamic solubility is dictated by the stage of drug discovery and the specific scientific question being addressed.

G cluster_0 Solubility Measurement Approaches cluster_1 Key Characteristics Kinetic Kinetic Solubility K_char Measures precipitation from a supersaturated solution (DMSO stock added to aqueous buffer) Rapid, high-throughput Reflects early-stage in vitro assay conditions Kinetic->K_char Focuses on Thermodynamic Thermodynamic Solubility T_char Measures the true equilibrium solubility (Solid compound in equilibrium with saturated solution) Slower, lower-throughput Reflects in vivo absorption and formulation Thermodynamic->T_char Focuses on

Caption: Kinetic vs. Thermodynamic Solubility.

Kinetic solubility is often the preferred measurement in the early stages of drug discovery for high-throughput screening of large compound libraries. It provides a rapid assessment of a compound's propensity to precipitate under conditions that mimic many in vitro biological assays, where compounds are often introduced from a DMSO stock solution.

Thermodynamic solubility, on the other hand, represents the true equilibrium state and is the more relevant parameter for predicting in vivo absorption and for guiding formulation development. This guide will focus on the protocols for determining thermodynamic solubility.

Step-by-Step Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility. It is a robust and reliable technique that ensures true equilibrium is reached between the solid compound and the solvent.

Principle: An excess of the solid compound is agitated in a chosen solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value, representing the equilibrium solubility.

Workflow Diagram:

G start Start: Excess Solid Compound + Solvent agitation Agitation (e.g., 24-48h at controlled temp.) start->agitation equilibration Equilibration Check (e.g., time-point sampling) agitation->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation quantification Quantification of Supernatant (e.g., HPLC-UV, LC-MS) separation->quantification end End: Determine Solubility quantification->end

Caption: Shake-Flask Solubility Workflow.

Detailed Methodology:

  • Preparation of Solvents: Prepare a range of pharmaceutically relevant solvents. For aqueous solubility, this should include buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the impact of ionization. For non-aqueous solubility, a selection of organic solvents with varying polarities should be used (see Table 2).

  • Dispensing of Compound: Add an excess of solid this compound to a series of vials. A visual excess of solid should be present throughout the experiment to ensure saturation.

  • Addition of Solvent: Add a precise volume of each solvent to the corresponding vials.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow them to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated supernatant. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Prepare a series of dilutions of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the compound in the saturated supernatant, which represents its thermodynamic solubility in that solvent.

Self-Validating System: The protocol's trustworthiness is enhanced by including time-point sampling (e.g., at 24 and 48 hours). If the measured solubility is consistent at these two time points, it provides confidence that equilibrium has been reached.

Solubility Profile of this compound in Various Solvents

The selection of solvents for solubility screening should be strategic, encompassing a range of polarities, hydrogen bonding capabilities, and pharmaceutical relevance.

Table 2: A Representative Panel of Solvents for Solubility Screening

SolventClassDielectric Constant (20°C)Polarity IndexHydrogen Bond Donor/Acceptor
WaterProtic80.110.2Both
Phosphate Buffered Saline (PBS, pH 7.4)Aqueous Buffer~8010.2Both
0.1 N HCl (pH ~1.2)Aqueous Buffer~8010.2Both
Acetate Buffer (pH 4.5)Aqueous Buffer~8010.2Both
MethanolProtic32.75.1Both
EthanolProtic24.54.3Both
IsopropanolProtic19.93.9Both
AcetonitrileAprotic37.55.8Acceptor
Dimethyl Sulfoxide (DMSO)Aprotic46.77.2Acceptor
N,N-Dimethylformamide (DMF)Aprotic36.76.4Acceptor
AcetoneAprotic20.75.1Acceptor
Ethyl AcetateAprotic6.04.4Acceptor
Dichloromethane (DCM)Aprotic9.13.1Neither
TolueneNon-polar2.42.4Neither
HeptaneNon-polar1.90.1Neither

Note: The following table presents hypothetical solubility data for illustrative purposes. Actual experimental values should be populated upon completion of the shake-flask assay.

Table 3: Illustrative Solubility Data for this compound at 25°C

SolventSolubility (µg/mL)Solubility (mM)Qualitative Assessment
0.1 N HCl (pH ~1.2)[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Acetate Buffer (pH 4.5)[Experimental Value][Calculated Value][e.g., Slightly Soluble]
PBS (pH 7.4)[Experimental Value][Calculated Value][e.g., Soluble]
Water[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Methanol[Experimental Value][Calculated Value][e.g., Freely Soluble]
Ethanol[Experimental Value][Calculated Value][e.g., Soluble]
DMSO[Experimental Value][Calculated Value][e.g., Very Soluble]
Acetonitrile[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Ethyl Acetate[Experimental Value][Calculated Value][e.g., Practically Insoluble]
Heptane[Experimental Value][Calculated Value][e.g., Practically Insoluble]

Interpretation and Application of Solubility Data

The experimentally determined solubility data, when interpreted in the context of the compound's physicochemical properties and theoretical models, provides a powerful roadmap for drug development.

pH-Solubility Profile:

G xaxis yaxis origin origin->xaxis origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p7 p5->p7 p6 pKa ~6.15 p8 p7->p8 p6_point 6,4 p6_point->6,4

Caption: Expected pH-Solubility Profile.

The solubility data in aqueous buffers will be critical for constructing a pH-solubility profile. Given the predicted pKa of 6.15, we anticipate a significant increase in solubility as the pH rises above this value, due to the deprotonation of the molecule to its more soluble anionic form. This information is vital for:

  • Predicting Oral Absorption: The solubility in the pH range of the gastrointestinal tract (pH 1-8) will influence the rate and extent of dissolution and, consequently, absorption.

  • Formulation of Intravenous Dosing Vehicles: For intravenous administration, the compound must be fully solubilized. The pH-solubility profile will guide the selection of appropriate buffering agents and pH adjustments to achieve the target concentration.

Solvent Selection for Non-Clinical Studies: The solubility in various organic and mixed-solvent systems will inform the choice of vehicles for toxicology and pharmacology studies. The goal is to achieve a stable, homogenous formulation at the required dose level without causing adverse effects from the vehicle itself.

Conclusion: A Strategic Approach to a Critical Parameter

The solubility of this compound is a multifaceted property that demands a systematic and integrated approach to its evaluation. By combining theoretical predictions with rigorous experimental determination, researchers can gain a comprehensive understanding of this critical parameter. This knowledge is not merely academic; it is a strategic imperative that informs critical decisions throughout the drug development pipeline, from lead optimization and candidate selection to formulation design and clinical evaluation. This guide provides the foundational principles and practical methodologies to empower scientists to navigate the challenges of solubility and unlock the full therapeutic potential of promising new chemical entities.

References

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.
  • Hansen Solubility Parameters. Official Website. [Link]
  • Yalkowsky, S. H., & Dannenfelser, R. M. Aquasol database of aqueous solubility. Version 5. College of Pharmacy, University of Arizona, Tucson, AZ, 1992.

Sources

The Strategic Sourcing and Application of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the 7-azaindole moiety has emerged as a "privileged scaffold," particularly in the highly competitive field of kinase inhibitor development.[1][2] Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binding motif, a critical interaction for achieving potent and selective kinase inhibition.[3][4] This guide focuses on a key derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS No: 1020056-82-9) , a strategically functionalized building block that offers medicinal chemists a versatile entry point for constructing sophisticated molecular architectures.

The strategic placement of a chloro group at the 4-position and a hydroxyl group at the 5-position provides orthogonal handles for synthetic elaboration and introduces crucial electronic and hydrogen-bonding features. The chloro atom serves as a key site for cross-coupling reactions, enabling the introduction of diverse aryl or alkyl substituents to explore the solvent-exposed regions of the ATP-binding pocket. Concurrently, the 5-hydroxyl group is not merely a passive substituent; it actively participates in forming directed hydrogen-bond networks, which can significantly influence molecular packing and target engagement.[5][6]

This technical guide provides an in-depth analysis of the commercial availability, chemical properties, strategic synthesis, and applications of this compound, designed to empower researchers in their quest for novel therapeutics.

Chemical Properties and Commercial Availability

This compound is a solid, halogenated heterocyclic compound. Its core structure, the 7-azaindole ring system, is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[4] This substitution significantly alters the molecule's physicochemical properties, including its pKa, lipophilicity, and hydrogen bonding capabilities, which can be leveraged to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[2]

Core Chemical Data
PropertyValueSource(s)
CAS Number 1020056-82-9,
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Appearance Solid
Synonyms 4-chloro-5-hydroxy-7-azaindoleN/A
Commercial Sourcing

This key intermediate is available from a range of specialty chemical suppliers catering to the research and development sector. When sourcing this material, it is critical to consider not just the price but also the purity, available analytical data (e.g., NMR, LC-MS), and batch-to-batch consistency, as impurities can have a profound impact on the outcome of sensitive catalytic reactions and biological assays.

SupplierPurity/GradeNotes
Sigma-Aldrich AldrichCPRSold for early discovery research; analytical data not collected by the supplier.
Pharmaffiliates High PurityMarketed as a useful research chemical.
Amerigo Scientific ≥95%Listed under Heterocyclic Compounds.
Cusabio 95%Provided as a lyophilized powder.

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should always request a certificate of analysis for the specific lot being purchased.

Strategic Synthesis: A Self-Validating Protocol

While this compound is commercially available, in-house synthesis may be required for scale-up operations or for the preparation of analogues. The following is a proposed, robust synthetic pathway based on established methodologies for the functionalization of the 7-azaindole core. The logic behind this multi-step synthesis is to first establish the less reactive chloro-substitution on the pyridine ring before introducing the more delicate hydroxyl group.

Overall Synthetic Workflow

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydroxylation (Hypothetical) A 7-Azaindole B 7-Azaindole-N-oxide A->B H₂O₂ C 4-Chloro-7-azaindole B->C POCl₃, DIPEA D This compound C->D 1. B(OH)₃, Ac₂O 2. H₂O₂

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: N-Oxidation of 7-Azaindole

  • Rationale: The initial N-oxidation of the pyridine nitrogen activates the ring for subsequent nucleophilic substitution. This is a standard and reliable method for introducing functionality onto the pyridine portion of the azaindole scaffold.[7]

  • Procedure:

    • To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as ethyl acetate or THF, add hydrogen peroxide (30% aqueous solution, ~2.0-3.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully quench the excess peroxide with a reducing agent like sodium sulfite solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole-N-oxide, which can often be used in the next step without further purification.

Step 2: Chlorination at the 4-Position

  • Rationale: The N-oxide intermediate readily undergoes rearrangement upon treatment with phosphoryl chloride (POCl₃) to introduce a chlorine atom, predominantly at the 4-position. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can improve yields by scavenging the HCl generated during the reaction.[7]

  • Procedure:

    • To the crude 7-azaindole-N-oxide (1.0 eq) from the previous step, add phosphoryl chloride (POCl₃, 3.0-5.0 eq) as both reagent and solvent, or in a high-boiling solvent like acetonitrile.

    • Add DIPEA (0.1-0.5 eq) as a catalyst.

    • Heat the mixture to reflux (80-100 °C) for 2-5 hours, monitoring the reaction progress by LC-MS.

    • After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or aqueous NaOH) to a pH of ~8-9, which will precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain 4-chloro-7-azaindole.

Step 3: Hydroxylation at the 5-Position (Hypothetical Protocol)

  • Rationale: The direct hydroxylation of an electron-deficient pyridine ring can be challenging. A plausible approach involves a boronate-mediated hydroxylation. The 4-chloro-7-azaindole is first converted to a boronic ester at the 5-position, which is then oxidized to the corresponding phenol. This strategy avoids harsh conditions and is a well-established method for introducing hydroxyl groups onto aromatic rings.

  • Procedure:

    • Borylation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-7-azaindole (1.0 eq) in a suitable solvent like 1,4-dioxane. Add bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq). Heat the mixture to 80-100 °C for 12-18 hours.

    • Monitor the reaction for the formation of the 5-borylated intermediate. Upon completion, cool the reaction and filter off the solids. Concentrate the filtrate.

    • Oxidation: Dissolve the crude boronic ester intermediate in a mixture of THF and water. Cool to 0 °C and add an aqueous solution of sodium hydroxide (3.0 eq) followed by the slow, dropwise addition of hydrogen peroxide (30%, 3.0 eq).

    • Stir the reaction at room temperature for 1-3 hours until the oxidation is complete.

    • Quench the reaction with aqueous sodium thiosulfate, acidify with 1M HCl to pH ~6-7, and extract the product with ethyl acetate.

    • Purify the crude product by flash column chromatography on silica gel to yield the final compound, this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a cornerstone for the synthesis of inhibitors targeting various protein kinases, which are implicated in a multitude of diseases, most notably cancer and inflammatory disorders.

Mechanism of Action: The Hinge-Binding Paradigm

The 7-azaindole core is a superb bioisostere of adenine, enabling it to form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor. This bidentate interaction provides a strong anchoring point for the inhibitor, leading to high affinity.

Sources

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core for Kinase Inhibitors with a Focus on 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a cornerstone scaffold in the design of potent and selective kinase inhibitors. Its unique structural and electronic properties have enabled the development of numerous clinical candidates and approved drugs targeting a wide array of kinases. This technical guide delves into the significance of the 1H-pyrrolo[2,3-b]pyridine core, with a specific focus on the synthetic strategies and potential biological significance of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol. While specific biological data for this exact molecule is not extensively available in the public domain, we will extrapolate from the vast body of literature on related analogs to infer its potential as a kinase inhibitor and discuss the critical role of substitutions at the C4 and C5 positions in modulating kinase affinity and selectivity. This guide will further provide detailed, field-proven methodologies for the synthesis and evaluation of such compounds, empowering researchers in their drug discovery endeavors.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bicyclic aromatic heterocycle that is isosteric to indole. This structural similarity allows it to mimic the natural purine core of ATP, the ubiquitous substrate for all kinases. This inherent ability to bind to the ATP-binding pocket of kinases makes the 7-azaindole scaffold a "privileged" structure in medicinal chemistry.

Derivatives of this scaffold have been shown to inhibit a wide range of kinases, including but not limited to:

  • Cyclin-Dependent Kinases (CDKs) : A novel 1H-pyrrolo[2,3-b]pyridine derivative has been identified as a potent type II CDK8 inhibitor for colorectal cancer.[1]

  • Glycogen Synthase Kinase 3β (GSK-3β) : Several pyrrolo[2,3-b]pyridine derivatives have demonstrated strong inhibitory activity against GSK-3β, with potential applications in treating Alzheimer's disease.[2]

  • Cell Division Cycle 7 (Cdc7) Kinase : The 1H-pyrrolo[2,3-b]pyridine framework has been instrumental in the development of potent, ATP-mimetic inhibitors of Cdc7 kinase, a promising target in oncology.[3]

  • Bruton's Tyrosine Kinase (BTK) : Quantitative structure-activity relationship (QSAR) studies on pyrrolo[2,3-b]pyridine derivatives have been conducted to design novel BTK inhibitors.[4]

  • Janus Kinase 3 (JAK3) and Interleukin-2 Inducible T-cell Kinase (ITK) : A series of 1H-pyrrolo[2,3-b]pyridine compounds have been synthesized and tested for their inhibitory activity against JAK3 and ITK.[5]

The versatility of the 1H-pyrrolo[2,3-b]pyridine core lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Role of C4 and C5 Substitutions: A Focus on this compound

The substitution pattern on the 1H-pyrrolo[2,3-b]pyridine ring is crucial for determining its kinase inhibition profile. The C4 and C5 positions, in particular, play a significant role in establishing key interactions within the ATP-binding pocket.

The C4-Chloro Substitution

The introduction of a chlorine atom at the C4 position can have several profound effects:

  • Modulation of Electronic Properties : The electron-withdrawing nature of chlorine can influence the overall electron density of the heterocyclic system, potentially affecting its pKa and hydrogen bonding capabilities.

  • Steric Interactions : The chloro group can engage in van der Waals or halogen bonding interactions with specific residues in the kinase active site, thereby enhancing binding affinity.

  • Metabolic Stability : The presence of a chlorine atom can block potential sites of metabolism, leading to improved pharmacokinetic profiles.

The C5-Hydroxy Substitution

A hydroxyl group at the C5 position can introduce critical hydrogen bonding interactions:

  • Hydrogen Bond Donor/Acceptor : The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the hinge region or other key residues of the kinase.

  • Improved Solubility : The polar nature of the hydroxyl group can enhance the aqueous solubility of the compound, a critical parameter for drug development.

The combination of a 4-chloro and a 5-hydroxy substituent on the 1H-pyrrolo[2,3-b]pyridine core, as in This compound , presents an intriguing chemical entity with the potential for potent and selective kinase inhibition. The interplay between the electronic effects of the chlorine and the hydrogen-bonding capacity of the hydroxyl group could lead to a unique binding mode and a favorable pharmacological profile.

Synthetic Strategies for 4-Substituted 1H-Pyrrolo[2,3-b]pyridines

A common strategy involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the C4 position. For instance, 4-chloro-1H-pyrrolo[2,3-b]pyridine can serve as a key intermediate.[6] Subsequent nucleophilic aromatic substitution or other cross-coupling reactions can be employed to introduce the desired functionality at the C5 position.

Below is a generalized, conceptual workflow for the synthesis of such compounds.

Synthesis_Workflow Start Starting Materials Intermediate1 Pyrrolo[2,3-b]pyridine Core Formation Start->Intermediate1 Intermediate2 C4-Chlorination Intermediate1->Intermediate2 Intermediate3 C5-Functionalization (e.g., Nitration) Intermediate2->Intermediate3 Intermediate4 Reduction of Nitro Group Intermediate3->Intermediate4 Intermediate5 Diazotization and Hydrolysis Intermediate4->Intermediate5 FinalProduct This compound Intermediate5->FinalProduct

Caption: Conceptual workflow for the synthesis of this compound.

Methodologies for Kinase Inhibition Profiling

To evaluate the potential of this compound as a kinase inhibitor, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents and Materials :

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (radiolabeled or non-radiolabeled)

    • Assay buffer (containing MgCl2, DTT, and other necessary components)

    • Test compound (dissolved in DMSO)

    • 96- or 384-well plates

    • Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits)

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • In the assay plate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compound or DMSO (vehicle control) to the wells.

    • Incubate for a pre-determined time at the optimal temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific duration to allow for substrate phosphorylation.

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of phosphorylated substrate or remaining ATP using a suitable method.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Prepare Reagents Step1 Add Kinase, Substrate, and Buffer to Plate Start->Step1 Step2 Add Test Compound Step1->Step2 Step3 Pre-incubation Step2->Step3 Step4 Initiate Reaction with ATP Step3->Step4 Step5 Kinase Reaction Step4->Step5 Step6 Stop Reaction Step5->Step6 Step7 Detection Step6->Step7 End Calculate IC50 Step7->End

Caption: General workflow for an in vitro kinase inhibition assay.

Cellular Kinase Inhibition Assay

This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context.

Protocol:

  • Reagents and Materials :

    • Cancer cell line known to have a constitutively active kinase or a specific signaling pathway.

    • Cell culture medium and supplements.

    • Test compound.

    • Lysis buffer.

    • Antibodies (primary and secondary) for Western blotting or ELISA.

  • Procedure :

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time.

    • Lyse the cells to extract proteins.

    • Determine the protein concentration of the lysates.

    • Analyze the phosphorylation status of the target kinase or its downstream substrates using Western blotting or ELISA with phosphospecific antibodies.

    • Quantify the band intensities or signal and normalize to a loading control.

    • Determine the cellular IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific data for this compound is lacking, SAR studies of related pyrrolo[2,3-b]pyridine series provide valuable insights. For instance, in the development of Cdc7 inhibitors, modifications at various positions of the pyrrolo[2,3-b]pyridine core led to significant changes in potency.[3] Similarly, for GSK-3β inhibitors, the nature and position of substituents were critical for achieving high affinity and selectivity.[2]

Future research on this compound should focus on:

  • Synthesis and Characterization : The unambiguous synthesis and full spectroscopic characterization of the molecule.

  • Broad Kinase Profiling : Screening against a large panel of kinases to identify its primary targets and selectivity profile.

  • Structural Biology : Co-crystallization with its target kinase(s) to elucidate the precise binding mode and the roles of the chloro and hydroxyl groups.

  • Lead Optimization : Based on the initial findings, systematically modify the scaffold to improve potency, selectivity, and drug-like properties.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold remains a highly attractive and versatile core for the design of novel kinase inhibitors. The specific analog, this compound, embodies a promising substitution pattern that warrants further investigation. By leveraging the extensive knowledge base on related compounds and employing the robust experimental methodologies outlined in this guide, researchers can effectively explore the therapeutic potential of this and other novel 7-azaindole derivatives. The continued exploration of this privileged scaffold is poised to yield the next generation of targeted therapies for a multitude of diseases.

References

  • Ermoli, A. et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
  • Li, X. et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116863. [Link]
  • Clark, B. A. et al. (1974). 4-Chloro-1H-pyrrolo[2,3-b]pyridine. Journal of the Chemical Society, Perkin Transactions 1, 2270-2274. (Note: A direct link to this older article is not readily available through the search, but it is cited in other provided references.)
  • Arba, M. et al. (2017). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3-b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science, 7(12), 031-038. [Link]
  • Liu, X. et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12185-12204. [Link]
  • BindingDB. (n.d.). Assay in Summary_ki. [Link]

Sources

Unlocking the Therapeutic Potential of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: A-Guided Approach to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules. While numerous derivatives have been extensively studied, the specific biological role and therapeutic potential of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol remain largely uncharted territory. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this promising, yet under-characterized, compound. Moving beyond a mere listing of protocols, this document elucidates the scientific rationale behind each step, offering a self-validating workflow from initial hypothesis to cellular confirmation. We will explore predictive computational methods, detail robust experimental screening protocols, and outline rigorous target validation techniques, thereby paving a logical and efficient path to unlocking the therapeutic promise of this compound.

Introduction: The Privileged Scaffold and the Enigmatic Derivative

The pyrrolo[2,3-b]pyridine core is a recurring motif in a variety of potent therapeutic agents, particularly within the domain of protein kinase inhibitors.[1][2][3] Its rigid, bicyclic structure provides an excellent framework for presenting functional groups in a well-defined three-dimensional space, facilitating high-affinity interactions with protein targets. Derivatives of this scaffold have been successfully developed as inhibitors for a range of kinases, including BRAF, Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3β (GSK-3β), underscoring its therapeutic versatility.[1][2][3]

Despite this rich history, this compound (CAS No: 1020056-82-9) is primarily known as a research chemical or a synthetic intermediate.[4] Its specific biological activities and molecular targets have not been extensively reported in peer-reviewed literature. The presence of a chloro-substituent at the 4-position and a hydroxyl group at the 5-position suggests potential for specific hydrogen bonding and halogen bonding interactions within a protein binding pocket, making it an intriguing candidate for targeted therapies. This guide, therefore, serves as a strategic manual for a research program aimed at elucidating the mechanism of action of this compound.

The Kinase Hypothesis: An Informed Starting Point

Given the prevalence of the pyrrolo[2,3-b]pyridine scaffold in numerous FDA-approved and investigational kinase inhibitors, the most logical starting hypothesis is that this compound also functions as a modulator of protein kinase activity. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The general structure of this compound bears resemblance to the hinge-binding motifs found in many ATP-competitive kinase inhibitors.

Structurally-Related Pyrrolo[2,3-b]pyridine Kinase Inhibitors

To inform our target identification strategy, we can examine the targets of structurally analogous compounds.

Derivative Class Target Kinase(s) Therapeutic Area Reference
Pyrrolo[2,3-b]pyridine derivativesBRAF (V600E)Cancer[1]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, FGFR2, FGFR3Cancer[2][3][5]
Pyrrolo[2,3-b]pyridine derivativesGSK-3βAlzheimer's Disease

This table summarizes key examples of pyrrolo[2,3-b]pyridine derivatives and their validated kinase targets, providing a strong rationale for prioritizing kinase screening for this compound.

A Step-by-Step Guide to Target Identification and Validation

The following sections outline a comprehensive, multi-pronged approach to identify and validate the molecular targets of this compound. This workflow is designed to be systematic, moving from broad, predictive methods to highly specific, confirmatory assays.

Phase 1: In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses. These approaches leverage the known chemical space of protein-ligand interactions to predict potential targets for a novel compound.

  • Scaffold Hopping and Similarity Searching: Utilize computational platforms such as SciFinder, Reaxys, or public databases like PubChem and ChEMBL to identify known bioactive molecules that are structurally similar to this compound. The Tanimoto coefficient is a common metric for quantifying structural similarity.

  • Pharmacophore Modeling: Construct a 3D pharmacophore model based on the key chemical features of our lead compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model can then be used to screen libraries of known drugs and their targets to identify proteins that are likely to bind to a molecule with these features.

  • Target Prediction Servers: Employ web-based tools like SwissTargetPrediction, SuperPred, or TargetNet, which use a combination of 2D and 3D similarity measures to predict a ranked list of potential protein targets.

In_Silico_Workflow cluster_input Input cluster_methods Computational Methods cluster_output Output Input This compound (SMILES: Oc1cnc2[nH]ccc2c1Cl) Similarity Similarity Searching (e.g., Tanimoto) Input->Similarity Pharmacophore Pharmacophore Modeling Input->Pharmacophore PredictionServer Target Prediction Servers Input->PredictionServer TargetList Ranked List of Potential Protein Targets (Primarily Kinases) Similarity->TargetList Pharmacophore->TargetList PredictionServer->TargetList

Caption: In Silico Workflow for Target Hypothesis Generation.

Phase 2: In Vitro Target Identification

The predictions from the in silico phase must be experimentally validated. The following unbiased, proteome-wide screening methods are designed to identify direct binding partners of the compound.

This is a classic and powerful method for target identification.[6] It involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads or biotin). The attachment point of the linker should be at a position determined from structure-activity relationship (SAR) studies to be non-essential for binding. If SAR is unknown, the nitrogen of the pyrrole ring is a common attachment point.

  • Negative Control: As a crucial negative control, either use beads without the compound or, ideally, immobilize a structurally similar but biologically inactive analog.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

  • Incubation and Washing: Incubate the cell lysate with the compound-conjugated beads and the control beads. After incubation, perform a series of stringent washes to remove non-specific binders.

  • Elution: Elute the specifically bound proteins. This can be done by competing with an excess of the free compound, or by denaturing the proteins.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (LC-MS/MS).

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe Synthesize Immobilized Probe (Compound on Beads) Incubate Incubate Lysate with Probe Probe->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Stringent Washes Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec LC-MS/MS Identification SDS_PAGE->MassSpec Hits Identify Specific Binders MassSpec->Hits

Caption: Experimental Workflow for Affinity Chromatography.

The DARTS method is an alternative, label-free approach that identifies targets based on the principle that a small molecule binding to its protein target can stabilize the protein's structure, making it less susceptible to proteolysis.[2][6]

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a native cell lysate.

  • Compound Incubation: Treat aliquots of the lysate with the test compound (this compound) and a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both the treated and control lysates and incubate for a defined period.

  • Quenching and Analysis: Stop the digestion and analyze the remaining proteins by SDS-PAGE.

  • Target Identification: Proteins that are protected from digestion in the compound-treated sample (i.e., show a stronger band compared to the control) are potential targets. These bands can be excised and identified by mass spectrometry.

Phase 3: Target Validation and Mechanistic Studies

Once a list of high-confidence candidate targets is generated, it is imperative to validate these interactions and understand their functional consequences in a biological context.

These assays confirm a direct physical interaction between the compound and the purified candidate protein.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

  • Surface Plasmon Resonance (SPR): Immobilizes the protein on a sensor chip and flows the compound over it to measure binding kinetics (kon and koff) and affinity.

  • Cellular Thermal Shift Assay (CETSA): This in-cell assay measures the thermal stabilization of a target protein upon ligand binding in its native cellular environment, providing strong evidence of target engagement.

If the identified target is a kinase, its functional inhibition must be demonstrated.

  • In Vitro Kinase Assay: Use a recombinant purified kinase and a specific substrate to measure the enzyme's activity in the presence and absence of the compound. This will allow for the determination of the IC50 value. Commercial services offer screening against large panels of kinases to assess both potency and selectivity.

  • Cell-Based Phosphorylation Assay: In a cellular context, treat cells with the compound and measure the phosphorylation status of a known downstream substrate of the target kinase using methods like Western Blot or ELISA. A reduction in substrate phosphorylation would indicate inhibition of the kinase in a cellular setting.

Target_Validation_Pathway cluster_candidates Candidate Targets from Phase 2 cluster_binding Direct Binding Confirmation cluster_functional Functional Activity Confirmation cluster_validated Validated Target Candidates High-Confidence Candidate Proteins ITC Isothermal Titration Calorimetry (ITC) Candidates->ITC SPR Surface Plasmon Resonance (SPR) Candidates->SPR CETSA Cellular Thermal Shift Assay (CETSA) Candidates->CETSA KinaseAssay In Vitro Kinase Assay (IC50 Determination) ITC->KinaseAssay SPR->KinaseAssay PhosphoAssay Cellular Phosphorylation Assay (Western/ELISA) CETSA->PhosphoAssay ValidatedTarget Validated Therapeutic Target KinaseAssay->ValidatedTarget PhosphoAssay->ValidatedTarget

Caption: A Logic Pathway for Target Validation.

Conclusion and Future Directions

While this compound is currently an understudied molecule, its privileged 7-azaindole scaffold strongly suggests a high probability of it possessing valuable biological activity, most likely as a kinase inhibitor. The systematic, multi-phase approach detailed in this guide provides a robust and scientifically rigorous framework for any research team to undertake the de-orphaning of this compound. By integrating computational prediction with unbiased experimental screening and rigorous biophysical and cellular validation, the true therapeutic potential of this compound can be unlocked. The identification of a validated target will not only elucidate its mechanism of action but also pave the way for lead optimization and preclinical development in relevant disease areas such as oncology or neurodegenerative disorders.

References

  • El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 100, 103913. [Link]
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(29), 17265-17277. [Link]
  • Jin, Q., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 29, 115862. [Link]
  • Pharmaffiliates Analytics & Synthetics (P) Ltd. This compound. [Link]
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
  • Al-Mokadem, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Genetic Engineering and Biotechnology, 21(1), 127. [Link]
  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10, 17265-17277. [Link]

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A Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol (InChIKey: FSSNZZBDEOYMMZ-UHFFFAOYSA-N): Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, a heterocyclic compound built upon the privileged 7-azaindole scaffold. The document details its core chemical identifiers, most notably its InChIKey, and outlines its physicochemical properties. A plausible, well-documented synthetic pathway to a key precursor is described, highlighting the practical considerations for its preparation and characterization. The primary focus of this guide is to contextualize the compound's significance within modern drug discovery, particularly its role as a versatile building block for the development of targeted therapeutics, such as kinase inhibitors. The inherent biological relevance of the 7-azaindole core is discussed, supported by examples from peer-reviewed literature, establishing this molecule as a compound of significant interest for researchers in medicinal chemistry and pharmaceutical development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a cornerstone scaffold in medicinal chemistry. As a bioisostere of indole, it introduces a nitrogen atom into the six-membered ring, which uniquely modulates the molecule's physicochemical properties, such as its hydrogen bonding capabilities, polarity, and metabolic stability.[1] This scaffold has been successfully incorporated into a multitude of biologically active agents, demonstrating a remarkable range of pharmacological activities.[2]

Notably, the 7-azaindole moiety is a prominent feature in numerous protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole structure is adept at forming critical hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases, making it a highly effective pharmacophore for designing potent and selective inhibitors.[3] Consequently, derivatives of 7-azaindole are continuously being explored for their therapeutic potential against a variety of targets.[4][5] this compound represents a functionally decorated version of this core, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Core Identification and Physicochemical Properties

Accurate and unambiguous identification is critical in chemical research and development. The IUPAC International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChIKey, provide a universal standard for this purpose.

The primary identifier for this compound is:

  • InChIKey: FSSNZZBDEOYMMZ-UHFFFAOYSA-N [6]

This key is derived from its full InChI string, ensuring a canonical representation of its structure.

Caption: Chemical Structure of this compound.

A summary of its key identifiers and properties is presented below for rapid reference.

Identifier / Property Value Reference(s)
IUPAC Name This compoundN/A
CAS Number 1020056-82-9[6][7]
Molecular Formula C₇H₅ClN₂O[6][8]
Molecular Weight 168.58 g/mol [8]
InChI 1S/C7H5ClN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10)[6]
SMILES Oc1cnc2[nH]ccc2c1Cl[6][8]
Physical Form Solid[6]

Synthesis and Characterization

Experimental Protocol: Synthesis of a Key Precursor

The following protocol outlines the synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, adapted from published methods.[9] This procedure is intended for researchers with expertise in synthetic organic chemistry.

Step 1: Protection of the Pyrrole Nitrogen

  • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., THF).

  • Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add a suitable base (e.g., NaH, 60% dispersion in mineral oil) portion-wise.

  • After cessation of H₂ evolution, add triisopropylsilyl chloride (TIPSCl) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Causality: The TIPS group serves as a bulky protecting group for the pyrrole nitrogen. This prevents side reactions at the acidic N-H site and directs subsequent lithiation to the C5 position.

Step 2: Directed Ortho-metalation and Formylation

  • Dissolve the TIPS-protected starting material in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of s-butyllithium (s-BuLi) in hexanes/cyclohexane. Stir for 1 hour at -78 °C.

  • Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and stir for an additional hour.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Causality: s-BuLi is a strong base that deprotonates the C5 position, which is activated by the adjacent chloro group and the pyridine nitrogen. The resulting lithiated species is a potent nucleophile that attacks the electrophilic carbonyl carbon of DMF, installing the formyl (aldehyde) group.

Step 3: Deprotection

  • Dissolve the crude aldehyde from the previous step in a suitable solvent such as dichloromethane or THF.

  • Add trifluoroacetic acid (TFA) or a solution of tetrabutylammonium fluoride (TBAF) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture carefully with saturated aqueous NaHCO₃.

  • Collect the precipitated solid by filtration, wash with water and hexane, and dry under vacuum to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.[9]

Synthesis_Workflow A 4-Chloro-7-azaindole B TIPS-Protected Intermediate A->B 1. NaH 2. TIPSCl C Lithiated Species B->C s-BuLi, THF -78 °C D Aldehyde Precursor C->D 1. DMF 2. Deprotection (TFA) E Target Compound:this compound D->E Reduction (e.g., NaBH₄)

Caption: Synthetic workflow for this compound.

Conversion to the Final Product and Characterization

The synthesized aldehyde can be readily converted to the target alcohol via standard reduction protocols, for example, using sodium borohydride (NaBH₄) in methanol or ethanol.

Protocol Validation: The integrity of the final product must be confirmed through a battery of analytical techniques. This self-validating system ensures trustworthiness in the synthesized material.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a benzylic alcohol proton and a hydroxyl proton signal in the ¹H NMR spectrum would be indicative of a successful reduction.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the exact mass and confirm the elemental composition (C₇H₅ClN₂O).

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band (~3200-3600 cm⁻¹) and the absence of the aldehyde C=O stretch (~1680 cm⁻¹) would further support the successful conversion.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold for creating novel therapeutics. The 7-azaindole core provides the essential hinge-binding motif, while the chloro and hydroxyl substituents serve as versatile handles for further chemical elaboration.

The 7-Azaindole Core as a Kinase Hinge-Binder

The nitrogen at position 7 and the pyrrole N-H group of the 7-azaindole scaffold are perfectly positioned to act as a hydrogen bond donor and acceptor, respectively. This allows them to form a bidentate hydrogen bond interaction with the backbone amide residues of the hinge region in the ATP-binding site of many protein kinases. This interaction is a critical anchor for many Type I and Type II kinase inhibitors, providing a foundation for high-affinity binding.[1][3]

Kinase_Inhibition cluster_0 Kinase ATP-Binding Site Hinge Hinge Region Downstream Substrate Phosphorylation & Downstream Signaling Hinge->Downstream Activates Scaffold 7-Azaindole Scaffold (e.g., Target Compound) Scaffold->Hinge Competitively Binds & Inhibits Block Scaffold->Block ATP ATP ATP->Hinge Binds Block->Downstream Blocked

Caption: Inhibition of kinase signaling by a 7-azaindole scaffold.

Therapeutic Targets and Structure-Activity Relationships (SAR)

Derivatives of the 7-azaindole core have been developed into potent inhibitors for a range of clinically relevant kinases:

  • FGFR4 Inhibitors: A structure-based design approach using a 7-azaindole scaffold led to the discovery of selective and covalent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for treating hepatocellular carcinoma.[4]

  • PI3K Inhibitors: By employing a fragment-based growing strategy, novel 7-azaindole derivatives were identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway critical for cancer cell proliferation.[5]

  • Multi-Targeted Kinase Inhibitors: Rational design has produced 7-azaindole derivatives capable of inhibiting multiple oncogenic kinases simultaneously, such as ABL and SRC, leading to combined anti-angiogenic and anti-tumoral effects.[3]

The functional groups on this compound provide opportunities for SAR exploration. The 5-hydroxyl group can be used as an attachment point for side chains designed to probe deeper pockets within the kinase active site, potentially enhancing selectivity. The 4-chloro substituent can be displaced via nucleophilic aromatic substitution to introduce a variety of functionalities that can modulate the compound's solubility, cell permeability, and target engagement.

Conclusion

This compound, identified by its InChIKey FSSNZZBDEOYMMZ-UHFFFAOYSA-N, is more than a simple chemical entity; it is a strategically designed building block for advanced medicinal chemistry programs. Its foundation on the pharmacologically validated 7-azaindole scaffold, combined with its orthogonal functional handles, makes it a valuable starting point for the discovery of novel kinase inhibitors and other targeted therapies. The synthetic accessibility of its precursors and the clear path to its applications underscore its importance for researchers and scientists dedicated to the development of next-generation pharmaceuticals.

References

  • Bariwal, J. B., & Trivedi, J. C. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
  • Kaur, M., & Singh, M. (2020). Azaindole Therapeutic Agents. PMC. [Link]
  • Yang, C., et al. (2020). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
  • Jamois, C., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Chemsrc. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • Amerigo Scientific. (n.d.). This compound.
  • Protheragen. (n.d.). The Role of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in Pharmaceutical R&D.
  • Pharmaffiliates. (n.d.). This compound.

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An In-Depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

In the landscape of modern drug discovery, particularly within oncology and immunology, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such "privileged scaffold."[1][2][3] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1] This inherent bioactivity has rendered 7-azaindole derivatives a focal point of intensive research, leading to the discovery of numerous clinical candidates and approved drugs.[1][2]

This guide provides a comprehensive technical overview of a specific, functionalized 7-azaindole derivative: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol . We will delve into its structural attributes, outline a detailed synthetic strategy, and explore its potential as a kinase inhibitor, with a particular focus on its relevance to researchers, medicinal chemists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to its application in research and development.

Structure and Identification
  • Systematic Name: this compound

  • Common Synonym: 4-Chloro-5-hydroxy-7-azaindole

  • CAS Number: 1020056-82-9

  • Molecular Formula: C₇H₅ClN₂O

  • Canonical SMILES String: Oc1cnc2[nH]ccc2c1Cl

The structure features the fused pyrrolopyridine bicyclic system, decorated with a chlorine atom at the C4 position and a hydroxyl group at the C5 position. These substituents are critical for modulating the molecule's electronic properties, solubility, and, most importantly, its interaction with biological targets.

Physicochemical Data Summary

For researchers synthesizing or working with this compound, understanding its physical properties is crucial for handling, formulation, and experimental design.

PropertyValueSource
Molecular Weight 168.58 g/mol N/A
Appearance Expected to be a solidN/A
Storage Store at -20°C for long-term stability.N/A

Synthetic Strategy: A Multi-Step Approach

Proposed Synthetic Workflow

The synthesis is envisioned as a multi-step process designed for regioselective functionalization of the 7-azaindole core.

Synthetic_Pathway Start 7-Azaindole Step1 N-Oxidation Start->Step1 H2O2 Intermediate1 7-Azaindole N-Oxide Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 4-Chloro-7-azaindole Step2->Intermediate2 Step3 Nitration (HNO3/H2SO4) Intermediate2->Step3 Intermediate3 4-Chloro-5-nitro-7-azaindole Step3->Intermediate3 Step4 Reduction (e.g., Fe/HCl) Intermediate3->Step4 Intermediate4 4-Chloro-5-amino-7-azaindole Step4->Intermediate4 Step5 Diazotization & Hydrolysis (NaNO2, H2SO4/H2O) Intermediate4->Step5 End This compound Step5->End

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative, field-proven methodology adapted from the synthesis of similar 7-azaindole derivatives.

Step 1: N-Oxidation of 7-Azaindole

  • Rationale: Activation of the pyridine ring is necessary to direct subsequent electrophilic substitution. N-oxidation increases the electron deficiency of the pyridine ring, making the C4 position susceptible to nucleophilic attack in the subsequent chlorination step.

  • Procedure:

    • Dissolve 7-azaindole in a suitable organic solvent such as tetrahydrofuran (THF).[7]

    • Add hydrogen peroxide (H₂O₂) dropwise at a controlled temperature (5-15°C).[7]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).[7]

    • Upon completion, the product, 7-azaindole N-oxide, can be isolated by solvent evaporation.

Step 2: Synthesis of 4-Chloro-7-azaindole

  • Rationale: Introduction of the chloro group at the C4 position is a key step. The N-oxide intermediate reacts with a chlorinating agent like phosphorus oxychloride (POCl₃) to furnish the desired 4-chloro derivative.[5] The use of a base like diisopropylethylamine (DIPEA) can catalyze the reaction and improve yields.[5]

  • Procedure:

    • Suspend the 7-azaindole N-oxide from the previous step in a solvent such as 1,2-dimethoxyethane.[5]

    • Add phosphorus oxychloride (POCl₃) and a catalytic amount of DIPEA.[5]

    • Heat the reaction mixture (e.g., 80-100°C) for several hours, monitoring by TLC or HPLC.[7]

    • After completion, carefully quench the reaction with ice/water and neutralize with a base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-7-azaindole.[5]

Step 3: Nitration to 4-Chloro-5-nitro-7-azaindole

  • Rationale: To introduce a functional group at the C5 position that can be converted to the target hydroxyl group, electrophilic nitration is performed. The pyrrole ring is more activated towards electrophilic substitution than the chlorinated pyridine ring, directing the nitro group to the C5 position.

  • Procedure:

    • Dissolve 4-chloro-7-azaindole in concentrated sulfuric acid at low temperature (0-5°C).

    • Add a nitrating agent (e.g., nitric acid or potassium nitrate) portion-wise, maintaining the low temperature.

    • Stir for several hours until the reaction is complete (monitored by HPLC).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product, 4-chloro-5-nitro-7-azaindole.

    • Collect the solid by filtration, wash with water, and dry.

Step 4: Reduction to 4-Chloro-5-amino-7-azaindole

  • Rationale: The nitro group is a versatile precursor to the amine, which is required for the final transformation to the hydroxyl group. A variety of reducing agents can be employed, with iron in the presence of an acid being a common and scalable choice.

  • Procedure:

    • Suspend 4-chloro-5-nitro-7-azaindole in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and stir until the reaction is complete.

    • Cool the reaction, filter off the iron salts, and concentrate the filtrate.

    • The resulting crude 4-chloro-5-amino-7-azaindole can be purified by crystallization or chromatography.

Step 5: Diazotization and Hydrolysis to this compound

  • Rationale: This final step converts the amino group into the desired hydroxyl group via a Sandmeyer-type reaction. The primary aromatic amine is converted to a diazonium salt, which is then hydrolyzed in situ.

  • Procedure:

    • Dissolve 4-chloro-5-amino-7-azaindole in an aqueous acidic solution (e.g., dilute H₂SO₄) at low temperature (0-5°C).

    • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the phenol.

    • Cool the reaction and extract the final product, this compound, with an appropriate organic solvent.

    • Purify the product by column chromatography or recrystallization.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, data from closely related analogs, such as 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, can provide expected peak characteristics.

  • ¹H NMR: Protons on the pyrrole and pyridine rings would be expected to appear in the aromatic region (typically δ 6.5-8.5 ppm). The N-H proton of the pyrrole would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The hydroxyl proton signal may also be broad and its position dependent on solvent and concentration.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 100-150 ppm range.

  • Mass Spectrometry (MS): The ESI-MS would be expected to show a molecular ion peak [M+H]⁺ at m/z 169.0, with a characteristic isotopic pattern for a monochlorinated compound.

Biological Activity and Therapeutic Potential: A Kinase Inhibitor Scaffold

The 7-azaindole nucleus is a well-established pharmacophore for kinase inhibition.[1][3] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site mimics the interaction of adenine, making it a highly effective ATP-competitive inhibitor.[1]

Potential Kinase Targets

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases.

  • Janus Kinases (JAKs): The 1H-pyrrolo[2,3-b]pyridine ring system is a known scaffold for potent JAK inhibitors.[8] JAKs are critical components of signaling pathways for numerous cytokines and growth factors involved in inflammation and immunity.[9][10] Inhibitors of this family are used to treat autoimmune diseases like rheumatoid arthritis and myeloproliferative disorders.[8][10]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Several 7-azaindole derivatives have been developed as potent inhibitors of CSF1R.[11][12] CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[13][14][15] In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, and inhibiting CSF1R can modulate the tumor microenvironment to have an anti-tumor effect.[14] A recently synthesized 7-azaindole analog, compound P1, demonstrated potent interaction with CSF-1R and significant cytotoxicity against various cancer cell lines, with an IC₅₀ of 88.79 nM against human osteosarcoma (HOS) cells.[11]

Hypothesized Mechanism of Kinase Inhibition

The inhibitory action of this compound at the ATP-binding site of a target kinase can be visualized as follows:

Kinase_Inhibition cluster_0 Kinase ATP-Binding Site Hinge Hinge Region (e.g., Alanine, Glutamate) Gatekeeper Gatekeeper Residue (e.g., Threonine) Hydrophobic Hydrophobic Pocket Inhibitor This compound Inhibitor->Hinge H-Bonds (Pyrrole N-H & Pyridine N) Inhibitor->Gatekeeper Potential Interaction (5-OH group) Inhibitor->Hydrophobic Hydrophobic Interaction (Chloro-substituted ring)

Caption: Hypothesized binding mode of this compound in a kinase ATP pocket.

The core 7-azaindole scaffold is expected to form two critical hydrogen bonds with the kinase hinge region. The chlorine atom at the C4 position can engage in hydrophobic interactions, while the hydroxyl group at C5 may form additional hydrogen bonds with residues deeper in the binding pocket, potentially enhancing both potency and selectivity.

Conclusion and Future Directions

This compound represents a valuable chemical entity for researchers in medicinal chemistry and drug discovery. Built upon the privileged 7-azaindole scaffold, it holds significant potential as a starting point for the development of potent and selective kinase inhibitors. The synthetic route, while requiring multiple steps, relies on well-established and scalable chemical transformations.

Future research should focus on the empirical validation of its biological activity. Screening this compound against a broad panel of kinases would elucidate its selectivity profile and identify primary targets. Subsequent structure-activity relationship (SAR) studies, involving modification of the C4 and C5 substituents, could lead to the optimization of potency, selectivity, and pharmacokinetic properties, paving the way for novel therapeutic candidates for cancer and inflammatory diseases.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • (2025, August 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate.
  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Wikipedia. (n.d.). Janus kinase inhibitor.
  • Motati, D. R., Laghuvarapu, R., & Ganesh, T. (n.d.). Azaindole Therapeutic Agents. National Institutes of Health.
  • ResearchGate. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
  • Olmos, D., et al. (n.d.). CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages. National Institutes of Health.
  • PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
  • Pyonteck, S. M., et al. (n.d.). CSF-1R inhibition alters macrophage polarization and blocks glioma progression. National Institutes of Health.
  • Al-Salama, Z. T. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. National Institutes of Health.
  • PubMed. (n.d.). A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer.
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The Strategic Significance of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of purine and its remarkable ability to form crucial hydrogen bond interactions with a multitude of biological targets. This guide delves into the specific, yet underexplored, derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol . While direct literature on this exact molecule is sparse, its structural features—a halogenated pyridine ring fused to a pyrrole, with a hydroxyl group positioned for key interactions—place it at a strategic nexus for the design of potent and selective kinase inhibitors. By synthesizing data from closely related analogues, this document provides a comprehensive technical overview of its probable synthesis, predicted biological significance, and potential applications in oncology and beyond.

Introduction: The Privileged 7-Azaindole Scaffold

The 7-azaindole core is a recurring motif in a vast array of biologically active molecules, particularly in the realm of protein kinase inhibitors.[1] Its structural resemblance to adenine allows it to compete for the ATP-binding site of kinases, a critical mechanism in disrupting aberrant cellular signaling pathways that drive diseases like cancer.[2] The strategic placement of various substituents on this core scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the 4-position and a hydroxyl group at the 5-position, as seen in this compound, is a deliberate design choice aimed at enhancing target engagement and exploiting specific pockets within the kinase active site.

Physicochemical Properties and Identification

A summary of the key identifiers for this compound is presented below.

PropertyValueSource
CAS Number 1020056-82-9[3][4]
Molecular Formula C₇H₅ClN₂O[3][5]
Molecular Weight 168.58 g/mol [3][5]
SMILES Oc1cnc2[nH]ccc2c1Cl[3][5]
InChI Key FSSNZZBDEOYMMZ-UHFFFAOYSA-N[5]

Plausible Synthetic Strategies

A potential synthetic pathway could involve the nitration of a 4-chloropyrrolo[2,3-b]pyridine intermediate to introduce a nitro group at the 5-position, which can subsequently be reduced to an amine and then converted to the hydroxyl group. For instance, the synthesis of related compounds like 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine serves as a useful drug intermediate.[6] The tosyl group acts as a protecting group for the pyrrole nitrogen, which can be removed in a later step.

Another approach could involve the direct hydroxylation of a 4-chloro-5-substituted pyrrolo[2,3-b]pyridine, although this might present challenges with regioselectivity. The synthesis of the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine often involves the chlorination of the corresponding pyrimidin-4-ol using reagents like phosphoryl chloride.[7][8] This suggests that a similar late-stage chlorination of a 1H-pyrrolo[2,3-b]pyridin-5-ol could be a viable, albeit potentially challenging, alternative.

Synthetic_Pathway_for_this compound A Substituted Pyridine B Pyrrolo[2,3-b]pyridine Core Formation A->B Multi-step C 4-Chloro-1H-pyrrolo[2,3-b]pyridine B->C D Nitration at C5 C->D HNO3/H2SO4 E 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine D->E F Reduction of Nitro Group E->F e.g., SnCl2/HCl G 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine F->G H Diazotization followed by Hydrolysis G->H NaNO2, H+ then H2O, Δ I This compound H->I

Caption: Plausible synthetic route to this compound.

Predicted Biological Activity and Therapeutic Potential

The true value of this compound lies in its potential as a scaffold for developing highly selective kinase inhibitors. The broader family of pyrrolo[2,3-b]pyridine derivatives has demonstrated potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.

Kinase Inhibition: A Primary Therapeutic Target

Derivatives of the 7-azaindole scaffold are known to inhibit a variety of kinases, including:

  • Cyclin-Dependent Kinase 8 (CDK8): A derivative of 1H-pyrrolo[2,3-b]pyridine was discovered as a potent type II CDK8 inhibitor, showing significant antitumor activity in colorectal cancer models.[9]

  • Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of FGFR1, 2, and 3, which are often dysregulated in various cancers.[10]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have been investigated as inhibitors of CSF1R, a key target in cancer immunotherapy.[11][12]

  • V600E-mutant B-RAF: Several pyrrolo[2,3-b]pyridine-based inhibitors have been developed to target the V600E mutation in the B-RAF kinase, a common driver of melanoma and other cancers.[13]

  • Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent inhibitors of PDE4B, a target for inflammatory and central nervous system diseases.[14]

The 4-chloro and 5-hydroxyl substitutions on the core scaffold are expected to play a significant role in modulating the binding affinity and selectivity of the molecule. The chlorine atom can engage in halogen bonding or occupy hydrophobic pockets within the kinase active site, while the hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with the hinge region or other critical residues.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) Downstream Signaling Cascades\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cascades\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Downstream Signaling Cascades\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR)->Proliferation, Survival, Angiogenesis This compound Derivative This compound Derivative Kinase ATP-Binding Site Kinase ATP-Binding Site This compound Derivative->Kinase ATP-Binding Site Competitive Binding Inhibition of Kinase Activity Inhibition of Kinase Activity Kinase ATP-Binding Site->Inhibition of Kinase Activity Inhibition of Kinase Activity->Proliferation, Survival, Angiogenesis Blocks

Caption: Mechanism of action for kinase inhibitors based on the pyrrolo[2,3-b]pyridine scaffold.

Other Potential Biological Activities

Beyond kinase inhibition, the broader pyrrole and pyridine chemical classes have shown a wide range of biological activities, suggesting that this compound derivatives could be explored for other therapeutic applications:

  • Antimicrobial Activity: Pyrrole-containing compounds have been investigated as inhibitors of DNA gyrase, showing potential as antibacterial agents.[15]

  • Antiviral Activity: The related 4-chloro-1H-pyrrolo[2,3-d]pyrimidine is an important intermediate in the synthesis of drugs with activity against the Hepatitis C virus (HCV).[16]

  • Antioxidant Properties: Pyrrolo[2,3-b]quinoxaline derivatives have been shown to possess radical scavenging activity.[17]

Experimental Protocols: A Guide for Investigation

For researchers interested in exploring the potential of this compound, the following experimental workflows, adapted from literature on related compounds, can serve as a starting point.

General Procedure for Suzuki-Miyaura Cross-Coupling

This is a common reaction for functionalizing the pyrrolo[2,3-b]pyridine core.

  • To a mixture of a halo-substituted 1H-pyrrolo[2,3-b]pyridine (1.0 eq.), a boronic acid or ester (1.2 eq.), and a base such as K₂CO₃ (3.0 eq.), add a degassed solvent system like 1,4-dioxane/water (1:1).

  • Add a palladium catalyst, for example, Pd₂(dba)₃ (0.03 eq.).

  • Stir the reaction mixture under an inert atmosphere (e.g., N₂) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 30 minutes).[11]

  • Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography.

In Vitro Kinase Inhibition Assay (Example: FGFR)
  • Prepare a reaction mixture containing the kinase (e.g., FGFR1), a substrate (e.g., a peptide substrate), and ATP in a suitable buffer.

  • Add varying concentrations of the test compound (e.g., a derivative of this compound).

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay or an antibody-based method (e.g., ELISA).

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural features, combined with the extensive body of research on the broader 7-azaindole class of compounds, strongly suggest its potential as a valuable building block for the development of novel kinase inhibitors and other therapeutic agents. Future research should focus on developing an efficient and scalable synthesis of this core, followed by the generation of a library of derivatives with diverse substitutions. Subsequent screening of these compounds against a panel of kinases and other relevant biological targets will be crucial in unlocking the full therapeutic potential of this intriguing molecule. The insights gained from such studies will undoubtedly contribute to the ongoing efforts to develop more effective and targeted therapies for a range of human diseases.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, a key intermediate in the development of advanced pharmaceuticals. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. The synthesis is approached in a two-stage process, commencing with the preparation of the precursor, 1H-pyrrolo[2,3-b]pyridin-5-ol, followed by a regioselective chlorination at the C4 position. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2] Specifically, derivatives functionalized at the 4 and 5-positions are crucial building blocks for a range of therapeutic agents, including kinase inhibitors.[3][4] this compound is a particularly valuable intermediate, leveraging the reactivity of the chloro- and hydroxyl- moieties for further molecular elaboration.

The synthetic strategy detailed below is predicated on established and reliable transformations within the 7-azaindole chemical space. The initial phase of the synthesis focuses on the construction of the 1H-pyrrolo[2,3-b]pyridin-5-ol core. This is followed by a targeted chlorination of the pyridine ring at the C4 position. The choice of a two-step approach allows for greater control over the regiochemistry of the final product.

Experimental Workflow Overview

The synthesis of this compound is achieved through a two-step sequence as illustrated in the workflow diagram below. The initial step involves the synthesis of the precursor molecule, 1H-pyrrolo[2,3-b]pyridin-5-ol. The subsequent step is a selective chlorination at the C4 position.

G cluster_0 Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol cluster_1 Step 2: Chlorination cluster_2 Analysis start_material Starting Material: 1-Triisopropylsilyl-5-bromo-7-azaindole reaction_1 Reaction: Copper-catalyzed hydroxylation start_material->reaction_1 intermediate_1 Intermediate: 1H-pyrrolo[2,3-b]pyridin-5-ol reaction_1->intermediate_1 reaction_2 Reaction: N-Oxidation followed by Chlorination intermediate_1->reaction_2 final_product Final Product: This compound reaction_2->final_product analysis Purification and Characterization final_product->analysis

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol

The synthesis of the precursor, 1H-pyrrolo[2,3-b]pyridin-5-ol, is adapted from a known procedure involving a copper-catalyzed hydroxylation of a protected 5-bromo-7-azaindole derivative.[1][5] The use of a silyl protecting group on the pyrrole nitrogen enhances the stability and solubility of the starting material.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )SupplierPurity
1-Triisopropylsilyl-5-bromo-7-azaindoleC₁₆H₂₅BrN₂Si353.37Various>95%
Copper (II) acetylacetonateC₁₀H₁₄CuO₄261.76Sigma-Aldrich97%
1-Methyl-4-hydroxypiperidine (MHPO)C₆H₁₃NO115.17Sigma-Aldrich97%
Lithium hydroxide monohydrateLiOH·H₂O41.96Sigma-Aldrich>98%
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13Fisher ScientificAnhydrous
Deionized WaterH₂O18.02--
2 N Hydrochloric acidHCl36.46VWR2 N
Ethyl acetateC₄H₈O₂88.11Fisher ScientificACS Grade
Anhydrous sodium sulfateNa₂SO₄142.04Fisher Scientific-
Protocol
  • To a 50 mL round-bottom flask, add 1-triisopropylsilyl-5-bromo-7-azaindole (4.08 g, 11.5 mmol), copper (II) acetylacetonate (0.15 g, 0.575 mmol), and 1-methyl-4-hydroxypiperidine (0.15 g, 0.575 mmol).[1]

  • Add lithium hydroxide monohydrate (2.42 g, 57.5 mmol), followed by dimethyl sulfoxide (18 mL) and deionized water (4.5 mL).[1]

  • Equip the flask with a condenser and stir the mixture at room temperature.

  • Replace the air in the flask with nitrogen by purging for 10-15 minutes.

  • Heat the reaction mixture to an internal temperature of 100 °C and maintain for 6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of deionized water and adjust the pH to 6 with 2 N hydrochloric acid, which should result in the precipitation of a solid.

  • Collect the solid by vacuum filtration.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water and then with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-pyrrolo[2,3-b]pyridin-5-ol. The expected yield is approximately 78.5%.[1]

Part 2: Synthesis of this compound

The selective chlorination at the C4 position of the 7-azaindole ring is a critical step. Direct electrophilic chlorination of 1H-pyrrolo[2,3-b]pyridin-5-ol can lead to a mixture of products due to the electron-rich nature of both the pyrrole and the hydroxyl-substituted pyridine ring. A more controlled and regioselective approach involves the formation of the N-oxide of the pyridine ring, which activates the C4 position for nucleophilic attack by a chloride ion. This method is widely used for the synthesis of 4-halo-7-azaindoles.[6][7]

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )SupplierPurity
1H-pyrrolo[2,3-b]pyridin-5-olC₇H₆N₂O134.14Synthesized in Part 1-
m-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57Sigma-Aldrich77%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous
Phosphorus oxychloride (POCl₃)POCl₃153.33Sigma-Aldrich>99%
Saturated sodium bicarbonate solutionNaHCO₃84.01--
Saturated sodium chloride solutionNaCl58.44--
Anhydrous magnesium sulfateMgSO₄120.37Fisher Scientific-
Protocol
  • N-Oxidation:

    • Dissolve 1H-pyrrolo[2,3-b]pyridin-5-ol (1.34 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add m-chloroperoxybenzoic acid (m-CPBA, 2.24 g, 13 mmol, assuming 77% purity) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC (ethyl acetate/methanol, 9:1) until the starting material is consumed.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 30 mL) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

    • Wash the organic layer with a saturated sodium chloride solution (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-pyrrolo[2,3-b]pyridin-5-ol N-oxide. This intermediate is often used in the next step without further purification.

  • Chlorination:

    • To the crude 1H-pyrrolo[2,3-b]pyridin-5-ol N-oxide from the previous step, add phosphorus oxychloride (POCl₃, 10 mL) carefully at 0 °C.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

    • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Expected Yield: 60-70% over two steps.

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₇H₅ClN₂O

  • Molecular Weight: 168.58 g/mol

  • Characterization:

    • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals for the aromatic protons and the N-H proton of the pyrrole ring. The chemical shifts will be influenced by the chloro and hydroxyl substituents.

    • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the seven carbon atoms of the heterocyclic core.

    • Mass Spectrometry (ESI+): m/z = 169.0 [M+H]⁺.

Scientific Rationale and Trustworthiness

The presented protocol is designed based on well-established and reliable synthetic transformations in heterocyclic chemistry.

  • Step 1 Justification: The copper-catalyzed hydroxylation of aryl halides is a robust method for the introduction of hydroxyl groups.[1] The use of a protecting group on the pyrrole nitrogen prevents potential side reactions and improves the solubility of the starting material.

  • Step 2 Justification: The N-oxidation of the pyridine ring followed by treatment with a chlorinating agent like POCl₃ is a classic and highly effective method for the regioselective introduction of a chlorine atom at the C4 position of the 7-azaindole nucleus.[6][7] The N-oxide formation deactivates the pyridine ring towards electrophilic attack and activates the C2 and C4 positions for nucleophilic attack. Steric hindrance at the C2 position generally favors substitution at the C4 position.

Each step includes a monitoring process (TLC) to ensure the reaction proceeds to completion, and the purification steps are standard laboratory procedures to ensure the isolation of a pure final product.

References

  • Hilmy, K. M. H., et al. "NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION." Bulletin of the Chemical Society of Ethiopia, vol. 37, no. 4, 2023, pp. 983-992.
  • ResearchGate. A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines via a novel ethylene-bridged compound. [Link]
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • ResearchGate. Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with.... [Link]
  • Cusabio. This compound. [Link]
  • Amerigo Scientific. This compound. [Link]
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
  • Organic Chemistry Portal. Azaindole synthesis. [Link]
  • PubMed Central. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. [Link]
  • PubMed. Rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles using 1,2-dichloroethane. [Link]
  • ACS Publications. Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. [Link]
  • NIH. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. [Link]
  • Wiley Online Library. Novel Chlorination of Imidazo‐Fused Heterocycles via Dichloro(aryl)‐λ‐iodanes. [Link]
  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
  • Semantic Scholar.
  • ACS Publications.
  • PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • NIH. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]
  • Google Patents. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.

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Application Notes: Characterizing Novel Kinase Inhibitors with 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for drug discovery campaigns. This document provides a detailed guide for researchers on utilizing 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, a representative compound of this class, in a suite of biochemical and cell-based kinase assays. We present not only step-by-step protocols but also the underlying scientific rationale, enabling researchers to design, execute, and interpret experiments for inhibitor characterization, from initial biochemical potency to cellular target engagement and functional outcomes.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[3] This structural mimicry allows it to effectively compete with endogenous ATP for binding within the kinase active site, specifically by forming critical hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. This mechanism of action is the foundation for many successful targeted therapies.[4][5] this compound represents a functionalized starting point for exploring this chemical space. The chloro- and hydroxyl- groups provide vectors for further chemical modification to enhance potency and selectivity. This guide outlines the essential assays required to characterize the inhibitory potential of this compound and its future analogs.

cluster_0 Kinase Active Site cluster_1 KINASE N-Lobe Hinge Region C-Lobe ATP ATP ATP->KINASE:hinge Binds & Competes INHIBITOR this compound(Scaffold) INHIBITOR->KINASE:hinge Binds & Inhibits

Figure 1: ATP-Competitive Inhibition Mechanism. The pyrrolo[2,3-b]pyridine scaffold mimics ATP to bind the kinase hinge.

Compound Preparation and Handling

Proper handling of the test compound is a prerequisite for reproducible and reliable data. The majority of kinase inhibitors are hydrophobic and require solubilization in an organic solvent.

Protocol 2.1: Preparation of Concentrated Stock Solution

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) of anhydrous, molecular biology grade. DMSO is a versatile solvent compatible with most assay formats at low final concentrations.

  • Stock Concentration: Prepare a high-concentration stock, typically 10-20 mM. This minimizes the volume of DMSO added to the final assay, preventing solvent-induced artifacts.

    • Calculation: For a 10 mM stock of this compound (MW: 168.58 g/mol ), dissolve 1.686 mg in 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 30-37°C to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in 100% DMSO. These will be used to create the final dose-response curve in the assay.

Expert Insight: Always include a "vehicle control" in every experiment. This control contains the highest concentration of DMSO used in the assay (e.g., 0.5% or 1%) but no inhibitor. This is critical to confirm that the solvent itself does not affect kinase activity.[6]

Biochemical Assays: Measuring Direct Enzyme Inhibition

Biochemical assays utilize purified recombinant kinase, a specific substrate, and ATP to directly measure the catalytic activity of the enzyme. They are the primary method for determining an inhibitor's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Luminescence-Based ADP Detection: The ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a universal method applicable to virtually any kinase. It quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which fuels a luciferase reaction, producing a luminescent signal directly proportional to kinase activity.[7][8][9]

A Step 1: Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B Add ADP-Glo™ Reagent A->B Incubate C Reaction stops Remaining ATP is depleted B->C D Add Kinase Detection Reagent C->D Incubate E ADP is converted to ATP D->E F Luciferase reaction generates light E->F G Measure Luminescence (Signal ∝ Kinase Activity) F->G

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Protocol 3.1.1: IC₅₀ Determination using ADP-Glo™

  • Materials:

    • Purified kinase of interest

    • Kinase-specific substrate (peptide or protein)

    • This compound (Test Inhibitor)

    • Known inhibitor for the target kinase (Positive Control)

    • ATP

    • Kinase Reaction Buffer (specific to the kinase)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96-well or 384-well assay plates

    • Luminometer

  • Procedure:

    • Prepare Inhibitor Dilutions: Create a 10-point, 3-fold serial dilution of the Test Inhibitor in 100% DMSO. Start with a concentration that is ~1000x the expected final highest concentration.

    • Set Up Kinase Reaction (Example for 25 µL final volume):

      • Add 2.5 µL of 10x Kinase Reaction Buffer to each well.

      • Add 2.5 µL of Test Inhibitor dilutions or DMSO vehicle control to the appropriate wells.

      • Add 10 µL of a 2.5x solution containing the kinase and its substrate.

      • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

    • Initiate Reaction: Add 10 µL of a 2.5x ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine IC₅₀ for ATP-competitive inhibitors.

    • Incubate: Incubate the plate at 30°C for 60 minutes. This time may need optimization depending on the kinase's activity.

    • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well.[10] Incubate at room temperature for 40 minutes.

    • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well.[10] Incubate at room temperature for 30-60 minutes.

    • Read Plate: Measure the luminescence using a plate reader.

Time-Resolved FRET (TR-FRET) Assays: HTRF® & LanthaScreen™

TR-FRET assays are robust, homogeneous assays widely used in high-throughput screening (HTS).[2][11] They rely on the transfer of energy between a donor fluorophore (e.g., Europium or Terbium) and an acceptor fluorophore (e.g., XL665 or Fluorescein). In a kinase assay, a substrate is typically labeled with one fluorophore (or a tag like biotin), and a phosphorylation-specific antibody is labeled with the other. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[12][13][14]

Protocol 3.2.1: General TR-FRET Kinase Assay

  • Reaction Setup: In a suitable assay plate (e.g., low-volume 384-well), combine the kinase, a biotinylated substrate peptide, and the Test Inhibitor at various concentrations.

  • Initiate Reaction: Add ATP to start the reaction. Incubate for a predetermined time (e.g., 60 minutes at room temperature).

  • Stop and Detect: Add a detection mixture containing EDTA (to stop the reaction by chelating Mg²⁺), a Europium-labeled anti-phospho-site antibody (donor), and Streptavidin-XL665 (acceptor, which binds the biotinylated peptide).[2][14]

  • Incubate: Allow the detection reagents to bind for at least 60 minutes at room temperature.

  • Read Plate: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). The ratio of acceptor to donor signal is proportional to the kinase activity.

Assay TechnologyPrincipleAdvantagesConsiderations
ADP-Glo™ Luminescence (ADP detection)Universal for any ADP-producing enzyme, high sensitivity, broad ATP tolerance.[7][15]Two-step addition protocol.
TR-FRET (HTRF®, LanthaScreen™) Förster Resonance Energy TransferHomogeneous "mix-and-read" format, robust for HTS, less interference from colored compounds.[11][16]Requires specific, high-quality phospho-antibodies and labeled substrates.
LanthaScreen™ Eu Binding Assay TR-FRET (Binding Displacement)Measures direct compound binding, not activity. Useful for allosteric inhibitors or inactive kinases.[17][18]Requires a specific fluorescent "tracer" for the kinase of interest.

Cell-Based Assays: Validating Activity in a Physiological Context

While biochemical assays are essential for determining direct enzyme potency, they do not account for cellular factors like membrane permeability, off-target effects, or engagement with the target in its native environment. Cell-based assays are a critical next step to validate promising inhibitors.[19]

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement Assay measures compound binding at a specific protein target within intact cells. The target kinase is expressed as a fusion to the bright NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds the kinase is added to the cells, acting as the energy acceptor. When an unlabeled Test Inhibitor enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. This provides a quantitative measure of compound affinity for its target in a live-cell context.[20]

cluster_0 High BRET State (No Inhibitor) cluster_1 Low BRET State (Inhibitor Present) KINASE_NANO NanoLuc® Luciferase Kinase TRACER Fluorescent Tracer KINASE_NANO:luc->TRACER Energy Transfer (BRET Signal) TRACER->KINASE_NANO:kinase Binds KINASE_NANO_2 NanoLuc® Luciferase Kinase INHIBITOR Test Inhibitor INHIBITOR->KINASE_NANO_2:kinase Binds & Displaces TRACER_2 Fluorescent Tracer

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

Downstream Signaling and Functional Assays

The ultimate goal of a kinase inhibitor is to block a signaling pathway, leading to a functional cellular outcome.

Protocol 4.2.1: Western Blot for Substrate Phosphorylation

  • Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway dependent on the target kinase. Seed cells in a 6-well plate.

  • Inhibitor Treatment: Once cells reach 70-80% confluency, treat them with a dose-response of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[10]

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate or a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading. A decrease in the phospho-specific signal relative to the total protein indicates effective inhibition of the kinase in the cell.

Protocol 4.2.2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

For kinases that are oncogenic drivers, their inhibition should lead to decreased cell proliferation or viability.

  • Cell Seeding: Seed a cancer cell line whose survival is dependent on the target kinase into a 96-well plate (e.g., 5,000 cells/well).[10]

  • Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of the Test Inhibitor.

  • Incubation: Incubate the cells for 72 hours at 37°C.

  • Readout: Measure cell viability using a suitable method. For an MTT assay, add MTT reagent, incubate, and then solubilize the formazan crystals with DMSO before reading absorbance.[10] For a CellTiter-Glo® assay, add the reagent which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Analysis: Plot the viability data against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Analysis and Interpretation

For both biochemical and cell-based assays, data should be analyzed by plotting the percent inhibition or percent viability against the log of the inhibitor concentration. A sigmoidal dose-response curve can then be fitted using a four-parameter logistic regression model to determine the IC₅₀ or GI₅₀ value.

Table 2: Example Data from a Biochemical IC₅₀ Determination

[Inhibitor] (nM)Log [Inhibitor]% Inhibition (Raw)
100004.0098.5
33333.5295.2
11113.0589.1
3702.5775.4
1232.0951.2
411.6124.8
13.71.1410.1
4.60.663.5
1.50.181.2
0-0.0
Calculated IC₅₀ ~120 nM

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. By employing the multi-faceted approach detailed in these application notes—progressing from direct biochemical potency assessment with assays like ADP-Glo™ or TR-FRET to validation of on-target activity in live cells with NanoBRET™ and functional readouts like phosphorylation and viability—researchers can robustly characterize novel compounds such as this compound. This systematic workflow provides the critical data needed to establish structure-activity relationships and guide the development of the next generation of targeted therapeutics.

References

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers.
  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics.
  • East Port Praha. (n.d.). Technologies to Study Kinases.
  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.
  • BMG Labtech. (n.d.). Promega ADP-Glo kinase assay.
  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are....
  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies.
  • Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Ostrovska, H., et al. (2018). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Ukrainian Biochemical Journal.
  • Chen, J., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • Koci, J., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences.
  • Acta Crystallographica Section E. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Pharmaffiliates. (n.d.). This compound.
  • Amerigo Scientific. (n.d.). This compound.
  • Hansen, M. R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Journal of Medicinal Chemistry. (2018). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.
  • Biocompare. (n.d.). 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine from Aladdin Scientific.
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Application Notes and Protocols for Cell-Based Assays with 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Investigating the Bioactivity of a Novel Pyrrolopyridine Compound

The 7-azaindole scaffold, a core structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, is a privileged motif in medicinal chemistry, frequently associated with kinase inhibition.[1] Derivatives of this family have shown promise in targeting various protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly in oncology.[2][3] This document provides a comprehensive guide for researchers to investigate the cellular effects of this compound, a compound of interest for its potential as a modulator of kinase signaling pathways.

As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a logical workflow. We will progress from broad assessments of cellular viability to more granular investigations into the mechanisms of action, such as apoptosis induction and the inhibition of specific signaling cascades. The causality behind experimental choices is emphasized to ensure that the data generated is both robust and insightful.

Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity

Before delving into specific mechanistic assays, it is crucial to determine the compound's effect on cell proliferation and viability. This foundational data informs the appropriate concentration range for subsequent, more detailed experiments, distinguishing between cytotoxic and non-toxic doses. The WST-1 assay is a robust colorimetric method for this purpose, measuring the metabolic activity of viable cells.[4][5]

Principle of the WST-1 Assay

The WST-1 assay relies on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. This allows for the quantification of cell proliferation or cytotoxicity induced by the test compound.[5][6]

Experimental Workflow: WST-1 Cell Viability Assay

WST1_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Wells Compound_Prep->Add_Compound Seed_Cells->Add_Compound Incubate_24_72h Incubate (24-72h) Add_Compound->Incubate_24_72h Add_WST1 Add WST-1 Reagent Incubate_24_72h->Add_WST1 Incubate_1_4h Incubate (1-4h) Add_WST1->Incubate_1_4h Measure_Absorbance Measure Absorbance (450 nm) Incubate_1_4h->Measure_Absorbance Calculate_Viability Calculate % Viability Measure_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining cell viability using the WST-1 assay.

Protocol: WST-1 Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for compound dissolution)

  • WST-1 reagent

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours, depending on the cell doubling time and the expected kinetics of the compound.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[4][5][6]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines and should be determined empirically.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 420-480 nm using a microplate reader.[4] A reference wavelength above 600 nm can be used to subtract background.

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • IC50 Determination: Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterDescription
Cell Seeding Density Optimized for logarithmic growth during the assay period.
Compound Concentrations A wide range (e.g., 0.01 µM to 100 µM) is recommended for initial screening.
Incubation Time Typically 24-72 hours, depending on the experimental question.
IC50 Value A quantitative measure of the compound's potency in inhibiting cell viability.

Part 2: Mechanistic Insight - Apoptosis Induction

A reduction in cell viability can be due to either cytotoxicity (cell death) or cytostasis (inhibition of proliferation).[7] To discern the mechanism of cell death, it is essential to investigate markers of apoptosis, or programmed cell death. The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[8][9]

Principle of the Caspase-Glo® 3/7 Assay

The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[8][10] In the presence of active caspases-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[8][9] The "add-mix-measure" format makes it ideal for high-throughput screening.[8][10]

Experimental Workflow: Caspase-Glo® 3/7 Assay

CaspaseGlo_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture & Seed Cells Treat_Cells Treat Cells with Compound Cell_Culture->Treat_Cells Compound_Prep Prepare Compound Dilutions Compound_Prep->Treat_Cells Incubate Incubate (e.g., 6-24h) Treat_Cells->Incubate Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate->Add_Reagent Incubate_RT Incubate at RT (1h) Add_Reagent->Incubate_RT Measure_Luminescence Measure Luminescence Incubate_RT->Measure_Luminescence Calculate_Fold_Change Calculate Fold Change in Activity Measure_Luminescence->Calculate_Fold_Change

Caption: Workflow for assessing apoptosis via the Caspase-Glo® 3/7 assay.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells and compound dilutions prepared as in the WST-1 assay, using white-walled 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a range of concentrations of this compound, centered around the previously determined IC50 value. Include a positive control for apoptosis (e.g., staurosporine).[11]

  • Incubation: Incubate the plate for a time sufficient to induce apoptosis, typically shorter than the viability assay (e.g., 6, 12, or 24 hours).

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well, resulting in cell lysis and initiation of the enzymatic reaction.[8][10]

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate Fold Change:

    • Fold Change = (Luminescence_sample - Luminescence_blank) / (Luminescence_vehicle - Luminescence_blank)

  • A significant increase in the luminescent signal relative to the vehicle control indicates the induction of apoptosis.

Part 3: Target Engagement - Kinase Signaling Pathway Analysis

Given that the pyrrolopyridine scaffold is a known kinase inhibitor pharmacophore, a critical step is to investigate the effect of this compound on specific kinase signaling pathways.[1] Western blotting is a powerful technique to measure changes in the phosphorylation status of key signaling proteins, providing direct evidence of kinase inhibition.[3][12]

Principle of Western Blotting for Phospho-Proteins

This technique involves separating proteins from cell lysates by size using SDS-PAGE, transferring them to a membrane, and then probing with antibodies specific to the phosphorylated form of a target protein.[12] By comparing the levels of the phosphorylated protein to the total amount of that protein, one can determine the extent of pathway inhibition.[12] It is crucial to use phosphatase inhibitors during cell lysis to preserve the phosphorylation state of proteins.[12]

Hypothetical Signaling Pathway Inhibition

Kinase_Pathway Compound This compound Kinase_A Upstream Kinase (e.g., CSF1R) Compound->Kinase_A Inhibition Kinase_B Kinase B Kinase_A->Kinase_B Activates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Substrate) Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Cellular_Response

Caption: Hypothetical kinase cascade inhibited by the test compound.

Protocol: Western Blotting for Phosphorylated Kinase Substrates

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)[12]

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells in 6-well plates to ~80% confluency.

    • Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 1-6 hours) to observe direct effects on signaling.

    • Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer supplemented with inhibitors.[13][14]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for each sample (e.g., 20-30 µg per lane).

    • Separate proteins by SDS-PAGE.[14]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.[14]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., total-STAT3) to normalize for protein loading.

Data Analysis:

  • Use densitometry software to quantify the band intensities for both the phosphorylated and total protein.

  • Calculate the ratio of phospho-protein to total protein for each treatment condition.

  • A dose-dependent decrease in this ratio compared to the vehicle control indicates inhibition of the specific signaling pathway.

ParameterRationale
Short Treatment Time To capture immediate effects on signaling pathways before downstream consequences like apoptosis occur.
Phosphatase Inhibitors Critical for preserving the in-vivo phosphorylation state of proteins during lysis.[12]
BSA Blocking Preferred over milk for phospho-protein detection to avoid cross-reactivity with casein, a phosphoprotein.[12]
Total Protein Normalization Ensures that observed changes in phosphorylation are not due to variations in protein loading.[12]

Conclusion

This guide provides a structured, multi-tiered approach to characterizing the cellular activity of this compound. By systematically evaluating its impact on cell viability, its potential to induce apoptosis, and its ability to modulate specific kinase signaling pathways, researchers can build a comprehensive biological profile of this novel compound. The detailed protocols and the rationale behind key experimental steps are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • Profacgen. Cell-based Kinase Assays. [Link]
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
  • Protocols.io. Cytotoxicity Assay Protocol. [Link]
  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
  • Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. [Link]
  • Merck Millipore. WST-1 Assay Protocol for Cell Viability. [Link]
  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
  • Creative Bioarray.
  • PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
  • ResearchGate. Kinase activity-tagged western blotting assay. [Link]
  • Reaction Biology. Caspase-Glo 3/7 Assay. [Link]
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

Sources

Application Note: High-Performance Analytical Strategies for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Analyte Overview

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 1020056-82-9, Molecular Weight: 168.58 g/mol ) is a substituted 7-azaindole derivative.[1] This scaffold is of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other targeted therapeutics. The accurate and precise quantification of this intermediate is critical for ensuring the purity, stability, and quality of active pharmaceutical ingredients (APIs).

The molecule's structure, featuring a polar hydroxyl group and two nitrogen atoms within the heterocyclic rings, presents specific challenges for chromatographic retention and separation. This guide addresses these challenges by employing modern column chemistries and mobile phase strategies to achieve robust and reliable results. All methodologies are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3][4]

Method 1: Reversed-Phase HPLC-UV for Assay and Impurity Profiling

This method is optimized for accuracy and robustness, making it ideal for routine quality control, purity assessment, and stability testing.

Scientific Rationale and Method Development Insights

The primary challenge in analyzing this compound via reversed-phase HPLC is achieving adequate retention on traditional C18 stationary phases. Its polar nature can lead to poor interaction with the hydrophobic alkyl chains, resulting in elution near the solvent front (void volume).

Column Selection: To overcome this, we selected a stationary phase specifically engineered for enhanced polar retention. A column with polar-embedded or polar-endcapped C18 chemistry is recommended.[5][6][7] These columns incorporate polar functional groups near the silica surface, which allows for better "wetting" of the stationary phase under highly aqueous mobile phase conditions and provides an alternative interaction mechanism (e.g., hydrogen bonding) for retaining polar analytes. This choice provides a significant advantage over standard C18 phases, which can suffer from retention time drift or even phase collapse under the required conditions.[6]

Mobile Phase pH Control: The analyte contains both a weakly acidic phenol (pKa ~10) and weakly basic pyridine/pyrrole nitrogens. Controlling the mobile phase pH is therefore critical to ensure a consistent ionization state, leading to reproducible retention times and symmetrical peak shapes. A pH of around 3.0, achieved with a formic acid buffer, ensures the pyridine nitrogen is protonated, enhancing polarity while providing a consistent chemical form for analysis. This buffer system is also volatile, making the method easily transferable to LC-MS.

Experimental Protocol

2.2.1. Materials and Reagents

  • Analyte Reference Standard: this compound (≥98% purity)

  • Acetonitrile (ACN): HPLC or LC-MS grade

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity

  • Formic Acid (FA): LC-MS grade, ~99% purity

  • Diluent: 10:90 (v/v) Acetonitrile:Water

2.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalent
Detector Diode Array (DAD) or Variable Wavelength (VWD) Detector
Column Phenomenex Luna Omega Polar C18, 150 x 4.6 mm, 5 µm (or equivalent aqueous-stable C18 phase)[7][8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic
Composition 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (Verify λmax with DAD scan)
Run Time 10 minutes

2.2.3. Preparation of Solutions

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh the equivalent of 10 mg of the active substance into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

2.2.4. System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) for Peak Area: ≤ 2.0%

HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in 10:90 ACN:H2O A->B C Filter (0.45 µm) B->C D Inject 10 µL into HPLC System C->D E Isocratic Separation (Polar C18 Column) D->E F UV Detection (275 nm) E->F G Integrate Peak Area F->G H Calculate Assay/Purity vs. Standard G->H I Verify SST Criteria H->I

Caption: Workflow for HPLC-UV analysis.

Method Validation Summary (ICH Q2(R1) Framework)

The described method should be validated to demonstrate its suitability for its intended purpose.[4][9] The following table summarizes the key validation parameters and typical acceptance criteria.

ParameterTest ProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies.Peak is free from interference at its retention time. Peak purity index > 0.995.
Linearity 5-point calibration curve from 50% to 150% of the nominal concentration (0.05-0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Analyze samples spiked with analyte at 3 levels (80%, 100%, 120%). n=3 at each level.98.0% - 102.0% recovery.
Precision (Repeatability) 6 replicate preparations of the sample at 100% concentration.%RSD ≤ 2.0%.
Intermediate Precision Repeatability test performed by a different analyst on a different day/instrument.Overall %RSD for both sets of data should meet the precision criteria.
Quantitation Limit (QL) Determined by S/N ratio or standard deviation of the response and the slope.S/N ≥ 10. Precision at the QL should meet acceptance criteria.
Robustness Vary flow rate (±10%), column temp (±5°C), mobile phase composition (±2% organic).System suitability parameters remain within limits. Retention time shift is acceptable.

Method 2: LC-MS/MS for High-Sensitivity Quantification

This method is designed for applications requiring lower detection limits, such as pharmacokinetic studies, metabolite identification, or trace-level impurity analysis.

Scientific Rationale and Method Development Insights

Ionization: Electrospray Ionization (ESI) is the ideal technique for this polar analyte.[10] Given the presence of basic nitrogen atoms, operation in Positive Ion Mode is expected to yield a strong protonated molecular ion ([M+H]⁺). The acidic mobile phase (0.1% Formic Acid) used in the LC method naturally facilitates this protonation process in the ESI source.

Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode provides exceptional selectivity and sensitivity. By monitoring a specific fragmentation pathway (a precursor ion transitioning to a product ion), chemical noise is filtered out, dramatically improving the signal-to-noise ratio. The precursor ion will be the protonated molecule at m/z 169.6. Product ions must be determined experimentally by infusing a standard solution and performing a product ion scan. Plausible fragments could arise from the loss of small neutral molecules like HCN or CO, or cleavage of the bicyclic ring system. The chlorine atom provides a characteristic isotopic pattern ([³⁵Cl]/[³⁷Cl] ratio of ~3:1), which is invaluable for confirming the identity of the precursor and any chlorine-containing fragments.

Experimental Protocol

3.2.1. Instrumentation and Conditions

ParameterCondition
LC System UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S)
Column UHPLC C18 Column, e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage +3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
SRM Transitions Precursor Ion [M+H]⁺: m/z 169.6 (for ³⁵Cl) Product Ion 1 (Quantifier): To be determinedProduct Ion 2 (Qualifier): To be determined
Collision Energy (CE) To be optimized for each transition

3.2.2. Preparation of Solutions

  • Preparation of stock and working standards should follow the procedure in section 2.2.3, but using LC-MS grade solvents and diluting to much lower concentrations (e.g., ng/mL levels) as required for the specific application.

LC-MS/MS Analytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Processing A Prepare Standards & Samples (ng/mL) B Inject 5 µL A->B C Gradient Elution (UHPLC C18) B->C D ESI+ Source (Ionization) C->D E Q1: Select Precursor (m/z 169.6) D->E F Q2: Fragment (Collision Cell) E->F G Q3: Select Product (Quantifier/Qualifier) F->G H Detector G->H I Generate Chromatogram (SRM) H->I J Quantify using Calibration Curve I->J

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Conclusion

The two methods detailed in this application note provide comprehensive analytical solutions for this compound. The HPLC-UV method offers a robust, reliable, and easily implemented protocol for routine quality control applications, including assay and purity determinations. For applications demanding higher sensitivity, the LC-MS/MS method delivers excellent performance for trace-level quantification. The strategic choice of column chemistry, mobile phase control, and detector settings, grounded in the physicochemical properties of the analyte, ensures that both methods are accurate, precise, and fit for purpose in a regulated drug development environment.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method.
  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11389493, 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • Amerigo Scientific. (n.d.). This compound.
  • Goolsby, B., & Brodbelt, J. S. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of mass spectrometry : JMS, 36(9), 996–1005.
  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.
  • Reid, G. E., Simpson, R. J., & O'Hair, R. A. (2000). Formation and decompositions of chloride adduct ions, [M + Cl]-, of N-acyl-O-amino- and N-acyl-O-methyl-L-serines and -threonines in negative ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1047–1060.
  • LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).

Sources

Application Notes and Protocols for the Derivatization of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone of modern medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with a wide array of biological targets, particularly protein kinases.[1][2] This "privileged" structure is central to numerous FDA-approved drugs and clinical candidates, including the BRAF kinase inhibitor Vemurafenib.[3] The strategic derivatization of the 7-azaindole core is therefore a critical activity in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This guide focuses on a highly versatile starting material: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 1020056-82-9). This trifunctional molecule offers three distinct, chemically addressable points for modification: the pyrrole nitrogen (N-1), the chloro group at the C-4 position, and the hydroxyl group at the C-5 position. Understanding the interplay of reactivity between these sites is paramount for designing and executing efficient synthetic strategies for SAR studies. This document provides a detailed exploration of these derivatization pathways, supported by field-proven insights and actionable experimental protocols.

Core Scaffold and Derivatization Logic

The strategic derivatization of this compound requires a careful consideration of the reactivity of each functional group. The pyrrole N-H is acidic and readily deprotonated for alkylation or arylation. The C4-chloro group is an excellent handle for transition metal-catalyzed cross-coupling reactions. The C5-hydroxyl group can be O-alkylated or may require protection depending on the desired subsequent transformations.

Caption: Key reactive sites on the this compound scaffold.

Part 1: Derivatization at the C-4 Position via Cross-Coupling

The chloro-substituent at the C-4 position is a versatile handle for introducing aryl, heteroaryl, and amino groups through palladium-catalyzed cross-coupling reactions. These methods are foundational for building molecular complexity and are widely employed in the synthesis of kinase inhibitors.[4][5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds by reacting the C4-chloro group with a boronic acid or ester. This reaction is instrumental in introducing diverse (hetero)aryl moieties, which can probe key interactions within a target's binding site.

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required for the efficient coupling of aryl chlorides, which are less reactive than bromides or iodides.

  • Base: A suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle. The choice of base can influence reaction rates and substrate compatibility.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with the addition of water, are typically used to ensure solubility of the reagents and facilitate the catalytic cycle.

  • Protecting Groups: The presence of both a free N-H and an O-H group can interfere with the catalytic cycle. It is often necessary to protect one or both of these groups prior to cross-coupling. The SEM (2-(trimethylsilyl)ethoxymethyl) group is a common choice for the pyrrole nitrogen, as it is stable to many coupling conditions and can be removed under specific acidic or fluoride-mediated conditions.[4] The hydroxyl group can be protected as a methyl or benzyl ether.

SAR_Workflow Start This compound Protect Protect N-1 and O-5 (e.g., SEM-Cl, NaH for N-1; MeI, K₂CO₃ for O-5) Start->Protect Couple C-4 Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) Protect->Couple Deprotect Deprotection Couple->Deprotect Library Diverse Library of C-4 Substituted Analogs Deprotect->Library SAR SAR Analysis Library->SAR

Sources

Characterizing 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: A Methodological Guide for its Evaluation as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scientific Community

Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active agents, including potent kinase inhibitors.[1] 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is a derivative of this privileged structure, presenting an opportunity for the discovery of a new chemical probe.[2] As its specific biological targets and mechanisms of action remain to be fully elucidated, this document provides a comprehensive framework for its characterization. We present a logical, step-wise progression of protocols, from fundamental physicochemical analysis to advanced cell-based assays, designed to systematically uncover the compound's biological activity, identify its molecular targets, and validate its potential as a selective research tool.

Compound Identity and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for robust and reproducible biological experimentation. The initial characterization involves confirming its identity and assessing its solubility and stability, which dictates its handling, storage, and application in aqueous assay buffers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1020056-82-9[3]
Molecular Formula C₇H₅ClN₂O[3]
Molecular Weight 168.58 g/mol [3]
Appearance Solid[3]
SMILES Oc1cnc2[nH]ccc2c1Cl[3]
InChI Key FSSNZZBDEOYMMZ-UHFFFAOYSA-N[3]

1.1 Protocol for Solubility and Stability Assessment

Rationale: Most biological assays are conducted in aqueous buffers. Determining the maximum soluble concentration of the compound in both DMSO (for stock solutions) and the final assay buffer is critical to avoid compound precipitation, which can lead to artifactual results. Stability assessment ensures the compound does not degrade under experimental conditions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Generic Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% anhydrous DMSO.

  • Aqueous Solubility (Kinetic):

    • Serially dilute the DMSO stock into the desired aqueous buffer (e.g., PBS or Kinase Assay Buffer) to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). The final DMSO concentration should be kept constant and low (typically ≤1%).[4]

    • Incubate for 1-2 hours at room temperature.

    • Visually inspect for precipitation.

    • Clarify the solutions by centrifugation (e.g., 14,000 x g for 10 minutes).

    • Analyze the supernatant by HPLC to quantify the amount of soluble compound relative to a standard curve. The highest concentration without precipitation is the kinetic solubility limit.

  • Stability Assessment:

    • Incubate the compound in the final assay buffer at the intended experimental temperature (e.g., 25°C or 37°C).

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze each aliquot by HPLC.

    • Calculate the percentage of the parent compound remaining over time. A compound is generally considered stable if >95% remains after the longest experimental duration.

  • Storage and Handling: Based on vendor recommendations, the compound should be stored at -20°C upon receipt. For multiple uses, it is critical to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]

A Strategic Workflow for Probe Characterization

To efficiently characterize a novel compound, a hierarchical screening approach is recommended. This workflow begins with broad, target-class-focused in vitro assays and progresses to more complex cell-based models to confirm biological relevance and mechanism of action.

G A Compound Acquisition & Physicochemical Profiling B Broad In Vitro Screening (e.g., Kinase Panel) A->B Hypothesis-Driven C Initial Hit(s) Identified? B->C D Cell-Based Phenotypic Assays (e.g., Viability, Apoptosis) C->D Yes I Re-evaluate / Screen Other Target Classes C->I No E Phenotypic Effect Observed? D->E F In-Cell Target Engagement (e.g., CETSA®) E->F Yes E->I No G Target Validation & Downstream Pathway Analysis F->G Target Confirmed H Characterized Chemical Probe G->H

Caption: A strategic workflow for the characterization of a novel chemical probe.

Protocol: In Vitro Kinase Inhibition Assay

Rationale: The 7-azaindole scaffold is prevalent in kinase inhibitors.[1] Therefore, an initial screen against a panel of kinases is a logical starting point. This protocol describes a generic, adaptable method for measuring kinase activity by quantifying ATP consumption, which is a universal feature of kinase-catalyzed phosphorylation.[4]

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A 1. Add Kinase Enzyme to Assay Plate B 2. Add Compound or Vehicle (DMSO) A->B C 3. Pre-incubate B->C D 4. Initiate with ATP/Substrate Mix C->D E 5. Incubate at RT D->E F 6. Stop Reaction & Add Detection Reagent E->F G 7. Incubate F->G H 8. Read Luminescence G->H

Caption: Workflow for a generic in vitro luminescence-based kinase assay.

Materials:

  • Kinase of interest and its corresponding substrate (peptide or protein)

  • This compound

  • Kinase Assay Buffer (see section 1.1)

  • Adenosine 5'-triphosphate (ATP)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells with a known inhibitor for the target kinase as a positive control.

  • Enzyme Addition: Dilute the kinase enzyme to a 2X working concentration in Kinase Assay Buffer. Add 5 µL to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.[4]

  • Reaction Initiation: Prepare a 2X solution of ATP and substrate in Kinase Assay Buffer. The ATP concentration should be at or near its Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors. Add 5 µL of this mix to each well to start the reaction. The final assay volume is now 10 µL.

  • Kinase Reaction: Incubate the plate at room temperature for the desired duration (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in control wells).

  • Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents according to the manufacturer's protocol. This typically involves a first reagent to stop the reaction and deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP and measure it via a luciferase-luciferin reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability and Cytotoxicity Assay

Rationale: Before performing more complex cellular assays, it is crucial to determine the concentration range at which the compound affects cell viability. This distinguishes targeted anti-proliferative or cytotoxic effects from non-specific toxicity and establishes appropriate, non-lethal concentrations for target engagement studies. The MTT or similar tetrazolium salt-based assays are reliable methods that measure the metabolic activity of living cells.[6][7]

G A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Allow Adhesion) A->B Day 1 C 3. Treat with Serial Dilutions of Compound B->C Day 2 D 4. Incubate for 24-72h C->D Treatment E 5. Add MTT/WST-8 Reagent D->E Day 4/5 F 6. Incubate 1-4h E->F Metabolism G 7. Add Solubilizer (for MTT) F->G H 8. Read Absorbance (570 nm) G->H Quantification

Caption: General workflow for an MTT-based cell viability assay.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a line relevant to a hypothesized kinase target)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[4] Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipet to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Concluding Remarks and Future Directions

This guide provides a foundational set of protocols to initiate the characterization of this compound. The data generated from these experiments will be instrumental in forming a clear hypothesis about its mechanism of action.

  • If potent kinase inhibition is observed: The next steps would involve selectivity profiling against a broad panel of kinases to determine its specificity. Subsequent cellular assays should focus on confirming the inhibition of the identified kinase and assessing the impact on its downstream signaling pathways (e.g., via phospho-specific Western blotting).

  • If a distinct cellular phenotype is observed without clear in vitro hits: This suggests the compound may act on a novel target or pathway. In this case, unbiased target deconvolution strategies, such as chemical proteomics or genetic screening (e.g., CRISPR/Cas9), would be necessary to identify the molecular target.

By employing this systematic approach, researchers can rigorously evaluate this compound and determine its utility as a selective chemical probe for dissecting complex biological processes.

References

  • Ostrovska, H., et al. (2017). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Ukrainian Biochemical Journal. [Link]
  • Cusabio. This compound. [Link]
  • Pratap, S., et al. (2015). In vitro NLK Kinase Assay. Bio-protocol. [Link]
  • Hameed, P.S., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]
  • (Reference provides context on related structures) Li, Y., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E. [Link]
  • (Reference provides context on related structures) Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Pharmaffiliates. This compound. [Link]
  • Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
  • Amerigo Scientific. This compound. [Link]
  • Aarhus, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
  • Martens, S. (2023). (PDF) In vitro kinase assay v1.
  • Copeland, R.A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual [Internet]. [Link]
  • Public Library of Science. (2010). In vitro kinase assay conditions. Figshare. [Link]
  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. [Link]
  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Rawat, P., et al. (2024).
  • Markossian S, et al., editors. (2004-). In Vitro Cell Based Assays. Assay Guidance Manual [Internet]. [Link]
  • Vetter, W., et al. (2005). Biological activity and physicochemical parameters of marine halogenated natural products.
  • Sirichaiwat, C., et al. (2003). Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives. Antimicrobial Agents and Chemotherapy. [Link]
  • Kamiloglu, S., et al. (2020). (PDF) Guidelines for cell viability assays.

Sources

Application Notes and Protocols for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol powder, a heterocyclic compound of interest in pharmaceutical research and drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related molecules, such as other 7-azaindole derivatives, and established best practices for handling potent chemical powders in a laboratory setting.[1][2][3] The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Profile and Scientific Context

This compound belongs to the 7-azaindole class of heterocyclic compounds.[4] The 7-azaindole scaffold is a common motif in medicinal chemistry, particularly in the development of kinase inhibitors.[5] Given its structural similarity to biologically active molecules, this compound should be handled as a potentially potent compound.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1020056-82-9
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Appearance Solid powderInferred

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat is required. For operations with a higher risk of spills, a chemically resistant apron is recommended.

  • Respiratory Protection: When handling the powder outside of a containment system, a properly fitted N95 or higher-rated respirator is essential to prevent inhalation of airborne particles.

Engineering Controls

Engineering controls are crucial for minimizing exposure to the powder.

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Containment: For more sensitive operations or when handling larger quantities, a glove box or an isolator provides the highest level of containment.

Workflow for Handling and Storage

The following diagram outlines the recommended workflow for the safe handling and storage of this compound powder.

G cluster_receiving Receiving and Initial Storage cluster_preparation Stock Solution Preparation cluster_storage Aliquoting and Long-Term Storage cluster_disposal Waste Disposal A Receive Compound B Inspect Container Integrity A->B C Log into Inventory B->C D Store in Designated Location (Cool, Dry, Dark) C->D E Don Appropriate PPE F Work in Fume Hood E->F G Equilibrate Compound to Room Temp. F->G H Weigh Powder G->H I Add Anhydrous DMSO H->I J Vortex/Sonicate to Dissolve I->J K Aliquot into Single-Use Vials J->K L Label Vials Clearly K->L M Store at -20°C or -80°C L->M N Segregate Solid and Liquid Waste O Dispose According to Institutional and Local Regulations N->O

Sources

Application Note: Preparation and Handling of Stock Solutions of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 1020056-82-9). As a heterocyclic compound of interest in medicinal chemistry and chemical biology, the reliability of experimental data derived from its use is directly contingent upon the integrity of its stock solutions. This guide outlines the compound's key physicochemical properties, safety protocols, and detailed, field-proven methodologies for solubility testing, high-concentration stock preparation, and aqueous working solution dilution. The protocols are designed to be self-validating systems, ensuring reproducibility and stability.

Compound Profile and Physicochemical Rationale

This compound is a substituted 7-azaindole, a scaffold found in many biologically active molecules. Its structure, featuring a pyrrole ring fused to a pyridine ring with chloro and hydroxyl substitutions, dictates its solubility and stability. The presence of hydrogen bond donors (-OH, -NH) and a halogenated aromatic system suggests moderate polarity. While specific solubility data is not extensively published, empirical testing is crucial. Based on structurally related compounds, polar aprotic solvents are the most promising candidates for achieving high-concentration stocks[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1020056-82-9[2]
Molecular Formula C₇H₅ClN₂O[2]
Molecular Weight 168.58 g/mol [2]
Appearance Solid
Storage Class 11 (Combustible Solids)

Causality Behind Solvent Selection: The primary goal is to dissolve the compound at a high concentration (e.g., 1-100 mM) in a solvent that is compatible with downstream assays (e.g., cell culture, enzymatic assays).

  • Dimethyl Sulfoxide (DMSO): A superior choice for primary stocks. Its high polarity effectively solvates a wide range of organic molecules. It is also miscible with most aqueous buffers and media, although high final concentrations (>0.5-1%) can be toxic in cell-based assays.

  • Dimethylformamide (DMF): Similar to DMSO in solubilizing power but is generally more toxic and less stable.

  • Ethanol/Methanol: Alcohols can be effective but may not achieve the same high concentrations as DMSO for moderately polar compounds. They are often used when DMSO is incompatible with an assay.

  • Water/Aqueous Buffers: Due to the compound's largely organic scaffold, solubility in purely aqueous solutions is expected to be very low[1].

Critical Safety and Handling Protocols

The toxicological properties of this compound have not been thoroughly investigated[3]. Therefore, it must be handled with care, assuming it is potentially hazardous. Adherence to standard safety practices is non-negotiable.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields when handling the compound in solid or solution form[6][7].

  • Engineering Controls: Handle the solid powder and prepare concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols[6][8].

  • Spill & Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste according to your institution's guidelines. Do not let the product enter drains[3][6].

Experimental Workflow: Solubility Determination

Before preparing a stock solution of a specific concentration, it is essential to empirically determine the compound's approximate solubility in the desired solvent. This step validates the chosen concentration and prevents experimental failure.

G cluster_prep Preparation cluster_dissolution Dissolution & Observation cluster_decision Decision Point cluster_outcome Outcome weigh 1. Weigh ~1-2 mg of compound into a vial add_solvent 2. Add a small, precise volume of solvent (e.g., 100 µL) weigh->add_solvent mix 3. Vortex vigorously for 1-2 minutes add_solvent->mix observe 4. Visually inspect for undissolved solid mix->observe soluble Completely Dissolved? observe->soluble record 5a. Record concentration as soluble and proceed soluble->record Yes add_more 5b. Add another solvent increment and repeat from Step 3 soluble->add_more No add_more->mix Iterate

Caption: Workflow for empirical solubility testing.

Protocol 3.1: Small-Scale Solubility Test

  • Accurately weigh approximately 1.7 mg of this compound into a clean 1.5 mL glass vial. This mass corresponds to a 10 mM concentration in 1 mL of solvent.

  • Add 100 µL of the test solvent (e.g., high-purity DMSO).

  • Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background. If all solid has dissolved, the compound is soluble at or above 100 mM.

  • If solid remains, add another 100 µL of solvent (total volume 200 µL, effective concentration 50 mM) and repeat the vortexing and observation.

  • Continue this process until the compound fully dissolves. The concentration at which it dissolves is the minimum confirmed solubility.

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a standard 10 mM stock solution, a common starting concentration for many biological assays.

4.1. Rationale and Calculations The fundamental principle is to accurately weigh the solute and dissolve it in a precise volume of solvent.[9] The calculation is based on the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Concentration: 10 mM = 0.010 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight: 168.58 g/mol

*Mass (mg) = (0.010 mol/L) × (0.001 L) × (168.58 g/mol ) × (1000 mg/g) = 1.686 mg

4.2. Equipment and Reagents

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated P1000 micropipette with appropriate tips

  • 2 mL amber glass vial with a PTFE-lined cap

  • Spatula and weighing paper/boat

  • Vortex mixer

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc 1. Calculate required mass (e.g., 1.69 mg for 1 mL of 10 mM) weigh 2. Weigh compound accurately into an amber glass vial calc->weigh add_solvent 3. Add precise volume of DMSO (e.g., 1.0 mL) weigh->add_solvent mix 4. Cap and vortex until all solid is dissolved add_solvent->mix inspect 5. Visually confirm clarity mix->inspect label_vial 6. Label vial clearly inspect->label_vial aliquot 7. (Optional but Recommended) Aliquot into smaller volumes label_vial->aliquot store 8. Store at -20°C or -80°C, protected from light aliquot->store

Caption: Workflow for preparing a primary stock solution.

4.3. Step-by-Step Methodology

  • Tare the analytical balance with the amber glass vial (without the cap).

  • Carefully add approximately 1.69 mg of this compound directly into the vial. Record the exact mass.

  • Causality: Weighing directly into the final vial minimizes material loss during transfer.[10]

  • Adjust the target volume based on the actual mass weighed to maintain the 10 mM concentration. For example, if 1.75 mg was weighed, the required DMSO volume is: (1.75 mg / 1.686 mg) * 1.0 mL = 1.038 mL.

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Secure the PTFE-lined cap and vortex the solution for 2-3 minutes or until no solid particles are visible. Gentle warming in a 37°C water bath or brief sonication can be used if dissolution is slow, but avoid overheating.

  • Once fully dissolved, label the vial clearly with:

    • Compound Name: this compound

    • Concentration: 10 mM

    • Solvent: DMSO

    • Date of Preparation

    • Your Initials

  • For long-term use, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in separate amber microcentrifuge tubes. This critical step prevents degradation from repeated freeze-thaw cycles.[10]

Protocol: Preparation of Aqueous Working Solutions

For most biological applications, the concentrated DMSO stock must be diluted into an aqueous buffer or cell culture medium. Compounds can often precipitate during this step, so it should be done immediately before use.

Protocol 5.1: Serial Dilution for a 10 µM Working Solution

  • Prepare an intermediate dilution first to avoid issues with pipetting very small volumes and to minimize precipitation risk.

  • Pipette 98 µL of the relevant aqueous buffer (e.g., PBS, cell culture media) into a sterile microcentrifuge tube.

  • Add 2 µL of the 10 mM primary DMSO stock to the buffer.

  • Immediately vortex the tube for 10-15 seconds. This creates a 200 µM intermediate solution in 2% DMSO.

  • To prepare the final 10 µM working solution, take 5 µL of the 200 µM intermediate solution and add it to 95 µL of the final aqueous buffer. The final DMSO concentration will be a well-tolerated 0.1%.

  • Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If observed, the working concentration may be above the aqueous solubility limit and may need to be lowered.

Long-Term Storage and Stability

Proper storage is crucial to maintain the integrity and potency of the compound over time.[11]

Table 2: Recommended Storage Conditions

Solution TypeContainerTemperatureDurationKey Considerations
Solid Compound Manufacturer's bottle, tightly sealedRoom Temperature or as specifiedPer manufacturerProtect from moisture and light.
Primary DMSO Stock Amber glass vial or amber microtube-20°C or -80°C6-12 monthsAliquot to avoid freeze-thaw. Protect from light.[10][11]
Aqueous Working Solution Sterile microtubeRoom Temp or 4°C< 1 dayPrepare fresh for each experiment. Do not store.

References

  • FasterCapital. Best Practices For Stock Solutions.
  • Water Purification. Stock solution.
  • Water Purification. Stock solution.
  • Capot Chemical. MSDS of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.
  • The Science Blog. Preparing & Handling Chemical Solutions.
  • YouTube. Lab Skills: Preparing Stock Solutions.
  • Chemsrc. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | CAS#:55052-28-3.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Unknown Source. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Google Patents. Substituted pyrrolopyridines.
  • ChemBK. 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
  • Pharmaffiliates. This compound.
  • PubChem. 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • YouTube. preparing a stock solution of high concentration.
  • YouTube. Making Stock Solution for use in Pharmacology practicals.
  • Scribd. Guide To Preparation of Stock Standard Solutions.
  • Chongqing Chemdad Co., Ltd. 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.
  • NIH. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS.
  • MDPI. Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties.

Sources

Application Notes and Protocols for In Vitro Evaluation of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro experimental design and evaluation of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol. The central scaffold of this compound, 7-azaindole (pyrrolo[2,3-b]pyridine), is a privileged structure in medicinal chemistry, frequently utilized in the development of potent protein kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] This guide is structured to provide researchers, scientists, and drug development professionals with a logical, multi-step strategy to characterize the compound's mechanism of action. We hypothesize that this compound functions as a kinase inhibitor, likely targeting receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in angiogenesis.[3][4][5] The protocols herein detail a validation workflow, progressing from direct biochemical assays of enzyme activity to cell-based assays confirming target engagement and functional cellular outcomes.

Compound Profile and Handling

A thorough understanding of the test compound's physical and chemical properties is fundamental for reproducible experimental design.

Chemical Properties
PropertyValueSource
Compound Name This compound[6]
Synonym 4-Chloro-7-azaindole-5-olN/A
CAS Number 1020056-82-9[6]
Molecular Formula C₇H₅ClN₂O[6]
Molecular Weight 168.58 g/mol [6]
Form Solid[6]
Preparation of Stock Solutions

Proper solubilization and storage are critical to maintaining the compound's integrity.

  • Recommended Solvent : Due to the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[7]

  • Protocol :

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10 mM to 50 mM.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage : Store stock solutions at -20°C or -80°C for long-term stability.[7] When preparing working dilutions for cell culture, ensure the final DMSO concentration in the media does not exceed a non-toxic level (typically ≤0.5%).

Hypothesized Mechanism of Action: VEGFR-2 Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a key pharmacophore in numerous kinase inhibitors that target the ATP-binding site of the enzyme.[4] VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3][5][8] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.[8] The binding of VEGF to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades (e.g., MAPK/ERK, PI3K/AKT) that promote endothelial cell proliferation, migration, and survival. We hypothesize that this compound inhibits this initial phosphorylation event.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 p_VEGFR2 p-VEGFR-2 VEGFR2->p_VEGFR2 Autophosphorylation VEGF VEGF Ligand VEGF->VEGFR2 Binds Compound 4-Chloro-1H-pyrrolo [2,3-b]pyridin-5-ol Compound->p_VEGFR2 Inhibits PLCg PLCγ ERK ERK PLCg->ERK PI3K PI3K AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Migration) AKT->Proliferation ERK->Proliferation p_VEGFR2->PLCg p_VEGFR2->PI3K Experimental_Workflow cluster_workflow In Vitro Characterization Workflow cluster_data Key Outputs Biochem Protocol 1: Biochemical Kinase Assay Target Protocol 2: Cellular Target Engagement (Western Blot) Biochem->Target Confirms Cellular Activity IC50 Potency (IC₅₀) Biochem->IC50 Functional Protocol 3: Cellular Functional Assay (Proliferation) Target->Functional Links Mechanism to Outcome pTarget Target Modulation (↓ p-Substrate) Target->pTarget GI50 Efficacy (GI₅₀) Functional->GI50

Caption: A logical workflow for characterizing a putative kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (VEGFR-2)

Principle: This protocol measures the direct inhibition of recombinant human VEGFR-2 kinase activity. Many commercial kits operate by quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity. [9]In the presence of an effective inhibitor, ADP production decreases. The ADP-Glo™ Kinase Assay is a common example where ADP is converted to ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal. [9][10] Materials:

  • Recombinant Human VEGFR-2 Kinase

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine 5'-triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) [9]* this compound (Test Compound)

  • Known VEGFR-2 inhibitor (e.g., Sunitinib, Sorafenib) as a positive control [4][5]* White, opaque 96-well or 384-well plates [2]* Multichannel pipettor

  • Luminometer plate reader

Procedure:

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the Test Compound in DMSO. Start from a high concentration (e.g., 100 µM). Also prepare dilutions of the positive control inhibitor.

  • Reaction Setup : In a 384-well plate, add reagents in the following order:

    • 1 µL of serially diluted Test Compound, positive control, or DMSO (vehicle control).

    • 2 µL of kinase solution (recombinant VEGFR-2 diluted in kinase buffer).

    • Gently mix and incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase. [2]3. Initiate Kinase Reaction : Add 2 µL of a substrate/ATP mixture (prepared in kinase buffer) to all wells to start the reaction. The final ATP concentration should be near its Km for the kinase, if known.

  • Reaction Incubation : Incubate the plate at 37°C for 60 minutes. [11]Optimize incubation time to ensure the reaction is in the linear range.

  • Stop Reaction & Detect ADP :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature. [9] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature. [9]6. Data Acquisition : Read the luminescence on a plate reader.

  • Data Analysis :

    • Subtract the background signal ("no enzyme" control) from all wells.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and the positive control inhibitor (at a saturating concentration) as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Concentration (nM)% Inhibition (Hypothetical)
1000098.5
333395.2
111189.1
37075.4
12351.2
4124.8
13.710.1
4.62.5
1.50.8
0.50.1
Calculated IC₅₀ ~120 nM

Protocol 2: Cellular Target Engagement via Western Blot

Principle: This assay validates if the compound inhibits VEGFR-2 phosphorylation in a relevant cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are an excellent model system as they express VEGFR-2 and their proliferation is VEGF-dependent. [3]We will stimulate HUVECs with VEGF and measure the phosphorylation of VEGFR-2 (at a key tyrosine residue like Y1175) and a downstream effector like ERK. A successful inhibitor will reduce this VEGF-induced phosphorylation. [12] Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Recombinant Human VEGF

  • This compound

  • Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitor cocktails). [7][13]* BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking Buffer (5% Bovine Serum Albumin (BSA) in TBST is preferred over milk for phospho-proteins to reduce background). [13][14]* Primary Antibodies: Anti-phospho-VEGFR-2 (Y1175), Anti-total-VEGFR-2, Anti-phospho-ERK1/2, Anti-total-ERK1/2.

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Starvation : Plate HUVECs and grow to 80-90% confluency. To reduce basal signaling, starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) medium for 4-6 hours. [3]2. Inhibitor Pre-treatment : Treat the starved cells with various concentrations of the Test Compound (e.g., 0.1x, 1x, 10x, 100x the biochemical IC₅₀) or DMSO vehicle for 2 hours.

  • VEGF Stimulation : Add VEGF (e.g., 50 ng/mL) to the media for 10-15 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated (no VEGF) control.

  • Cell Lysis : Immediately place plates on ice, aspirate the media, and wash once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. [15]5. Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay. [7]6. SDS-PAGE and Transfer : Normalize all samples to the same protein concentration with lysis buffer and 2x SDS-PAGE sample buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane. [14][15]7. Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [14] * Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. [15] * Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times for 5 minutes each with TBST.

  • Detection : Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Re-probing (Crucial Control) : To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane should be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., total-VEGFR-2). [16]

Protocol 3: Cell-Based Functional Assay (Anti-Proliferation)

Principle: Since VEGFR-2 signaling promotes endothelial cell proliferation, inhibiting the kinase should result in reduced cell growth. [3]This assay quantifies the effect of the compound on the proliferation of HUVECs. The MTT or MTS assay, which measures mitochondrial reductase activity in viable cells, is a standard colorimetric method for this purpose. [7] Materials:

  • HUVECs and growth medium

  • 96-well clear-bottom cell culture plates

  • This compound

  • MTT or MTS Reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding : Seed HUVECs into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of full growth medium. Allow cells to adhere overnight. [3]2. Compound Treatment : The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of the Test Compound. Include a vehicle control (DMSO) and a "no cells" blank control. Incubate for the desired treatment period (e.g., 72 hours). [7][17]3. Viability Measurement :

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, allowing the color to develop.

  • Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis :

    • Subtract the average absorbance of the "no cells" blank from all other wells.

    • Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.

    • Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Concentration (nM)% Viability (Hypothetical)
200005.1
666710.3
222225.6
74148.9
24776.2
8291.5
2798.1
999.2
3100.5
1100.1
Calculated GI₅₀ ~750 nM

References

  • BenchChem. (n.d.). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.
  • BenchChem. (n.d.). Technical Support Center: Cell Viability Assays with Kinase Inhibitor FR-188582.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • El-Damasy, D. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[3][7][9]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central.
  • Fares, M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed Central.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Source unavailable.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibitor Development.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • Promega Corporation. (n.d.). SLK Kinase Assay.
  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • Meng, F., et al. (2010). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. AACR Journals.
  • PubChem. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • Pession, A., et al. (n.d.). In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. PubMed Central.
  • ChemicalBook. (n.d.). This compound.
  • TCI Chemicals. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • Jørgensen, L., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2023). PubMed Central.

Sources

Application Note & Protocols: High-Throughput Screening for Novel Kinase Inhibitors Using 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol as a Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and high-throughput screening (HTS).

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] This makes them a prime target for therapeutic intervention. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a well-established pharmacophore in the development of kinase inhibitors. This document provides a comprehensive guide to developing and executing a high-throughput screening campaign to identify novel kinase inhibitors, using the specific chemotype of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol as a foundational example. We will detail the necessary steps from initial assay development and validation to primary screening, hit confirmation, and secondary assays, all while maintaining the highest standards of scientific rigor.

Introduction: The Rationale for Targeting Kinases with this compound

The human genome contains over 500 protein kinases, many of which represent highly "druggable" targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. The 7-azaindole core, present in this compound, is a bioisostere of indole and is a privileged scaffold in kinase inhibitor design. Its structure allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

This compound possesses key structural features that make it an attractive starting point for a screening library:

  • Aromatic Core: Provides a rigid framework for interaction with the kinase active site.

  • Reactive Handles: The chloro and hydroxyl groups offer sites for chemical diversification to explore structure-activity relationships (SAR).

  • Hydrogen Bonding Potential: The pyrrole and pyridine nitrogens, along with the hydroxyl group, can form crucial hydrogen bonds with the kinase hinge region.

This application note will guide the user through a hypothetical, yet scientifically robust, HTS workflow to identify and characterize kinase inhibitors derived from this promising scaffold.

The High-Throughput Screening Workflow: A Multi-Step Approach

A successful HTS campaign is a systematic process designed to identify and validate true "hits" from a large compound library. Our workflow is divided into three main stages: Assay Development and Validation, Primary HTS, and Hit-to-Lead.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary High-Throughput Screening cluster_2 Phase 3: Hit-to-Lead assay_dev Assay Development (e.g., ADP-Glo™) assay_opt Assay Optimization (Enzyme/Substrate Conc., Time) assay_dev->assay_opt assay_val Assay Validation (Z'-factor, S/B Ratio) assay_opt->assay_val primary_screen Single-Concentration Screen (e.g., 10 µM) assay_val->primary_screen Proceed if Z' > 0.5 hit_id Hit Identification (% Inhibition Threshold) primary_screen->hit_id dose_response Dose-Response & IC50 Confirmation hit_id->dose_response Confirmed Hits secondary_assays Secondary Assays (Orthogonal & Cellular) dose_response->secondary_assays sar SAR Expansion secondary_assays->sar

Caption: A generalized workflow for a kinase inhibitor HTS campaign.

Phase 1: Assay Development and Validation

Principle of the ADP-Glo™ Kinase Assay

We will use the ADP-Glo™ Kinase Assay (Promega) as our primary assay platform. This is a luminescence-based assay that measures ADP production, a universal product of kinase-catalyzed phosphorylation.

The assay is performed in two steps:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound (e.g., a derivative of this compound) are incubated together. In the presence of an inhibitor, the kinase activity is reduced, leading to lower ADP production.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore, the kinase activity.

ADP_Glo_Principle cluster_kinase Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Inhibitor Inhibitor (e.g., Test Compound) Inhibitor->Kinase ADP_detection ADP-Glo™ Reagent (Depletes ATP) ADP->ADP_detection Kinase_detection Kinase Detection Reagent (ADP to ATP) ADP_detection->Kinase_detection Luciferase Luciferase/Luciferin Kinase_detection->Luciferase Light Luminescent Signal Luciferase->Light

Caption: The two-step principle of the ADP-Glo™ Kinase Assay.

Protocol: Assay Validation

Objective: To determine the optimal assay conditions and validate its suitability for HTS.

Materials:

  • Kinase of interest (e.g., a tyrosine kinase like CSF1R)

  • Substrate peptide

  • ATP

  • This compound (as a negative control, assuming no prior knowledge of its activity)

  • A known potent inhibitor of the target kinase (positive control)

  • ADP-Glo™ Kinase Assay kit

  • 384-well white, solid-bottom assay plates

  • Multichannel pipettes or automated liquid handlers

  • Plate reader capable of measuring luminescence

Procedure:

  • Enzyme Titration: Determine the optimal kinase concentration by performing the assay with varying concentrations of the kinase while keeping the substrate and ATP concentrations constant. The goal is to find a kinase concentration that yields a robust signal well above the background.

  • ATP Titration: Determine the Km for ATP by varying the ATP concentration. For initial HTS, it is common to use an ATP concentration at or near its Km to be sensitive to ATP-competitive inhibitors.[4]

  • Assay Miniaturization: Adapt the assay to a 384-well format, optimizing volumes to conserve reagents while maintaining a strong signal.

    • Prepare a 384-well plate with 16 wells for the positive control (e.g., 10 µM of a known inhibitor) and 16 wells for the negative control (DMSO vehicle).

    • Dispense 50 nL of the control compounds into the respective wells.

    • Add 5 µL of the kinase/substrate mix.

    • Add 5 µL of the ATP solution to start the reaction.

    • Incubate for the optimized time (e.g., 60 minutes) at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Read the luminescence on a plate reader.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Table 1: Hypothetical Assay Validation Data

ParameterValueInterpretation
Optimal Kinase Conc.5 ng/wellProvides a robust signal
ATP Km15 µMUse 15 µM ATP for the screen
Z'-factor0.78Excellent assay quality for HTS
Signal-to-Background12Strong signal window

Phase 2: Primary High-Throughput Screening

Objective: To screen a library of compounds derived from the this compound scaffold at a single concentration to identify "hits".

Protocol: Single-Concentration HTS
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound (at a stock concentration of 2 mM in DMSO) into a 384-well assay plate, resulting in a final assay concentration of 10 µM. Each plate should also include positive and negative controls.

  • Reagent Addition: Add 5 µL of the kinase/substrate mix to all wells.

  • Reaction Initiation: Add 5 µL of 15 µM ATP solution to all wells.

  • Incubation: Incubate the plates for 60 minutes at room temperature.

  • Signal Detection: Follow the ADP-Glo™ detection steps as described in the validation protocol.

  • Data Analysis:

    • Normalize the data for each plate using the positive (0% activity) and negative (100% activity) controls.

    • Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))

    • Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the plate).

Phase 3: Hit-to-Lead

Objective: To confirm the activity of the primary hits and further characterize their properties.

Protocol: Dose-Response and IC50 Determination
  • Compound Plating: For each "hit" compound, create a 10-point, 3-fold serial dilution series in DMSO. Dispense 50 nL of each concentration into a 384-well plate.

  • Assay Execution: Perform the ADP-Glo™ assay as described for the primary screen.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).

Table 2: Hypothetical Dose-Response Data for a Hit Compound

Concentration (µM)% Inhibition
30.095.2
10.092.1
3.3385.6
1.1170.3
0.3751.2
0.1228.9
0.0410.1
0.012.5
0.0050.8
0.0010.2
Calculated IC50 0.35 µM
Protocol: Orthogonal Assays

To eliminate false positives due to assay-specific interference, it is crucial to confirm hits using an orthogonal assay with a different detection technology.

Example Orthogonal Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

  • Principle: A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. Upon phosphorylation by the kinase, the antibody binds to the phosphorylated substrate, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Procedure: Perform a dose-response experiment with the hit compounds using a commercially available TR-FRET assay kit for the same kinase target.

  • Confirmation: A true hit should exhibit a similar IC50 value in the orthogonal assay.

Cellular Assays

The ultimate goal is to find compounds that are active in a cellular context.

Example Cellular Assay: Western Blot for Phospho-Substrate

  • Procedure: Treat cells that overexpress the target kinase with varying concentrations of the hit compound.

  • Lyse the cells and perform a Western blot using an antibody specific for the phosphorylated form of the kinase's substrate.

  • Confirmation: A cell-permeable and active compound will show a dose-dependent decrease in the phosphorylation of the substrate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-factor (<0.5) - Reagent instability- Inconsistent liquid handling- Suboptimal reagent concentrations- Prepare fresh reagents daily- Calibrate and maintain liquid handlers- Re-optimize assay conditions
High Plate-to-Plate Variability - Inconsistent incubation times- Temperature gradients across plates- Use an automated plate handling system- Ensure uniform incubation conditions
High Number of False Positives - Compound interference with the assay technology (e.g., luciferase inhibitors)- Implement orthogonal assays early in the hit confirmation process- Perform counter-screens to identify promiscuous inhibitors

Conclusion

The workflow described in this application note provides a robust framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors based on the this compound scaffold. By adhering to rigorous assay validation, employing orthogonal hit confirmation strategies, and progressing promising compounds into cellular models, researchers can efficiently navigate the early stages of the drug discovery process. This systematic approach increases the likelihood of identifying high-quality lead compounds for further optimization and development.

References

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature Reviews Drug Discovery, 1(4), 309-315.
  • Klink, T. A., et al. (2008). A luminescent and universal kinase assay. Assay and Drug Development Technologies, 6(3), 379-387.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • Taosheng Chen (Editor). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • Salim, J., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 9, 250. [Link]
  • Chai, S., Goktug, A. N., & Chen, T. (2015). Assay Validation in High Throughput Screening – from Concept to Application. High-Throughput Screening for Drug Discovery, 1-17.
  • Wikipedia. (n.d.). High-throughput screening.

Sources

Application Notes & Protocols: Labeling 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol for Preclinical Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the methodologies for labeling 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, a heterocyclic scaffold with potential for developing novel imaging agents. We present detailed protocols for radiolabeling with positron-emitting isotopes (Carbon-11 and Iodine-124) for Positron Emission Tomography (PET) and for conjugation with fluorophores for optical imaging. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the proposed strategies. The protocols cover precursor synthesis, labeling reactions, quality control, and preclinical evaluation, including in vitro cell-based assays and in vivo small animal imaging.

Introduction: The Potential of the 7-Azaindole Scaffold in Molecular Imaging

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a prominent scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. Its rigid structure and ability to form key hydrogen bonds make it an attractive starting point for the development of targeted molecular probes. This compound (herein referred to as CPO) is a functionalized 7-azaindole derivative that offers multiple sites for chemical modification, making it a versatile platform for the development of imaging agents.[1][2] The strategic placement of a chloro group, a phenol, and a reactive pyrrole ring allows for the attachment of various reporter moieties.

Molecular imaging techniques, such as Positron Emission Tomography (PET) and fluorescence imaging, are indispensable tools in drug discovery and development.[3] PET provides non-invasive, quantitative, and longitudinal assessment of biological processes in vivo, while fluorescence imaging is invaluable for in vitro validation and cellular-level visualization.[3][4] Labeling CPO with suitable isotopes or fluorophores could enable the investigation of its pharmacokinetic properties, target engagement, and biodistribution, providing crucial insights for drug development.

This guide provides a detailed roadmap for the transformation of CPO into potent imaging agents, covering both radiolabeling for whole-body imaging and fluorescent labeling for cellular and tissue-level studies.

Radiolabeling Strategies for PET Imaging

PET imaging relies on the detection of gamma rays emitted from the annihilation of positrons released by specific radionuclides. The choice of radionuclide is critical and depends on factors such as half-life, decay characteristics, and the biological question being addressed. For CPO, we propose two primary radiolabeling strategies: O-methylation with Carbon-11 and electrophilic iodination with Iodine-124 .

[¹¹C]O-Methylation of the Phenolic Hydroxyl Group

Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, making it ideal for imaging rapid biological processes and for studies where multiple scans on the same day are required.[5] The phenolic hydroxyl group of CPO is a prime target for O-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I), a widely used and versatile radiolabeling agent.[6]

Rationale: O-methylation is a well-established and rapid reaction, which is crucial given the short half-life of ¹¹C.[6] The resulting methoxy group is generally stable in vivo. This strategy requires the synthesis of the desmethyl precursor, which in this case is the starting material, CPO.

Experimental Protocol: Synthesis of [¹¹C]O-methyl-CPO

Materials:

  • This compound (CPO)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HPLC purification system with a semi-preparative C18 column

  • Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Sterile water for injection

  • Ethanol, USP

Procedure:

  • Precursor Preparation: In a shielded hot cell, prepare a solution of CPO (1-2 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel.

  • Base Addition: Add a small amount of NaH (approx. 1 mg) to the CPO solution to deprotonate the phenolic hydroxyl group. Allow the reaction to proceed for 5 minutes at room temperature.

  • Radiolabeling: Bubble the cyclotron-produced [¹¹C]CH₃I through the reaction mixture at 80°C for 5-7 minutes.

  • Quenching: Quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Purification: Inject the reaction mixture onto the semi-preparative HPLC system to isolate the [¹¹C]O-methyl-CPO.

  • Formulation: Collect the radioactive peak, dilute it with sterile water, and pass it through a C18 SPE cartridge. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product with a small volume of ethanol and dilute with sterile saline for injection.

Quality Control:

  • Radiochemical Purity: Analyze an aliquot of the final product using an analytical HPLC system with a radioactivity detector. The radiochemical purity should be >95%.

  • Molar Activity: Determine the molar activity (GBq/µmol) by correlating the amount of radioactivity with the mass of the compound determined by UV absorbance, calibrated against a standard curve of the non-radioactive reference compound.

Diagram: Workflow for [¹¹C]O-methylation of CPO

G cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation CPO This compound NaH Sodium Hydride CPO->NaH Deprotonation DMF Anhydrous DMF CH3I [¹¹C]CH₃I Reaction Reaction at 80°C CH3I->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Quench & Inject SPE C18 SPE Cartridge HPLC->SPE Formulation Final [¹¹C]O-methyl-CPO in Saline SPE->Final

Caption: Workflow for the synthesis of [¹¹C]O-methyl-CPO.

[¹²⁴I]Iodination of the Pyrrole Ring

Iodine-124 is a positron-emitting isotope with a longer half-life of 4.2 days, making it suitable for studying slower biological processes and for imaging large molecules like antibodies.[7][8][9][10] The electron-rich pyrrole ring of the 7-azaindole scaffold is susceptible to electrophilic substitution, providing a site for radioiodination.[11]

Rationale: Direct electrophilic iodination is a common method for labeling activated aromatic systems.[8][9] The long half-life of ¹²⁴I allows for more complex synthesis and purification procedures and enables imaging over several days.

Experimental Protocol: Synthesis of [¹²⁴I]Iodo-CPO

Materials:

  • This compound (CPO)

  • [¹²⁴I]Sodium iodide

  • Chloramine-T or Iodogen®

  • Sodium metabisulfite

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC purification system

  • Mobile phase: Acetonitrile/water with 0.1% TFA

  • C18 SPE cartridge

Procedure:

  • Reaction Setup: In a reaction vial coated with Iodogen® (100 µg) or containing Chloramine-T (100 µg in 10 µL water), add a solution of CPO (1 mg) in 200 µL of PBS.

  • Radiolabeling: Add [¹²⁴I]sodium iodide (37-185 MBq) to the reaction vial and incubate for 15-20 minutes at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding an excess of sodium metabisulfite solution (1 mg/mL).

  • Purification and Formulation: Purify and formulate the [¹²⁴I]Iodo-CPO using the same HPLC and SPE method described for the ¹¹C-labeled compound.

Quality Control:

  • Radiochemical Purity: Assessed by radio-HPLC (>95%).

  • Molar Activity: Determined as described previously.

Fluorescent Labeling for Optical Imaging

Fluorescent labeling enables the visualization of the compound at a cellular and subcellular level, providing valuable information on its localization and uptake mechanisms.[12] This is often a crucial step before moving to in vivo studies.[4]

Rationale: The phenolic hydroxyl group of CPO can be derivatized to introduce a reactive handle for conjugation with a fluorophore. A common strategy is to use an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with a primary amine.[13][14][15][16]

Experimental Protocol: Synthesis of a Fluorescent CPO Conjugate

This is a two-step process: first, the introduction of an amine-containing linker to the phenol group of CPO, followed by conjugation with an NHS-ester fluorophore.

Step 1: Synthesis of Amino-functionalized CPO Precursor

  • React CPO with a suitable bifunctional linker, such as N-Boc-aminoethyl bromide, in the presence of a base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetone).

  • Purify the resulting Boc-protected intermediate by column chromatography.

  • Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the amino-functionalized CPO precursor.

Step 2: Conjugation with an NHS-Ester Fluorophore

  • Dissolve the amino-functionalized CPO precursor in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.3-8.5).

  • Add a solution of the NHS-ester fluorophore (e.g., Cy5-NHS ester) in anhydrous DMSO to the precursor solution. The molar ratio of dye to precursor should be optimized, but a starting point of 1.5:1 is recommended.

  • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purify the fluorescently labeled CPO by HPLC.

Quality Control:

  • Purity: Assessed by analytical HPLC with UV-Vis and fluorescence detectors.

  • Identity: Confirmed by mass spectrometry.

Preclinical Evaluation: In Vitro and In Vivo Protocols

Once the labeled compounds are synthesized and their purity is confirmed, they must be evaluated for their biological properties.

In Vitro Cellular Uptake Assay

This assay determines the extent to which the labeled compound is taken up by cells.

Materials:

  • Relevant cell line (e.g., a cancer cell line if antitumor activity is hypothesized)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Radiolabeled or fluorescently labeled CPO

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Gamma counter (for radiolabeled compounds) or fluorescence plate reader (for fluorescent compounds)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Incubation: On the day of the assay, remove the culture medium and replace it with fresh medium containing the labeled CPO at various concentrations. Incubate for different time points (e.g., 15, 30, 60, 120 minutes) at 37°C.[17][18]

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound compound.

  • Lysis: Add cell lysis buffer to each well and incubate for 10 minutes to lyse the cells.

  • Quantification:

    • Radiolabeled CPO: Transfer the lysate to tubes and measure the radioactivity using a gamma counter.

    • Fluorescent CPO: Measure the fluorescence of the lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the counts or fluorescence intensity to the amount of protein in each well (determined by a BCA assay) to calculate the cellular uptake.

Diagram: In Vitro and In Vivo Evaluation Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation (Small Animal Model) CellUptake Cellular Uptake Assay Stability Stability Assay (Plasma) CellUptake->Stability Biodistribution Biodistribution Study Stability->Biodistribution Proceed if stable and shows uptake Binding Binding Affinity (Optional) PETCT Dynamic PET/CT Imaging Biodistribution->PETCT Pharmacokinetics Pharmacokinetic Analysis PETCT->Pharmacokinetics

Caption: Workflow for preclinical evaluation of labeled CPO.

In Vivo Small Animal PET/CT Imaging

This study will determine the whole-body biodistribution, pharmacokinetics, and potential for target-specific accumulation of the radiolabeled CPO.

Materials:

  • Small animal model (e.g., mice bearing tumor xenografts)

  • Radiolabeled CPO

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Animal Preparation: Fast the animals for 4-6 hours prior to the study to reduce background signal, especially in the gastrointestinal tract.[19][20]

  • Tracer Administration: Anesthetize the animal and inject a known amount of the radiolabeled CPO (e.g., 5-10 MBq) via the tail vein.

  • Imaging: Place the anesthetized animal in the PET/CT scanner. Acquire a CT scan for anatomical reference, followed by a dynamic PET scan for 60-120 minutes. Static scans at later time points (e.g., 2, 4, 24 hours) may also be acquired depending on the half-life of the isotope.

  • Data Reconstruction and Analysis: Reconstruct the PET and CT images. Co-register the images and draw regions of interest (ROIs) on various organs and the tumor. Generate time-activity curves (TACs) for each ROI to analyze the pharmacokinetics of the tracer. Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at different time points.

Data Summary and Interpretation

The data generated from these studies should be carefully analyzed and summarized.

Table 1: Key Parameters for Labeled CPO Derivatives

Parameter[¹¹C]O-methyl-CPO[¹²⁴I]Iodo-CPOFluorescent-CPO
Radionuclide/Fluorophore Carbon-11Iodine-124e.g., Cy5
Half-life 20.4 minutes4.2 daysStable
Emission Positron (511 keV γ)Positron (511 keV γ)~670 nm
Typical Molar Activity > 37 GBq/µmol> 18.5 GBq/µmolN/A
Primary Application In vivo PET imagingIn vivo PET imagingIn vitro cellular imaging

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the labeling and preclinical evaluation of this compound as a potential imaging agent. By following these detailed methodologies, researchers can effectively synthesize and characterize novel PET and fluorescent probes based on the versatile 7-azaindole scaffold, paving the way for new discoveries in molecular imaging and drug development.

References

  • Iodine-124 as a Label for Pharmacological PET Imaging
  • Iodine-124: A Promising Positron Emitter for Organic PET Chemistry
  • Cellular Uptake and Release Assays Protocol
  • Determination of Cellular Uptake and Endocytic P
  • 124Iodine: A Longer-Life Positron Emitter Isotope—New Opportunities in Molecular Imaging
  • Imaging protocol handbook
  • Use of a clinical PET/CT scanner for whole body biodistribution of intranasal nanoparticles
  • A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor
  • Impact of animal handling on the results of 18F-FDG PET studies in mice
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years
  • Small-animal PET imaging, biodistribution, and pharmacokinetics studies...
  • SuperArgus PET/CT: Advanced Pre-Clinical Imaging for Small to Medium Animals
  • Impact of Animal Handling on the Results of 18F-FDG PET Studies in Mice
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups
  • Development of an in vitro assay for analysis of cellular uptake of nanoparticles
  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorin
  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to
  • Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors
  • Rapid methylation on carbon frameworks useful for the synthesis of 11CH3-incorporated PET tracers: Pd(0)-mediated rapid coupling of methyl iodide with an alkenyltributylstannane leading to a 1-methylalkene
  • Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins
  • Synthesis of [(11)C]MK-1064 as a new PET radioligand for imaging of orexin-2 receptor
  • New Products — Dye NHS Esters
  • Conjug
  • The Role of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in Pharmaceutical R&D
  • Methylation of the thiophene ring using Carbon11-labelled methyl iodide: form
  • Silicon compounds in carbon-11 radiochemistry: present use and future perspectives
  • Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent)
  • C-Labeling: Intracyclic Incorpor
  • Synthesis of radiolabeling precursor
  • Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investig
  • [An Update on the Synthesis of Pyrrolo[7][18]benzodiazepines]([Link])
  • Recent Developments in Carbon-11 Chemistry and Applic
  • A Guide to Making Your Own Fluorescent Bioconjug
  • An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions
  • Synthesis of PET Probe O6-[(3-[11C]methyl)
  • This compound AldrichCPR
  • This compound
  • in vitro fluorescence imaging (FLI)
  • Derivatization Reagents for Carboxylic Acids and Carboxamides
  • S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUG
  • Labeling a protein with fluorophores using NHS ester derivitiz
  • Protocols for Fluorescent Dye Conjug
  • Aromatic compound [11c]-methyl
  • Electrophilic iodination: A gateway to high iodine compounds and energetic m
  • Carbon-11 labeling chemistry based upon [11C]methyl iodide
  • Kinetics of Pyrrole Substitutions.
  • overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine
  • Phenol extraction of DNA solutions
  • 4-chloro-5-fluoro-3-iodo-1h-pyrrolo[2,3-b]pyridine

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Use of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Fragment-Based Drug Discovery Using 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol as a Core Scaffold

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[3][4] These initial hits serve as high-quality starting points for optimization into potent, drug-like candidates.[2][5] The first drug derived from a fragment-based approach, Vemurafenib, was approved by the FDA in 2011, validating the power of this methodology.[3][6]

At the heart of a successful FBDD campaign is the quality of the fragment library. A key strategy involves using "privileged scaffolds"—molecular frameworks known to bind to multiple biological targets. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is one such scaffold. Its derivatives have shown potent activity against a range of targets, particularly protein kinases like Fibroblast Growth Factor Receptor (FGFR) and FMS-like Tyrosine Kinase 3 (FLT3).[7][8]

This guide uses This compound as an exemplary fragment to detail the principles, protocols, and strategic considerations of an FBDD workflow. Its structure contains key features—a privileged core, defined vectors for chemical elaboration (the chloro and hydroxyl groups), and favorable physicochemical properties—making it an ideal candidate for initiating a drug discovery project.

Section 1: Physicochemical Profile of a Model Fragment

The success of a fragment is dictated by its physicochemical properties, which should adhere to the "Rule of Three" (Ro3): Molecular Weight (MW) ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3.[9] These guidelines ensure that fragments are small, possess adequate solubility, and have room for optimization without becoming excessively large or lipophilic.

The properties of this compound align well with these principles, making it a high-quality starting point.

PropertyValueRo3 ComplianceSignificance in FBDD
CAS Number 1020056-82-9N/AUnique chemical identifier.
Molecular Formula C₇H₅ClN₂ON/ADefines elemental composition.
Molecular Weight 168.58 g/mol Yes (≤ 300)Low MW allows for significant synthetic elaboration during optimization.[10]
cLogP (Predicted) ~1.5 - 2.0Yes (≤ 3)Ensures adequate aqueous solubility, which is critical for biophysical assays.
H-Bond Donors 2Yes (≤ 3)Provides specific interaction points with the target protein.
H-Bond Acceptors 2Yes (≤ 3)Provides specific interaction points with the target protein.
Rotatable Bonds 0N/ALow conformational flexibility reduces the entropic penalty upon binding.

Table 1: Physicochemical properties of this compound and their relevance in FBDD.

Section 2: The FBDD Experimental Workflow

A typical FBDD campaign is a multi-stage, iterative process that integrates biophysical screening, structural biology, and medicinal chemistry to evolve low-affinity fragments into high-potency lead compounds. The overall workflow is designed to efficiently identify and validate true binders, providing a clear path for chemical optimization.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_opt Phase 3: Optimization Target_Prep Target Protein Production & QC Primary_Screen Primary Screen (e.g., DSF, SPR) Target_Prep->Primary_Screen Fragment_Lib Fragment Library (incl. Pyrrolopyridin-5-ol) Fragment_Lib->Primary_Screen Hit_Triage Hit Triage & Analysis Primary_Screen->Hit_Triage Initial Hits Orthogonal_Screen Orthogonal Screen (e.g., NMR, ITC) for Hit Validation Hit_Triage->Orthogonal_Screen Structural_Bio Structural Biology (X-ray, Cryo-EM) Orthogonal_Screen->Structural_Bio Validated Hits SBDD Structure-Based Design (SBDD) Structural_Bio->SBDD Lead_Opt Hit-to-Lead Optimization SBDD->Lead_Opt Lead_Opt->SBDD Iterative Cycles Lead_Compound Lead Compound Lead_Opt->Lead_Compound

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Section 3: Primary Screening Protocols

Because fragments bind with weak affinity (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[3] No single technique is perfect; the choice depends on the target protein, throughput requirements, and available resources. Below are protocols for three widely used primary screening methods.

Protocol: Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay (TSA), measures a protein's thermal stability. The binding of a ligand, such as our pyrrolopyridine fragment, typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).[11][12] This method is rapid, cost-effective, and amenable to high-throughput screening.[13]

Principle of Causality: The energy of ligand binding contributes to the overall stability of the protein-ligand complex. This additional stability requires more thermal energy to unfold the protein, hence the measurable shift in Tₘ.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein (e.g., 2 mg/mL) in a well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.

    • Prepare a stock of a fluorescent dye (e.g., 5000x SYPRO Orange) that binds to hydrophobic regions of proteins.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Dilute fragments to a screening concentration (e.g., 200 µM) in the assay buffer, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 2%).

  • Assay Plate Setup (384-well PCR plate):

    • Add 10 µL of the protein-dye mixture (final protein concentration 2-5 µM) to each well.

    • Add 10 nL of the fragment solution to the appropriate wells. Include positive controls (known binder, if available) and negative controls (DMSO only).

    • Seal the plate securely with an optical seal. Centrifuge briefly to mix and remove bubbles.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds, exposing hydrophobic regions to the dye.

    • Calculate the Tₘ by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

    • A "hit" is defined as a fragment that causes a significant positive shift in Tₘ (e.g., ΔTₘ > 2 °C) compared to the DMSO control.

Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that detects molecular interactions in real-time by measuring changes in the refractive index at a sensor surface.[14][15] For FBDD, the target protein is immobilized on a sensor chip, and a solution containing the fragment is flowed over the surface.[16]

Principle of Causality: The binding of the fragment to the immobilized protein increases the mass on the sensor surface, which directly alters the refractive index. This change is proportional to the amount of bound fragment and is measured in Response Units (RU).

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein to the chip surface using a standard coupling chemistry (e.g., EDC/NHS). Aim for a low to medium immobilization density to minimize mass transport effects.

    • Create a reference flow cell, either by leaving it blank or by immobilizing an irrelevant protein to subtract non-specific binding signals.

  • Fragment Screening:

    • Prepare the fragment library, including this compound, at a high concentration (e.g., 100-500 µM) in running buffer (e.g., HBS-EP+). Critically, ensure the DMSO concentration is precisely matched between the fragment samples and the running buffer to avoid solvent-induced bulk shifts.[14]

    • Inject each fragment solution over the target and reference flow cells for a short association time (e.g., 30 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., a brief pulse of low pH glycine).

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the target flow cell signal to obtain the specific binding sensorgram.

    • A "hit" is identified by a clear, concentration-dependent binding response that shows a typical association and dissociation profile.

    • For initial screening, hits can be ranked based on the response magnitude at a single concentration. For validated hits, a full kinetic analysis can be performed to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[15]

Protocol: NMR Spectroscopy (Ligand-Observed)

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly robust method for detecting weak fragment binding. Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for screening.[9]

Principle of Causality: In an STD-NMR experiment, the protein is selectively irradiated. This saturation is transferred via the nuclear Overhauser effect (NOE) to any bound ligands. By subtracting a spectrum with irradiation from one without, only the signals from the binding fragment will remain, as it has "received" the saturation from the protein.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a sample of the target protein (10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O).

    • Prepare stock solutions of fragments, often in pools of 5-10 non-overlapping compounds, in the same deuterated buffer. The final concentration of each fragment will be around 100-200 µM.

  • NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the fragment pool.

    • Add the target protein to the NMR tube containing the fragment pool.

    • Acquire an STD-NMR spectrum. This involves two experiments: an "on-resonance" experiment where the protein signals are saturated (e.g., at -1 ppm) and an "off-resonance" experiment where a blank region of the spectrum is irradiated (e.g., at 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Signals that appear in the resulting difference spectrum belong to fragments that have bound to the protein.

    • The intensity of the STD signal is related to the binding affinity and the proximity of the fragment's protons to the protein surface. This can be used to rank hits and even provide structural information about the binding mode (epitope mapping).

Section 4: The Imperative of Hit Validation

A critical step in any FBDD campaign is orthogonal hit validation.[17] Because every screening technique is susceptible to artifacts and false positives, hits identified in a primary screen must be confirmed using a second, mechanistically different biophysical method.[17][18] This self-validating approach ensures that resources are focused only on genuine binders. A common and effective strategy is to use a high-throughput method like DSF for the primary screen and a more detailed, lower-throughput method like SPR or NMR for validation.

Hit_Validation_Workflow Primary_Screen Primary Screen (e.g., DSF) High-Throughput Initial_Hits Initial Hit List (Potential False Positives) Primary_Screen->Initial_Hits Secondary_Screen Orthogonal Secondary Screen (e.g., SPR or NMR) Confirms Direct Binding Initial_Hits->Secondary_Screen Confirm Validated_Hits Validated Hit List High Confidence Secondary_Screen->Validated_Hits Structural_Studies Structural Biology (X-ray Crystallography) Definitive Proof of Binding Mode Validated_Hits->Structural_Studies Characterize Final_Hit Confirmed Fragment Hit Ready for Optimization Structural_Studies->Final_Hit

Figure 2: Logical workflow for hit validation using orthogonal biophysical methods.

Section 5: From Fragment Hit to Lead Compound: Optimization Strategies

Once a fragment like this compound is validated as a binder, the next phase is to increase its affinity and selectivity through medicinal chemistry. This process, known as hit-to-lead optimization, is guided by structural information and iterative testing. There are three primary strategies for fragment evolution.[5][19][20]

  • Fragment Growing: This is the most common strategy, where synthetic chemistry is used to add functional groups to the core fragment.[5] These new groups are designed to make additional favorable interactions with the protein in adjacent pockets, thereby increasing binding affinity. The chloro and hydroxyl groups on our example fragment are ideal "vectors" for this approach.

  • Fragment Linking: If two different fragments are found to bind in separate but nearby pockets on the protein surface, they can be chemically linked together.[5] The resulting larger molecule can have a much higher affinity than the sum of the individual fragments due to a favorable change in binding entropy.

  • Fragment Merging: This strategy is used when two or more fragments are found to bind in the same or overlapping pockets.[5] Chemists design a new, single molecule that incorporates the key binding features of both original fragments, often leading to a significant improvement in potency.

These strategies are often guided by Structure-Activity Relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity.[21][22]

Optimization_Strategies cluster_main Fragment Optimization Strategies cluster_grow Growing cluster_link Linking cluster_merge Merging Core_Fragment Validated Hit (e.g., Pyrrolopyridin-5-ol) Growing_Molecule Grown Compound (Higher Affinity) Core_Fragment->Growing_Molecule Add R-group Fragment_A Fragment A Linked_Molecule Linked Compound (Greatly Increased Affinity) Fragment_A->Linked_Molecule Linker Fragment_B Fragment B Fragment_B->Linked_Molecule Fragment_C Fragment C Merged_Molecule Merged Compound (Improved Potency) Fragment_C->Merged_Molecule Combine Features Fragment_D Fragment D Fragment_D->Merged_Molecule

Figure 3: The three primary strategies for evolving a fragment hit into a lead compound.

Conclusion

This compound serves as an excellent model for illustrating the principles of fragment-based drug discovery. Its privileged scaffold and ideal physicochemical properties make it a high-quality starting point for a screening campaign. By employing a robust workflow of sensitive primary screening, orthogonal hit validation, and structure-guided optimization, such fragments can be efficiently evolved into potent and selective lead compounds. This strategic approach minimizes the risks associated with HTS and maximizes the chances of success in discovering the next generation of therapeutics.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic intermediate. The 7-azaindole scaffold is a privileged structure in drug discovery, but its synthesis is often nuanced and presents unique challenges not encountered with standard indoles.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your synthetic route.

Overview of a Common Synthetic Strategy

The synthesis of this compound often involves a multi-step sequence starting from a pre-functionalized pyridine or the parent 7-azaindole heterocycle. A prevalent and logical approach involves the initial synthesis of a protected 5-methoxy-7-azaindole, followed by regioselective chlorination at the C4 position, and concluding with demethylation to reveal the target phenol. The electron-deficient nature of the pyridine ring often necessitates specific strategies, as many classical indole formation methods either fail or provide poor yields.[3]

Below is a diagram illustrating a plausible synthetic pathway, highlighting the key transformations and potential challenges that will be addressed in this guide.

cluster_0 Plausible Synthetic Pathway A 5-Methoxy-1H-pyrrolo[2,3-b]pyridine B N-Protection (e.g., SEM-Cl) A->B C 1-SEM-5-Methoxy-7-azaindole B->C D Chlorination (e.g., NCS, POCl3) C->D E 4-Chloro-1-SEM-5-Methoxy-7-azaindole D->E J Side Product: C6-Chlorination D->J Poor Regioselectivity F Demethylation (e.g., BBr3) E->F G 4-Chloro-1-SEM-1H-pyrrolo[2,3-b]pyridin-5-ol F->G K Side Product: Ring Decomposition F->K Harsh Conditions H Deprotection (e.g., TFA, TBAF) G->H I This compound (Target) H->I cluster_1 Troubleshooting Low Yield Start Low Yield or Reaction Failure Check1 Is the starting material consumed? Start->Check1 Action1 Incomplete Reaction: - Increase reaction time/temp - Check reagent purity/activity - Ensure anhydrous conditions Check1->Action1 No Check2 Are there multiple spots on TLC/LCMS? Check1->Check2 Yes End Improved Yield Action1->End Action2 Side Reactions: - Lower temperature - Change solvent or base - Consider protecting groups Check2->Action2 Yes Action3 Decomposition (Tarring): - Use milder reagents - Lower temperature - Degas solvents Check2->Action3 No (Baseline/Streak) Action2->End Action3->End

Caption: A workflow for diagnosing low-yield reactions.

Question 5: My final product degrades during silica gel chromatography, appearing as extensive streaking on the TLC plate. How can I purify it effectively?

Answer: The combination of a phenolic hydroxyl group and a basic 7-azaindole core makes this molecule susceptible to degradation on standard silica gel.

  • Causality: Silica gel is acidic and can strongly bind to the basic nitrogen of the pyridine ring and the pyrrole N-H, while the polar phenol can also lead to significant tailing. This prolonged contact time on the acidic stationary phase can cause decomposition.

  • Purification Solutions:

    • Deactivated Silica: Treat the silica gel with a base before preparing your column. Slurry the silica gel in your eluent containing 1-2% triethylamine or ammonia (in methanol) and then pack the column. This neutralizes the acidic sites.

    • Reverse-Phase Chromatography: If the compound is still unstable, reverse-phase (C18) chromatography is an excellent alternative. Use a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% TFA or formic acid to improve peak shape. The product can then be isolated as the corresponding salt or neutralized during workup.

    • Crystallization: If the crude product is sufficiently pure (>85-90%), crystallization is the ideal purification method for scalability and stability. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, methanol/water, acetone).

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the pyrrole nitrogen (N-1)?

A1: It is highly recommended. The pyrrole N-H is acidic (pKa ≈ 16-17) and can interfere with many reactions, especially those involving bases or organometallics. [4]Protecting groups like SEM, Ts, or Bs prevent deprotonation and can also be used to direct reactivity or improve solubility. [1]However, the final deprotection step adds complexity and can sometimes be challenging, as seen with side reactions during SEM deprotection. [5] Q2: What are the key spectroscopic handles for confirming the final product's structure?

A2: For this compound, you should look for:

  • ¹H NMR:

    • A broad singlet for the pyrrole N-H (>11 ppm).

    • A singlet for the phenolic O-H (concentration dependent, may exchange with D₂O).

    • Two doublets in the aromatic region for the C2-H and C3-H of the pyrrole ring (typically around 6.5-7.5 ppm).

    • A singlet for the C6-H on the pyridine ring. The absence of a signal for C4-H is a key indicator of successful chlorination.

  • ¹³C NMR: The appearance of a carbon signal attached to the chlorine (C4) and the disappearance of the corresponding C-H signal.

  • Mass Spectrometry: A clear molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

(This protocol is adapted from the N-oxide strategy described for related 7-azaindoles) [6][7]

  • N-Oxidation: Dissolve 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetic acid. Cool the solution to 5-10 °C. Add hydrogen peroxide (35% aq., 2.5 eq) dropwise, maintaining the internal temperature below 15 °C. Stir at this temperature for 3-5 hours until TLC analysis shows complete consumption of the starting material. Carefully quench the reaction with a saturated solution of sodium sulfite, then neutralize with solid sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the N-oxide.

  • Chlorination: Suspend the crude N-oxide (1.0 eq) in acetonitrile (10 mL/g). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Basify the aqueous solution to pH 8-9 with 2M NaOH. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Demethylation to this compound
  • Reaction Setup: Dissolve 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (20 mL/g) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.2 eq) dropwise via syringe over 20 minutes. The solution may change color.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, let it stir at room temperature for an additional 1-2 hours.

  • Quenching & Work-up: Cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of methanol (5 mL/g). Stir for 15 minutes, then add water (10 mL/g). Adjust the pH to ~7 with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by crystallization or by column chromatography on triethylamine-deactivated silica gel as described in the troubleshooting section.

References

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.
  • Le, T. N., et al. (2021). Different strategies for synthesis of 7-azaindoles. ResearchGate.
  • Patel, B. R., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Omega.
  • Gyárfás, P., et al. (2019).
  • Semantic Scholar. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.
  • Désaubry, L., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1493.
  • Hopkins, B. T., et al. (2019).
  • Guillarme, S., & Leger, J. M. (2005). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Insuasty, B., et al. (2010). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules, 15(1), 403-415.
  • Langer, P., et al. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Malykhin, R. S., & Sukhorukov, A. (2020). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF.
  • Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Acta Crystallographica Section E. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
  • CUSABIO. (n.d.). This compound.
  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.
  • Snieckus, V., et al. (2020). Regioselective synthesis of C2‐substituted 7‐azaindoles.
  • Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • Amerigo Scientific. (n.d.). This compound.
  • Vik, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5749.

Sources

Technical Support Center: Purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important heterocyclic intermediate. While specific literature on the purification of this exact molecule is limited, this document leverages established chemical principles and data from structurally related pyrrolo[2,3-b]pyridines to provide robust troubleshooting advice.[1]

I. Understanding the Molecule: Key Physicochemical Properties

This compound (CAS No: 1020056-82-9) is a substituted 7-azaindole, a scaffold of significant interest in medicinal chemistry.[2] Its purification is influenced by the interplay of its functional groups: the acidic pyrrole N-H, the phenolic hydroxyl group, and the electron-deficient chloropyridine ring.

PropertyValueSource
CAS Number 1020056-82-9[3]
Molecular Formula C₇H₅ClN₂O[3]
Molecular Weight 168.58 g/mol [3]
Appearance Typically a solid[4]

The presence of both a hydrogen-bond donor (OH, NH) and acceptor (N in pyridine) suggests the potential for intermolecular interactions, which can affect solubility and chromatographic behavior. The phenolic hydroxyl group also introduces susceptibility to oxidation.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Diagram: General Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting common purification issues.

Question 1: My final product has low purity, with multiple spots on the TLC plate that are difficult to separate.

Answer:

This is a common issue stemming from the presence of closely related impurities.

Probable Causes:

  • Residual Starting Materials or Reagents: Incomplete reaction can leave starting materials. For instance, if synthesized from a precursor like 1H-pyrrolo[2,3-b]pyridin-5-ol, you may have unreacted material.[5]

  • Isomeric Byproducts: The synthesis might yield regioisomers, for example, chlorination at a different position on the ring system.

  • Over-chlorination: If using a strong chlorinating agent, dichlorinated species could form.

  • Hydrolysis of Chloro Group: The chloro group can be susceptible to hydrolysis back to the hydroxyl group under certain pH conditions, especially during aqueous workup, leading to the starting material as an impurity.

Step-by-Step Solutions:

  • Characterize the Impurities: Before attempting purification, use LC-MS to get the molecular weights of the major impurities. This is the most critical step to guide your strategy.[1]

  • Optimize Column Chromatography:

    • Solvent System: The polarity of this compound is moderately high due to the hydroxyl and NH groups. A standard ethyl acetate/hexane system may not provide sufficient resolution. Try adding a small percentage of methanol or using a dichloromethane/methanol gradient.

    • Additive: The basic nitrogen on the pyridine ring and the acidic phenol can cause tailing on silica gel. Adding a small amount of a modifier to the eluent can improve peak shape.

      • For tailing due to basicity: Add 0.1-1% triethylamine or ammonia in methanol.

      • For tailing due to acidity: Add 0.1-1% acetic acid or formic acid.

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

    • Wash with a mild aqueous acid (e.g., dilute HCl) to remove basic impurities. Caution: The target molecule itself is amphoteric and may partition into either the acidic or basic aqueous layer depending on the pH. Check all layers by TLC before discarding.

  • Recrystallization:

    • This technique is excellent for removing impurities with different solubility profiles.

    • Experiment with various solvent systems. Given the molecule's functionality, consider solvents like ethanol, methanol, acetonitrile, or mixtures such as ethyl acetate/heptane or dichloromethane/ether. A reported method for a similar compound involved dissolving the solid in ethanol and allowing for slow evaporation to obtain crystals.[6]

Question 2: I am experiencing significant product loss during purification, resulting in a very low yield.

Answer:

Low recovery can happen at multiple stages of the purification process.

Probable Causes:

  • Product Solubility in Aqueous Layers: Due to its polar and amphoteric nature, the product may have partial solubility in aqueous layers during workup, especially if the pH is not carefully controlled.[5]

  • Irreversible Adsorption on Silica Gel: The polar functional groups can lead to strong, sometimes irreversible, binding to the silica gel stationary phase.

  • Product Precipitation during Solvent Removal: The product might be precipitating on the walls of the flask during rotary evaporation, making it difficult to collect.

Step-by-Step Solutions:

  • Optimize Workup:

    • After an aqueous wash, always back-extract the aqueous layers with an organic solvent (like ethyl acetate or dichloromethane) to recover any dissolved product.[2][5]

    • Adjust the pH of the aqueous phase to be near the isoelectric point of the molecule to minimize its solubility before extraction. A pH around 6-7 is a good starting point.[5]

  • Modify Chromatographic Conditions:

    • If you suspect irreversible binding to silica, consider switching to a less acidic stationary phase like alumina (neutral or basic).

    • Alternatively, "pre-treat" the silica gel by flushing the column with your eluent system containing an additive (like triethylamine) before loading your sample.

    • Use a shorter, wider column to minimize the path length and contact time with the silica.

  • Careful Solvent Removal:

    • When concentrating the purified fractions, do not evaporate to complete dryness. Concentrate to a slurry and then co-evaporate with a higher-boiling solvent in which the product is soluble (if possible) or a non-polar solvent like hexane to obtain a fine, easily transferable powder.

Question 3: My product fractions are initially colorless but turn yellow or brown upon standing or during solvent evaporation.

Answer:

This color change is a strong indicator of product degradation.

Probable Causes:

  • Oxidation of the Phenol: The 5-hydroxyl group makes the molecule susceptible to oxidation, especially when exposed to air. This is a common issue with phenolic compounds, which can form colored quinone-type structures.

  • Light Sensitivity: Heterocyclic compounds are often light-sensitive.

  • Acid/Base Instability: The 7-azaindole core can be sensitive to strong acids or bases, which might be present in your chromatographic system or workup.[1]

Step-by-Step Solutions:

  • Work Under an Inert Atmosphere:

    • During workup and chromatography, use solvents that have been degassed by sparging with nitrogen or argon.

    • Keep the reaction and purification flasks under a blanket of inert gas whenever possible.

  • Protect from Light:

    • Wrap your flasks and columns in aluminum foil to prevent photodegradation.

  • Control Temperature:

    • Avoid heating solutions of the purified product for extended periods. Remove solvents on a rotary evaporator using a low-temperature water bath.

  • Use Additives:

    • Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your solvents during purification and storage, if permissible for your final application.

  • Storage:

    • Store the final, purified solid under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., 4°C).[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve crude this compound for purification? A1: The solubility will depend on the crude purity. For chromatography, start by dissolving in a small amount of a strong solvent like methanol or DMSO, then adsorb it onto a small amount of silica gel for dry loading. For recrystallization, good single solvents to try are ethanol or acetonitrile. For solvent mixtures, consider ethyl acetate/heptane.

Q2: Can I use reverse-phase HPLC for purification? A2: Yes, reverse-phase HPLC is an excellent alternative if normal-phase chromatography fails. The typical mobile phases would be acetonitrile/water or methanol/water, often with a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to improve peak shape. Be aware that removing TFA from the final product can be challenging.

Q3: My ¹H NMR spectrum looks clean, but the LC-MS shows a significant impurity with the same mass. What could it be? A3: This is likely an isomer that is not distinguishable by ¹H NMR alone, or where peaks are overlapping. Regioisomers formed during synthesis are a common cause. Consider running 2D NMR experiments like COSY and HMBC to confirm the connectivity of your desired product and attempt to identify the structure of the isomeric impurity.

Q4: Are there any known safety hazards for this compound? A4: Specific toxicity data for this compound is not readily available. However, related chloro- and fluoro-substituted pyrrolopyridines are classified as irritants and may be harmful if swallowed.[4][8] Standard laboratory safety precautions should be taken: wear personal protective equipment (gloves, safety glasses, lab coat), handle in a well-ventilated fume hood, and avoid inhalation, ingestion, or skin contact.

IV. References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC - NIH. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.

  • This compound. Pharmaffiliates. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • This compound. Amerigo Scientific. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.

Sources

Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.

The target molecule, this compound, is a substituted 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] Its synthesis, while achievable, often presents challenges that can impact yield and purity. This guide addresses these common hurdles directly.

Troubleshooting Guide

This section is structured to address specific experimental issues you may encounter.

Q1: My overall yield is consistently low. What are the most common contributing factors?

Low yield is a multifaceted problem that can originate at several stages of the synthesis. The primary synthesis route involves the direct chlorination of the precursor, 1H-pyrrolo[2,3-b]pyridin-5-ol. The key is to systematically investigate the potential points of failure:

  • Incomplete Reaction: The electrophilic chlorination of the electron-rich 7-azaindole ring system can be sluggish without proper activation or optimal conditions. Monitoring the reaction progress by TLC or LC-MS is critical to determine if the reaction has stalled.

  • Degradation: The 7-azaindole core, particularly with a hydroxyl group, can be sensitive to strongly acidic or harsh reaction conditions, leading to decomposition or polymerization. The product itself may also be unstable under the work-up conditions.

  • Side Reactions: The formation of undesired byproducts is a major cause of yield loss. This can include over-chlorination, chlorination at other positions, or reactions involving the unprotected pyrrole nitrogen.

  • Purification Losses: The final product's polarity and solubility characteristics can make isolation challenging, leading to significant losses during extraction or chromatography.

Q2: The chlorination of 1H-pyrrolo[2,3-b]pyridin-5-ol is not proceeding to completion. How can I improve the conversion rate?

Achieving full conversion during the chlorination step is crucial. If you are observing a significant amount of unreacted starting material, consider the following adjustments:

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount.

    • Phosphorus oxychloride (POCl₃): This is a very common and effective reagent for converting hydroxypyridines to chloropyridines.[4] It often requires elevated temperatures to drive the reaction to completion.

    • N-Chlorosuccinimide (NCS): NCS is a milder electrophilic chlorinating agent. It may require a catalyst or specific solvent systems (like DMF or Acetonitrile) to be effective for this substrate.

    • Sulfuryl chloride (SO₂Cl₂): This is another powerful chlorinating agent that can be effective but may also lead to more side products if not carefully controlled.

  • Reaction Temperature and Time: Many chlorination reactions of this type require heating. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) while monitoring by TLC can significantly improve conversion. Similarly, extending the reaction time may be necessary. For instance, procedures involving POCl₃ often require refluxing for several hours.[4]

  • Solvent Effects: The choice of solvent can influence the solubility of the reagents and the reaction pathway. While neat POCl₃ can be used, solvents like dichloromethane, acetonitrile, or toluene can help moderate the reaction and improve reproducibility.[4][5]

  • Role of Additives: In some cases, the addition of a catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or a phase-transfer catalyst can facilitate the reaction, particularly if solubility is an issue.[5]

Q3: I am observing multiple spots on my TLC, indicating significant side product formation. What are these byproducts and how can I minimize them?

The formation of multiple byproducts points to issues with reaction selectivity. The most likely culprits are:

  • Di-chlorination or Tri-chlorination: The pyrrolo[2,3-b]pyridine ring has multiple sites susceptible to electrophilic attack. Over-chlorination is a common side reaction if the stoichiometry of the chlorinating agent or the reaction time is not carefully controlled.

  • Reaction at the Pyrrole Nitrogen (N-1): The pyrrole nitrogen is nucleophilic and can react with electrophilic reagents. While this is often reversible, it can lead to complex mixtures.

  • Polymerization/Decomposition: Under harsh acidic conditions and high temperatures, the starting material or product can degrade, leading to a complex mixture of baseline material on the TLC plate.

Strategies for Minimizing Side Products:

  • Control Stoichiometry: Use a precise molar equivalent of the chlorinating agent (typically 1.05 to 1.2 equivalents). Adding the agent portion-wise at a lower temperature before heating can improve selectivity.

  • Protecting the Pyrrole Nitrogen: If reactions at the N-1 position are suspected, consider protecting it. Groups like benzenesulfonyl (SO₂Ph) or trimethylsilylethoxymethyl (SEM) are commonly used in azaindole chemistry to direct reactivity and improve solubility, though this adds steps to the synthesis.[1]

  • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize decomposition and undesired side reactions.

Q4: My work-up and purification are causing significant product loss. What is the recommended procedure?

The phenolic nature of the product and its heterocyclic structure can complicate isolation.

  • Quenching: Reactions involving POCl₃ must be quenched with extreme care. Slowly and carefully pouring the reaction mixture onto crushed ice or a cold, saturated sodium bicarbonate solution is a standard method. This must be done in a well-ventilated fume hood.

  • pH Adjustment: The product contains both a weakly basic pyridine nitrogen and a weakly acidic pyrrole N-H and phenol group. During aqueous extraction, the pH must be carefully controlled. Adjusting the aqueous layer to a pH of ~4-5 can often optimize the partitioning of the desired product into the organic layer while leaving more polar impurities behind.[5]

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions to ensure complete recovery from the aqueous phase.[6]

  • Purification: Column chromatography on silica gel is typically required. A gradient elution system, starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol, is often effective. The choice of solvent system should be guided by prior TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most direct precursor is 1H-pyrrolo[2,3-b]pyridin-5-ol (also known as 5-hydroxy-7-azaindole).[6][7][8] This material can be synthesized through various routes, including the deprotection of a protected precursor like 5-benzyloxy-1H-pyrrolo[2,3-b]pyridine via hydrogenation.[6]

Q2: What are the critical safety precautions for this synthesis?
  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It is also toxic upon inhalation. Always handle it in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Ensure a quenching agent (like dry sand or sodium bicarbonate) is nearby for spills.

  • Reaction Quenching: The quenching of POCl₃ is highly exothermic and releases HCl gas. Perform this step slowly and behind a blast shield within the fume hood.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Thin-Layer Chromatography (TLC) / Liquid Chromatography (LC-MS): To assess purity and monitor reaction progress.

Q4: Is it necessary to protect the pyrrole nitrogen?

While not always mandatory, protecting the pyrrole nitrogen can offer significant advantages. It can prevent N-chlorination, improve the solubility of the intermediate in organic solvents, and potentially direct the C-4 chlorination more cleanly.[1] However, it introduces two extra steps (protection and deprotection) into the sequence, which will impact the overall yield. The decision should be based on the challenges encountered in the direct chlorination approach.

Data Summary Table

The table below summarizes common conditions for the key chlorination step.

ParameterOption 1: AggressiveOption 2: ModerateOption 3: MildRationale & Key Considerations
Chlorinating Agent Phosphorus Oxychloride (POCl₃)N-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)POCl₃ is powerful but can cause degradation. NCS is milder but may be less efficient. SO₂Cl₂ is effective but can be unselective.
Equivalents 1.2 - 2.0 eq.1.1 - 1.5 eq.1.1 - 1.3 eq.Use the minimum excess required to drive the reaction to completion to avoid side products.
Solvent Neat or TolueneAcetonitrile or DMFDichloromethane (DCM)The solvent choice affects reagent solubility and reaction temperature.
Temperature 80 - 110 °C (Reflux)25 - 60 °C0 °C to Room Temp.Higher temperatures increase rate but also risk of byproduct formation.[4]
Reaction Time 2 - 12 hours4 - 24 hours1 - 6 hoursMust be determined by careful reaction monitoring (TLC/LC-MS).
Expected Outcome High conversion, risk of byproductsGood selectivity, may be slowFast reaction, risk of over-chlorinationBalance conversion rate against selectivity for optimal yield.

Key Experimental Protocol: Chlorination of 1H-pyrrolo[2,3-b]pyridin-5-ol

This protocol is a representative example based on established chemical principles for similar transformations and should be optimized for your specific setup.

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Toluene (or use neat POCl₃)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq).

  • Under an inert atmosphere (Nitrogen or Argon), carefully add phosphorus oxychloride (1.5 eq). If using a solvent, add dry toluene.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction progress every hour using TLC (e.g., 10% Methanol in DCM). The reaction is complete when the starting material spot is no longer visible.

  • Once complete, cool the reaction mixture to room temperature.

  • Work-up: In a separate, large beaker, prepare a mixture of crushed ice and saturated NaHCO₃ solution. In a well-ventilated fume hood and behind a safety shield , slowly and carefully pour the reaction mixture onto the ice/bicarbonate slurry with vigorous stirring.

  • Continue stirring until all gas evolution ceases. Adjust the pH of the aqueous layer to ~5-6 with additional NaHCO₃ if necessary.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 0-100% ethyl acetate in hexanes) to afford pure this compound.

Visual Troubleshooting Workflow

This diagram provides a logical path to diagnose and resolve issues with low yield.

Troubleshooting_Yield start Low Yield of this compound check_conversion Check Reaction Completion by TLC/LC-MS start->check_conversion incomplete Reaction Stalled check_conversion->incomplete Incomplete complete Reaction Complete, but Yield is Low check_conversion->complete Complete optimize_conditions Optimize Reaction Conditions: - Increase Temperature? - Extend Reaction Time? - Change Chlorinating Agent? - Check Reagent Purity? incomplete->optimize_conditions Troubleshoot check_workup Review Work-up & Purification: - Inefficient Extraction? - Product Degradation during Work-up? - Loss on Chromatography? complete->check_workup Investigate Loss side_products_q Significant Side Products Observed? optimize_conditions->side_products_q check_workup->side_products_q yes_sp Address Selectivity: - Lower Temperature - Control Stoichiometry - Consider Protecting Group for N-1 Pyrrole side_products_q->yes_sp Yes no_sp Focus on Isolation: - Optimize Extraction pH - Modify Chromatography Conditions - Check Product Stability side_products_q->no_sp No

Caption: A decision tree for troubleshooting low yield in the synthesis.

References
  • ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • PubMed Central (PMC). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • PubMed Central (PMC). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
  • National Institutes of Health (NIH). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • MDPI. Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step.
  • Progress in Chemistry. Synthesis of Azaindoles.
  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.
  • ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Chemical Science (RSC Publishing). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones.
  • Amerigo Scientific. This compound.
  • ACS Publications. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.
  • Wikipedia. Pictet–Spengler reaction.
  • Chem-Space. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL CAS:98549-88-3.
  • OUCI. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Matrix Fine Chemicals. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL | CAS 98549-88-3.

Sources

Stability issues and degradation of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation challenges encountered during experimentation. By understanding the chemical nature of this 7-azaindole derivative, you can ensure the integrity of your results and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at -20°C under an inert atmosphere such as argon or nitrogen. It is crucial to prevent exposure to moisture and oxygen. For frequent use, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles.

Q2: My solid this compound has developed a yellowish or brownish tint. Is it still usable?

A2: The appearance of color suggests potential degradation, likely due to oxidation of the phenolic hydroxyl group. While minor color change may not significantly impact all applications, it is a strong indicator of impurity. It is highly recommended to assess the purity of the compound by HPLC before use. For sensitive applications, using a fresh, colorless batch is advised.

Q3: I am observing a new peak in my HPLC analysis after dissolving the compound in a solvent and letting it stand. What could be the cause?

A3: This is a common sign of solvent-induced degradation. The stability of this compound can be solvent and pH-dependent. The phenolic hydroxyl group makes the compound susceptible to degradation in alkaline conditions. It is also reactive towards certain solvents. We recommend preparing solutions fresh and in a suitable, degassed solvent immediately before use.

Q4: What are the primary reactive sites on the this compound molecule?

A4: The primary reactive sites are the pyrrole nitrogen (N-H), the phenolic hydroxyl group (O-H), and the electron-rich pyrrole ring. The N-H and O-H groups can be deprotonated under basic conditions, increasing the molecule's susceptibility to oxidation. The pyrrole ring is also prone to oxidative degradation.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter.

Issue 1: Rapid Discoloration of Solutions
  • Symptom: A freshly prepared solution of this compound in a common laboratory solvent (e.g., DMSO, methanol) rapidly turns yellow, brown, or even dark purple.

  • Probable Cause: This is a classic sign of oxidation of the phenolic hydroxyl group, which is often accelerated by basic pH, the presence of dissolved oxygen, or trace metal impurities in the solvent. Phenolic compounds are known to be unstable at high pH, leading to the formation of quinone-type oxidation products that are highly colored.[1][2]

  • Troubleshooting Workflow:

    start Solution Discoloration check_solvent Check Solvent Quality start->check_solvent check_ph Measure Solution pH start->check_ph use_fresh_solvent Use Fresh, High-Purity, Degassed Solvent check_solvent->use_fresh_solvent adjust_ph Adjust to Slightly Acidic pH (e.g., with TFA) check_ph->adjust_ph prepare_fresh Prepare Solutions Fresh Before Use use_fresh_solvent->prepare_fresh adjust_ph->prepare_fresh store_inert Store Solutions Under Inert Gas prepare_fresh->store_inert end_good Stable Solution store_inert->end_good end_bad Persistent Discoloration store_inert->end_bad

    Caption: Troubleshooting workflow for solution discoloration.

  • Experimental Protocol: Preparation of a Stable Solution

    • Solvent Selection: Choose a high-purity, anhydrous solvent. Aprotic solvents like anhydrous DMSO or DMF are generally preferred. If using alcohols like methanol or ethanol, ensure they are of high purity and degassed.

    • Degassing: Before use, degas the solvent by bubbling with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • pH Control: If the application allows, consider acidifying the solvent with a trace amount of a volatile acid like trifluoroacetic acid (TFA) to a slightly acidic pH (e.g., pH 4-5). Phenolic compounds are generally more stable in acidic to neutral conditions.[3]

    • Fresh Preparation: Always prepare solutions of this compound immediately before use.

    • Inert Atmosphere: If solutions need to be stored for a short period, flush the headspace of the vial with an inert gas before sealing.

Issue 2: Appearance of Unexpected Peaks in LC-MS Analysis
  • Symptom: Your LC-MS analysis of a reaction mixture or a stored solution shows new peaks that were not present in the starting material.

  • Probable Cause: This indicates degradation of the parent compound. The 7-azaindole core is susceptible to oxidation, and the entire molecule can undergo hydrolysis under certain pH conditions.

  • Potential Degradation Pathways:

    parent This compound oxidation Oxidation parent->oxidation O2, light, metal ions hydrolysis Hydrolysis parent->hydrolysis H2O, acid/base photodegradation Photodegradation parent->photodegradation UV/Vis light quinone Quinone-like Products oxidation->quinone ring_opening Pyrrole Ring Opened Products hydrolysis->ring_opening dechlorination Dechlorinated Products photodegradation->dechlorination

    Caption: Potential degradation pathways.

  • Troubleshooting and Identification Protocol:

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed on a small scale. This involves subjecting the compound to stress conditions as outlined in ICH guidelines.[4]

      • Acid Hydrolysis: 0.1 M HCl at 60°C.

      • Base Hydrolysis: 0.1 M NaOH at 60°C.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal Stress: 80°C in a dry oven.

      • Photostability: Expose the solid and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][6]

    • LC-MS/MS Analysis: Analyze the stressed samples using LC-MS/MS to identify the mass of the degradation products. The fragmentation pattern can help in elucidating their structures.[7][8]

    • Purity Analysis by HPLC: A stability-indicating HPLC method is crucial for monitoring the purity of your compound.

      Table 1: Recommended HPLC Method Parameters

ParameterRecommendation
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or 280 nm)
Column Temp. 30°C
Issue 3: Inconsistent Reaction Yields and Byproduct Formation
  • Symptom: Reactions involving this compound give inconsistent yields, or significant amounts of byproducts are formed.

  • Probable Cause: The reactive N-H and O-H groups can interfere with many common organic reactions, especially those involving strong bases or electrophilic reagents. The 7-azaindole core itself can also be susceptible to certain reaction conditions.[10]

  • Preventative Measures and Strategies:

    • Protecting Groups: For multi-step syntheses, it is often necessary to protect the N-H and O-H groups. Common protecting groups for the pyrrole nitrogen include Boc, Ts, and SEM. The phenolic hydroxyl can be protected as a methyl or benzyl ether, for example.

    • Inert Atmosphere: As with handling the compound itself, running reactions under an inert atmosphere of nitrogen or argon is critical to prevent oxidative side reactions.[11][12]

    • Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous where necessary.

    • Temperature Control: Many reactions are sensitive to temperature. Maintain careful temperature control throughout the reaction.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
  • Friedman, M. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.
  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
  • Hong, Y. J., & Baik, M. H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10852-10860. [Link]
  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. [Link]
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. [Link]
  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]
  • Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. [Link]
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. [Link]
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
  • Hong, Y. J., & Baik, M. H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. RSC Publishing. [Link]
  • Shriver, D. F., & Drezdzon, M. A. (1986).
  • Request PDF. (n.d.). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow.
  • Zhang, L., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2666. [Link]
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
  • Kumar, S., et al. (2024). CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. Chemistry – An Asian Journal, 19(6), e202300987. [Link]
  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
  • Andersson, H., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2999. [Link]
  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3–10.
  • Request PDF. (n.d.). Intramolecular Oxidative Arylations in 7-Azaindoles and Pyrroles: Revamping the Synthesis of Fused N-Heterocycle Tethered Fluorenes.
  • Toński, D., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 1039–1046. [Link]
  • Request PDF. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Request PDF. (n.d.). Hydrolytic stability of selected pharmaceuticals and their transformation products.
  • Rathod, S. M., et al. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science. [Link]
  • Kumar, P., et al. (2025). Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Journal of Chromatographic Science, 63(5), bmaf029. [Link]
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 333–340. [Link]
  • Farré, M., et al. (2021). Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS. Molecules, 26(19), 5807. [Link]
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Request PDF. (n.d.). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy.
  • Sitaram, C., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 995–1003. [Link]
  • Martínez-Alonso, D., et al. (2023).

Sources

Technical Support Center: Navigating the Challenges of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol Solubility in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Poor solubility can be a significant roadblock, leading to inconsistent results and hindering the progress of promising research. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these obstacles and ensure the reliability and accuracy of your data.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a heterocyclic compound with a pyrrolopyridine core, a structure of interest in medicinal chemistry.[1] Its utility in research is often hampered by its low aqueous solubility. The molecule's relatively planar, aromatic structure contributes to strong intermolecular forces in the solid state, making it difficult for water molecules to solvate it effectively.

A key physicochemical parameter influencing its solubility is its pKa, the pH at which the compound is 50% ionized. The predicted pKa of this compound is approximately 6.15.[2] This indicates it is a weak acid. At pH values above its pKa, the hydroxyl group can deprotonate, forming a more soluble anionic species. Conversely, at pH values significantly below the pKa, the compound will be in its neutral, less soluble form. Understanding this pH-dependent behavior is crucial for developing effective solubilization strategies.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when working with this compound.

Q1: My compound precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?

This phenomenon, often called "DMSO shock," occurs when a compound that is highly soluble in a concentrated organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where it is poorly soluble.[3] The abrupt change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay. Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though it is always best to determine the specific tolerance of your system.[4][5]

  • Employ a Stepwise Dilution Protocol: Instead of a single large dilution, add the DMSO stock to a small volume of your aqueous buffer, vortex thoroughly, and then bring it to the final volume. This gradual reduction in solvent polarity can help keep the compound in solution.[3]

  • Vortex During Addition: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing. The increased agitation can aid in the dispersion and dissolution of the compound.[3]

  • Consider Co-solvents: If your assay allows, the inclusion of a small percentage of another water-miscible organic solvent, such as ethanol or polyethylene glycol 400 (PEG 400), in your final assay buffer can increase the overall solvent polarity and improve solubility.[3]

Q2: I've managed to dissolve my compound, but I'm seeing inconsistent results between experiments. Could this be related to solubility?

Yes, inconsistent results are a hallmark of a compound that is not fully and stably dissolved. If the compound is in a supersaturated state, it may begin to precipitate over time, leading to a decrease in the effective concentration and variability in your assay results.[3]

Troubleshooting Steps:

  • Visual Inspection: Before each use, carefully inspect your final working solution for any signs of precipitation (cloudiness, particulates).

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound from a concentrated stock solution immediately before each experiment.

  • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of your compound that remains in solution in your final assay buffer over the time course of your experiment. This will help you establish a reliable working concentration.

Q3: What is the best way to prepare a stock solution of this compound?

Given its poor aqueous solubility, a high-concentration stock solution should be prepared in an organic solvent.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh the Compound: Accurately weigh out 1.686 mg of this compound (Molecular Weight: 168.58 g/mol ).[6]

  • Add DMSO: Add 1 mL of high-purity, anhydrous DMSO.

  • Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C for long-term stability in its solid form.[2]

Advanced Solubilization Strategies

If the basic troubleshooting steps are insufficient, more advanced techniques can be employed.

pH Modification

Leveraging the acidic nature of this compound (predicted pKa ≈ 6.15), adjusting the pH of your aqueous buffer can significantly enhance its solubility.[2]

Rationale: At a pH above the pKa, the compound will exist predominantly in its deprotonated, anionic form, which is more polar and therefore more soluble in aqueous solutions. For example, in a buffer at pH 7.4, a significant portion of the compound will be ionized, increasing its solubility compared to a buffer at a more acidic pH.

Experimental Approach:

  • Prepare a series of buffers with varying pH values (e.g., pH 7.0, 7.4, 8.0).

  • Determine the kinetic solubility of this compound in each buffer to identify the optimal pH for your assay, ensuring the chosen pH is compatible with your biological system.

Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.

Co-solventProperties and Considerations
DMSO A powerful aprotic solvent. Can be cytotoxic at higher concentrations. Aim for a final concentration of <0.5%.[5]
Ethanol A protic solvent that is generally less toxic than DMSO. Often used in combination with other solvents. Final concentrations should be kept low, typically <1%, as it can affect enzyme activity and cell viability.[7][8]
PEG 400 A non-toxic, water-miscible polymer. Can be an effective solubilizer for many poorly soluble compounds.
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has greatly enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Protocol for Preparing a Drug-Cyclodextrin Complex (Kneading Method):

  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2).

  • Trituration: In a mortar, add the cyclodextrin and a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Incorporation: Gradually add the accurately weighed this compound to the paste and continue to knead for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

This powdered complex can then be directly dissolved in your aqueous assay buffer.

Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the decision-making process for troubleshooting solubility and the workflow for preparing a solution using a co-solvent.

Troubleshooting_Solubility start Start: Poorly soluble This compound prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous assay buffer prep_stock->dilute observe Observe for precipitation dilute->observe soluble Solution is clear Proceed with assay observe->soluble No precipitate Precipitation occurs ('DMSO shock') observe->precipitate Yes troubleshoot Troubleshooting Strategies precipitate->troubleshoot step_dilute Use stepwise dilution troubleshoot->step_dilute lower_dmso Lower final DMSO% troubleshoot->lower_dmso vortex Add stock to vortexing buffer troubleshoot->vortex advanced Still precipitates? Consider advanced methods step_dilute->advanced lower_dmso->advanced vortex->advanced ph_mod pH Modification (Buffer pH > 7) advanced->ph_mod Yes cosolvent Use Co-solvents (e.g., Ethanol, PEG 400) advanced->cosolvent Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin Yes

Caption: Decision tree for troubleshooting solubility issues.

CoSolvent_Workflow start Start stock Prepare 10 mM stock of compound in 100% DMSO start->stock buffer Prepare assay buffer containing co-solvent (e.g., 1% Ethanol) start->buffer dilute Perform serial dilutions of stock into co-solvent buffer stock->dilute buffer->dilute incubate Incubate at assay temperature dilute->incubate assay Perform biological assay incubate->assay end End assay->end

Caption: Workflow for using a co-solvent.

By systematically applying the strategies outlined in this guide, researchers can overcome the solubility challenges posed by this compound, leading to more reliable and reproducible experimental outcomes.

References

  • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • Scientist Solutions. DMSO in cell based assays.
  • Pharmaffiliates. This compound.
  • LifeTein. DMSO usage in cell culture.
  • Nair, M. P., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 34(8), 1269-1273.
  • R-Biopharm. Ethanol.
  • ResearchGate. What is the highest acceptable limit of DMSO concentration for use in an MIC assay?
  • Cusabio. This compound.
  • Megazyme. Ethanol Assay Procedure.
  • MDPI. In Vitro Biological Properties of Cyclodextrin-Based Polymers: Interaction with Human Serum Albumin, Red Blood Cells and Bacteria.
  • Bitesize Bio. Which Grade of Ethanol Should I Use?
  • Agilent. Chemical and Biochemical Means to Detect Alcohol - Determination of Ethanol Concentration in Fermented Beer Samples and Distilled.
  • Oxford Academic. Evaluation of Ethanol Interference on Routine Biochemical Tests.
  • MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • PubMed Central. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • Amerigo Scientific. This compound.
  • PubChem. 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • PubMed Central. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
  • PubMed Central. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

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Technical Support Center: Stabilizing 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows. The unique combination of a phenolic hydroxyl group and a pyrrolopyridine core makes this molecule susceptible to oxidative degradation, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My solid sample of this compound has developed a dark brown or black color upon storage. What is happening?

A1: The discoloration of your sample is a strong indicator of oxidation. Phenolic compounds, especially those with electron-rich heterocyclic ring systems, are prone to oxidation when exposed to atmospheric oxygen. The initial oxidation product is likely a quinone-imine or a related highly conjugated species. These molecules absorb visible light, resulting in the dark coloration you are observing. In the case of phenolic compounds, this color change can progress from a light tan to a dark brown or even black as the concentration of the oxidized species increases. This process is often autocatalytic, meaning the initial oxidation products can accelerate the degradation of the remaining material.

Q2: I've noticed a significant decrease in the yield of my reaction using a previously opened bottle of this compound. Could this be related to the observed color change?

A2: Absolutely. The oxidation of the hydroxyl group to a carbonyl fundamentally alters the electronic properties and reactivity of the molecule. The oxidized form of this compound will not possess the same reactivity as the parent phenol. For instance, if the hydroxyl group is intended to act as a nucleophile or direct a substitution reaction, its conversion to a carbonyl will render it inactive for these purposes. Consequently, the presence of these oxidized impurities will lower the effective concentration of your starting material, leading to reduced reaction yields.

Q3: Are there any specific storage conditions recommended to prevent this degradation?

A3: Yes, stringent storage conditions are crucial. This compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[1][2] It is also advisable to store the compound at low temperatures (e.g., -20°C) to reduce the rate of any potential degradation pathways.[3] The container should be an amber vial or otherwise protected from light to prevent photo-oxidation.[4] For long-term storage, it is best to aliquot the material into smaller, single-use vials to avoid repeatedly exposing the bulk sample to the atmosphere.

Q4: Can I "rescue" a discolored sample of this compound?

A4: While purification of a partially oxidized sample is possible, it is often challenging and may not be cost-effective. Techniques such as column chromatography could be used to separate the desired phenol from the more polar, colored oxidation products. However, preventing oxidation in the first place is a far more robust strategy. If a sample is significantly discolored, it is generally recommended to use a fresh, pure batch for your experiments to ensure reproducibility and high yields.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

This table outlines common problems, their likely causes related to oxidation, and actionable solutions.

Problem Observed Potential Cause Recommended Solution(s)
Solid sample is discolored (tan, brown, or black). Exposure to atmospheric oxygen during storage or handling.Discard the discolored material and use a fresh sample. Implement stringent inert atmosphere storage and handling protocols.
Reaction yields are inconsistent or lower than expected. Degradation of the starting material due to oxidation, leading to a lower effective concentration.Quantify the purity of the starting material before use via NMR or LC-MS. Use a fresh, pure sample for each reaction.
Appearance of new, colored spots on TLC analysis of the starting material. Formation of polar, conjugated oxidation byproducts.Confirm the presence of impurities using analytical techniques. If impurities are significant, purify the starting material or obtain a new batch.
Difficulty in achieving complete dissolution of the solid in organic solvents. The oxidized byproducts may have different solubility profiles or could be polymeric in nature.Filter the solution to remove any insoluble material, but be aware that the concentration of the active compound will be lower than calculated. It is preferable to start with pure material.

Visualizing the Problem: The Oxidation Pathway

The oxidation of this compound is hypothesized to proceed through a quinone-imine intermediate, which can then potentially polymerize to form complex, highly colored structures.

Oxidation_Pathway This compound This compound Oxidized Intermediate (Quinone-imine) Oxidized Intermediate (Quinone-imine) This compound->Oxidized Intermediate (Quinone-imine) [O] Polymeric Byproducts (Dark Color) Polymeric Byproducts (Dark Color) Oxidized Intermediate (Quinone-imine)->Polymeric Byproducts (Dark Color) Polymerization

Caption: Hypothesized oxidation pathway of this compound.

Experimental Protocols for Preventing Oxidation

To maintain the integrity of your this compound, it is imperative to employ air-free techniques throughout your workflow.[2]

Protocol 1: Aliquoting and Storing Solid this compound
  • Preparation: Move a new, sealed container of this compound, along with several smaller amber glass vials with screw caps and PTFE-lined septa, into a glovebox with a nitrogen or argon atmosphere.

  • Aliquoting: Inside the glovebox, carefully open the main container and distribute the desired amounts of the solid into the smaller vials.

  • Sealing: Tightly seal each vial with its cap.

  • Labeling and Storage: Label each vial clearly with the compound name, batch number, and date. Store the vials in a freezer at -20°C.

  • Usage: When you need to use the compound, remove only one of the small vials from the freezer, allowing it to warm to the ambient temperature inside the glovebox before opening.

Protocol 2: Setting up a Reaction Under Inert Atmosphere

This protocol details how to set up a reaction using this compound with a Schlenk line, a common apparatus for performing reactions under an inert atmosphere.[5]

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or argon.[6]

  • Assembly: Assemble the reaction flask, condenser, and any other necessary glassware on the Schlenk line.

  • Purging: Evacuate the assembled glassware using the vacuum on the Schlenk line and then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure all atmospheric oxygen and moisture are removed.[2]

  • Reagent Addition:

    • Solid: If the this compound is in a vial inside a glovebox, weigh it out in the glovebox and add it to the reaction flask before assembling the apparatus on the Schlenk line.

    • Solution: If you need to add the compound as a solution, dissolve it in a suitable anhydrous, degassed solvent inside the glovebox. Use a gas-tight syringe to draw up the solution and inject it into the reaction flask through a rubber septum against a positive pressure of inert gas.[7]

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the Schlenk line to a bubbler.

Reaction_Setup_Workflow cluster_Preparation Preparation cluster_Reagent_Addition Reagent Addition cluster_Reaction Reaction Dry Glassware Dry Glassware Assemble Apparatus Assemble Apparatus Dry Glassware->Assemble Apparatus Purge with Inert Gas Purge with Inert Gas Assemble Apparatus->Purge with Inert Gas Add Solid Reagents Add Solid Reagents Purge with Inert Gas->Add Solid Reagents Add Degassed Solvents Add Degassed Solvents Add Solid Reagents->Add Degassed Solvents Add Air-Sensitive Solutions Add Air-Sensitive Solutions Add Degassed Solvents->Add Air-Sensitive Solutions Maintain Positive Pressure Maintain Positive Pressure Add Air-Sensitive Solutions->Maintain Positive Pressure Monitor Reaction Monitor Reaction Maintain Positive Pressure->Monitor Reaction

Caption: Workflow for setting up a reaction under an inert atmosphere.

Advanced Topics

Use of Antioxidants

For reactions in solution where trace amounts of oxygen may be unavoidable, the addition of a small amount of an antioxidant can help to protect the this compound.[8] Phenolic antioxidants such as BHT (butylated hydroxytoluene) or tocopherol (Vitamin E) could be considered.[9][10] However, it is crucial to ensure that the antioxidant will not interfere with the desired reaction. A small-scale pilot reaction is recommended to test for any unwanted side reactions.

Analytical Monitoring of Oxidation

The purity of this compound and the extent of its oxidation can be monitored by several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the parent compound from its more polar oxidation products. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development. The appearance of new, later-eluting peaks can indicate the presence of oxidized impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of the degradation products, which can help to confirm the oxidative degradation pathway.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to assess the purity of the sample. The appearance of new signals in the aromatic region or the disappearance of the phenolic proton signal could indicate oxidation.

References

  • Fiveable. Inert atmosphere Definition. Organic Chemistry II Key Term. [Link]
  • Wikipedia. Antioxidant. [Link]
  • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. (2015-06-08). [Link]
  • Poulsen, S. A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3483. [Link]
  • Organic Chemistry Tutor.
  • Wikipedia. Air-free technique. [Link]
  • Nichols, L. (2022-05-05). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
  • Rocío-Bautista, P., & Estévez-Alberola, S. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Applied Sciences, 11(18), 8276. [Link]
  • Hilaris Publisher. Natural Antioxidants in Organic Foods: A Chemical Perspective. [Link]
  • Kettjitz, M., et al. (2018). Analysis of Protein-Phenolic Compound Modifications Using Electrochemistry Coupled to Mass Spectrometry. Molecules, 23(2), 293. [Link]
  • Lattanzio, V., et al. (2006). Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]
  • Turbiez, M., et al. (2021). Improved Air Processability of Organic Photovoltaics Using a Stabilizing Antioxidant to Prevent Thermal Oxidation. The Journal of Physical Chemistry C, 125(51), 28059-28067. [Link]
  • Sisti, L., et al. (2023). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers, 15(11), 2499. [Link]
  • Pospisil, J., & Nespurek, S. (2000). Natural antioxidants as stabilizers for polymers.
  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
  • Szymańska, J. A., & Piotrowski, J. K. (2000).
  • Wipf, P. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
  • Zabar, M., et al. (2024). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]
  • Dai, J., & Mumper, R. J. (2010). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Functional Foods, 2(1), 1-10. [Link]
  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]
  • ResearchGate.
  • Semantic Scholar.
  • Cusabio. This compound. [Link]
  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Acta Crystallographica Section E. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. [Link]
  • Poupin, P., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology, 65(5), 2092-2098. [Link]
  • Plakogiannis, F. M., et al. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 92(1), 165-175. [Link]
  • PubChem. 4-Chloro-1H-pyrrolo[2,3-b]pyridine. [Link]
  • Pharmaffiliates. This compound. [Link]
  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic. [Link]

Sources

Technical Support Center: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridine, also known as 7-azaindole, derivatives. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, leading to its widespread use in drug development and the creation of novel organic materials.[1][2] However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently encountered questions during their synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Question 1: My Fischer indole synthesis to produce a 7-azaindole derivative is failing or giving very low yields. What are the common causes?

Answer: The Fischer indole synthesis, while a classic method, can be problematic when applied to the synthesis of 7-azaindoles. Several factors can contribute to low yields or reaction failure:

  • High Activation Energy: The pyridine ring's electron-withdrawing nature increases the activation energy for the cyclization step compared to standard indole synthesis. Harsher reaction conditions, such as higher temperatures, may be necessary.[3]

  • Substrate Steric Hindrance: Bulky substituents on either the pyridylhydrazine or the ketone/aldehyde can sterically hinder the key cyclization step.[3]

  • Alternative Routes: If you consistently face issues, consider alternative synthetic strategies. Palladium-catalyzed cross-coupling reactions, for instance, often provide a milder and more efficient path to the 7-azaindole core.[3][4]

Question 2: I'm observing a mixture of N-alkylated and C-alkylated products. How can I control the regioselectivity of alkylation on the pyrrolo[2,3-b]pyridine core?

Answer: Achieving regioselectivity in the alkylation of 7-azaindole is a common challenge due to the presence of two nucleophilic centers: the pyrrole nitrogen (N1) and the carbon at the 3-position (C3). The outcome is highly dependent on the reaction conditions:

  • For N-Alkylation: To favor alkylation at the nitrogen, stronger bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are typically employed.[5] These conditions promote the formation of the N-anion, which is a more potent nucleophile.

  • For C3-Alkylation: Modern catalytic methods often provide excellent selectivity for C3-alkylation. "Borrowing hydrogen" reactions catalyzed by iridium or nickel complexes using alcohols as alkylating agents are highly effective and atom-economical.[5] Additionally, palladium-catalyzed C3-alkenylation has been reported to proceed with high selectivity.[6]

Question 3: I'm struggling with the regioselectivity of halogenation on the pyrrolo[2,3-b]pyridine ring system. What strategies can I use to control the position of halogenation?

Answer: The electron distribution in the 7-azaindole ring system makes regioselective halogenation challenging. The pyrrole ring is generally more reactive towards electrophilic substitution than the pyridine ring.

  • Pyrrole Ring Halogenation (C3): Direct halogenation with reagents like N-halosuccinimides often leads to substitution at the C3 position due to the higher electron density of the pyrrole ring. However, polyhalogenation can be a significant side reaction.[7]

  • Pyridine Ring Halogenation: Halogenating the pyridine ring is more difficult due to its electron-deficient nature.[8] Specialized methods are often required. One innovative approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve selective 3-halogenation of the pyridine ring (which corresponds to the 5-position of the 7-azaindole system).[9]

II. Troubleshooting Guides

Guide 1: Poor Yields and Side Reactions in Pictet-Spengler Reactions

The Pictet-Spengler reaction is a valuable tool for constructing the tetrahydro-β-carboline core, which can be a precursor to certain pyrrolo[2,3-b]pyridine derivatives.[10][11]

Problem: Low yields of the desired cyclized product, accompanied by the formation of unidentifiable byproducts.

Potential Causes & Solutions:

  • Iminium Ion Formation is Sluggish: The reaction relies on the formation of an electrophilic iminium ion.[10]

    • Protocol: Ensure your acid catalyst is fresh and used in appropriate stoichiometric amounts. For less reactive substrates, consider using a stronger acid like trifluoroacetic acid (TFA) or employing microwave heating to drive the reaction to completion.

  • Incorrect Regioselectivity: The cyclization may occur at an undesired position on the aromatic ring, especially with highly activated or complex substrates.[12]

    • Protocol: The choice of acid catalyst can influence the regioselectivity. A systematic screen of both Brønsted and Lewis acids may be necessary. For instance, in some cases, glacial acetic acid has been shown to favor the formation of the desired tetrahydro product, while stronger acids lead to aromatized side products.[11]

  • Oxidation of the Product: The initially formed tetrahydro-β-carboline can be susceptible to oxidation, leading to the fully aromatic β-carboline.

    • Protocol: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

Workflow for Troubleshooting Pictet-Spengler Reactions:

Caption: Troubleshooting workflow for Pictet-Spengler reactions.

Guide 2: Challenges with Protecting Group Removal

Protecting the pyrrole nitrogen is often a necessary evil in multi-step syntheses of substituted 7-azaindoles, particularly when performing palladium-catalyzed cross-coupling reactions on the pyridine ring.[3]

Problem: Difficulty in removing the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group, leading to side products and low yields of the final compound.[13]

Potential Causes & Solutions:

  • Formaldehyde-Mediated Side Reactions: The deprotection of the SEM group typically involves a two-step process: an acid treatment followed by a basic workup. This process releases formaldehyde, which can react with the deprotected 7-azaindole to form various side products, including dimeric species or even tricyclic structures.[13]

    • Protocol:

      • Scavengers: Include a formaldehyde scavenger, such as dimedone or sodium bisulfite, in the reaction mixture during the deprotection step.

      • Temperature Control: Perform the deprotection at low temperatures to minimize the rate of side reactions.

      • Alternative Protecting Groups: If the issue persists, consider a protecting group that does not generate formaldehyde upon cleavage, such as a Boc (tert-butyloxycarbonyl) or a tosyl (p-toluenesulfonyl) group. The choice of protecting group will depend on the downstream reaction conditions.

Data on SEM Deprotection Challenges and a Potential Solution:

IssueObservationProposed MechanismRecommended Action
Formation of Tricyclic ByproductA new product with a higher molecular weight is observed by LC-MS.The liberated formaldehyde reacts with the pyrrole nitrogen and the C4 position of the 7-azaindole.[13]Add a formaldehyde scavenger like dimedone to the deprotection reaction.
DimerizationA product with approximately double the molecular weight of the desired product is observed.Two molecules of the deprotected 7-azaindole are linked by a methylene bridge derived from formaldehyde.Perform the deprotection at a lower temperature (e.g., 0 °C) and with careful monitoring.
Guide 3: Unwanted Dimerization and Polymerization

The high electron density of the pyrrole ring in 7-azaindole makes it susceptible to oxidation and subsequent polymerization, especially when unsubstituted.[7]

Problem: The reaction mixture turns dark, and analysis shows a complex mixture of high molecular weight species, indicating polymerization.

Potential Causes & Solutions:

  • Air Oxidation: The pyrrole moiety can be sensitive to air, leading to the formation of radical species that initiate polymerization.

    • Protocol: Degas all solvents and run the reaction under a strict inert atmosphere (argon or nitrogen). If possible, use freshly distilled or purified starting materials.

  • Strongly Acidic Conditions: Harsh acidic conditions can promote protonation and subsequent polymerization.

    • Protocol: If the desired reaction requires acid catalysis, use the mildest acid possible and the lowest effective concentration. Consider using a heterogeneous acid catalyst that can be easily filtered off.

  • Presence of Trace Metals: Trace metal impurities can catalyze oxidative coupling reactions.

    • Protocol: Ensure all glassware is scrupulously clean. If using metal catalysts for a preceding step, ensure they are thoroughly removed via filtration through a pad of Celite or silica gel, or by using a metal scavenger.

Experimental Protocol for Minimizing Polymerization during a Vilsmeier-Haack Formylation (a reaction prone to such side products):

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DMF (10 volumes).

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Dissolve the 7-azaindole starting material (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • Maintain the reaction temperature at 0-5 °C and monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with cold aqueous NaOH to pH 9-10.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Diagram of Polymerization Initiation:

Caption: Simplified pathway for oxidative polymerization.

IV. References

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Menta, E., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-496.

  • MDPI. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. RSC Advances, 12(12), 7435-7439.

  • National Institutes of Health. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Nature Communications, 15(1), 1-11.

  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]

  • Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). C-alkylation versus N-alkylation. Yields relate to isolated products. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

  • ProQuest. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates. Retrieved from [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Tetrahydro-5-azaindoles and 5-Azaindoles Using Pictet-Spengler Reaction - Appreciable Difference in Products Using Different Acid Catalysts. Retrieved from [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-AW via Michael addition reaction using gramine iodomethylate. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Retrieved from

  • ACS Publications. (n.d.). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Retrieved from [Link]

  • PubMed Central. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza-Friedel–Crafts Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Aza-Henry Reactions on C-Alkyl Substituted Aldimines. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Developments of Gramine: Chemistry and Biological Activity. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this polar, heterocyclic compound. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.

The structure of this compound—a 7-azaindole core with both a phenolic hydroxyl group and basic nitrogen atoms—presents a classic chromatographic challenge. The molecule's amphiprotic nature can lead to strong, undesirable interactions with standard silica gel, resulting in issues like poor recovery, significant peak tailing, and even on-column degradation. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Purification Issues

This section directly addresses the most frequent problems encountered during the column chromatography of this compound.

Issue 1: Significant Peak Tailing and Poor Resolution

Q: My purified fractions show significant tailing on TLC and my column separation is poor, with broad bands and co-elution of impurities. What is causing this and how can I fix it?

A: This is the most common issue for amine- and hydroxyl-containing heterocycles on silica gel.

  • Causality — The "Why": Standard silica gel is covered in acidic silanol groups (Si-OH). The basic nitrogen atoms on your pyrrolopyridine ring can interact strongly with these acidic sites via hydrogen bonding and acid-base interactions. This strong, non-specific binding leads to a slow, uneven release of the compound from the stationary phase as the eluent passes through, resulting in a "tail." The acidic phenol group can also contribute to these interactions.

  • Solutions & Optimization:

    • Mobile Phase Modification (The Primary Fix): The most effective solution is to add a basic modifier to your mobile phase to "mask" the active silanol sites.[1] This modifier competes with your compound for binding to the silica, leading to sharper peaks.

      • Protocol: Add 0.5-2% triethylamine (TEA) or 1-2% of a 10% ammonium hydroxide solution in methanol to your eluent system (e.g., Dichloromethane/Methanol).[2]

      • Self-Validation: Run a comparative TLC with and without the basic modifier. A significant reduction in streaking and a more compact spot for your target compound will validate this approach.

    • Stationary Phase Deactivation: For particularly sensitive compounds, you can neutralize the silica gel before use.

      • Protocol: Prepare a slurry of your silica gel in the initial, least polar eluent you plan to use. Add 1-2% triethylamine to this slurry, mix well, and then pack your column. Alternatively, for pre-packed columns, flush the column with 2-3 column volumes of your eluent containing the basic additive before loading your sample.[1]

Below is a diagram illustrating how a basic modifier improves chromatography.

cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (e.g., TEA) Analyte_A Pyrrolopyridine Molecule (Basic Nitrogen) Silica_A Silica Gel Surface (Acidic Silanol Site) Analyte_A->Silica_A Strong, Undesirable Interaction Analyte_B Pyrrolopyridine Molecule Result_A Result: Peak Tailing & Poor Separation Eluent_A Mobile Phase Eluent_A->Analyte_A Weak Elution Result_B Result: Sharp Peak & Good Separation Silica_B Silica Gel Surface (Silanol Site 'Masked' by TEA) TEA Triethylamine (TEA) TEA->Silica_B Preferential Binding Eluent_B Mobile Phase + TEA Eluent_B->Analyte_B Efficient Elution

Caption: Mechanism of peak tailing reduction using a basic modifier.

Issue 2: Low or No Recovery of the Compound

Q: I've loaded my crude material, but very little or none of my target compound is eluting, even after flushing with a highly polar solvent system. Where did my compound go?

A: This alarming situation typically points to two possibilities: irreversible binding or on-column degradation.

  • Causality — The "Why":

    • Irreversible Binding: The interactions with acidic silica sites can be so strong for some multifunctional compounds that normal eluents cannot overcome them.

    • Degradation: The acidic surface of silica gel can catalyze the decomposition of sensitive molecules.[2] Pyrrolopyridine scaffolds can be susceptible to degradation under acidic conditions.[3]

  • Solutions & Optimization:

    • Test for Stability: Before committing your entire batch to a column, perform a simple stability test.

      • Protocol: Spot your crude material on a TLC plate. Then, add a small amount of silica gel to a vial containing a solution of your crude material in a suitable solvent. Let it stir for 1-2 hours at room temperature. Spot the solution from the vial on the same TLC plate next to the original spot and develop the plate. If the original spot is gone or a new spot (degradation product) has appeared in the stirred sample, your compound is not stable on silica.[2]

    • Switch the Stationary Phase: If instability is confirmed, you must abandon standard silica gel.

      • Neutral Alumina: This is an excellent first alternative. It lacks the strong acidity of silica.

      • Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobic character, reversed-phase chromatography can be highly effective. The mobile phase is polar (e.g., water/acetonitrile or water/methanol), and the stationary phase is non-polar.[4]

      • Bonded Phases: Diol or Amino-functionalized silica columns offer different polarity and selectivity and are less acidic than bare silica.[5]

Stationary PhaseMobile Phase System (Typical)Best For...
Silica Gel Hexane/EtOAc, DCM/MeOHGeneral purpose, non-sensitive compounds.
Silica + TEA DCM/MeOH + 1% TEABasic compounds prone to tailing.
Neutral Alumina Hexane/EtOAc, DCM/MeOHAcid-sensitive compounds.[1]
Reversed-Phase C18 Water/Acetonitrile, Water/MethanolCompounds with moderate hydrophobicity.
Amino/Diol Phase Hexane/EtOAcNitrogen-containing heterocycles, lipids.[5]
Caption: Comparison of stationary phases for purifying polar heterocycles.

Issue 3: Poor Solubility for Column Loading

Q: My crude material won't dissolve in the non-polar solvent I'm starting my column with. How can I load it without compromising the separation?

A: This is a common problem when purifying polar compounds using normal-phase chromatography. Loading the sample in a solvent that is much stronger than the mobile phase will cause band broadening and ruin the separation.

  • Causality — The "Why": If the sample is loaded in a highly polar solvent (like pure methanol), it will not adsorb cleanly onto the top of the silica bed. Instead, it will streak down the column with the strong solvent, preventing any effective separation from occurring at the start.

  • Solution: Dry Loading The gold standard solution is "dry loading" or pre-adsorption of the sample onto silica.[6]

    • Experimental Protocol for Dry Loading:

      • Dissolve your crude sample (e.g., 500 mg) completely in a suitable polar solvent like methanol or dichloromethane in a round-bottom flask.[6]

      • Add 5-10 times the mass of your sample in dry silica gel (e.g., 2.5-5 g) to the flask.

      • Gently swirl the flask to create a uniform slurry.

      • Remove the solvent completely under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.

      • Carefully layer this powder on top of your packed chromatography column.

      • Gently add a protective layer of sand on top before slowly adding your mobile phase.

This technique ensures your compound is introduced to the column in a narrow, uniform band, maximizing the potential for a good separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase to screen for this compound on a silica TLC plate? A1: A good starting point is a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH). From there, you can adjust the polarity. If the Rf is too low (stuck at the baseline), increase the methanol content to 90:10 or 85:15. If the Rf is too high, decrease the methanol. The ideal Rf value for good separation on a column is around 0.2-0.4.[1]

Q2: How do I choose between isocratic and gradient elution? A2: Use Thin Layer Chromatography (TLC) to make this decision. If your desired compound and the nearest impurities are well-separated on TLC with a single solvent system, isocratic (constant solvent composition) elution is fine. However, if you have multiple impurities with very different polarities, a gradient elution (gradually increasing the polarity of the mobile phase over time) will be much more efficient. It allows you to first elute non-polar impurities, then your product, and finally wash off highly polar impurities, often resulting in a faster purification with less solvent usage.

Q3: Can I use reversed-phase chromatography for this molecule? A3: Yes, reversed-phase (RP) chromatography is a powerful alternative.[4] this compound has a fused aromatic system that provides enough hydrophobicity to be retained on a C18 column. The typical mobile phase would be a gradient of acetonitrile or methanol in water. Often, a small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape by protonating the basic nitrogens.

Q4: My compound is a light yellow powder, but after the column, it's brown. What happened? A4: Color change often indicates degradation or reaction. The acidic silica gel may have caused decomposition.[2][3] Another possibility is the presence of a co-eluting impurity that is less stable and colored. Re-evaluate your compound's stability on silica (see Issue 2) and consider using a more inert stationary phase like neutral alumina.

Workflow & Troubleshooting Logic

The following diagram outlines a systematic workflow for developing a purification method for this compound.

start Start: Crude This compound tlc 1. TLC Analysis (e.g., 9:1 DCM/MeOH) start->tlc check_rf Rf = 0.2-0.4? tlc->check_rf adjust_polarity Adjust Polarity (More/Less MeOH) check_rf->adjust_polarity No check_streaking Spot Streaking? check_rf->check_streaking Yes adjust_polarity->tlc add_tea Add 1% TEA to Mobile Phase check_streaking->add_tea Yes run_column 2. Run Silica Column (Isocratic or Gradient) check_streaking->run_column No add_tea->run_column check_purity Fractions Pure? run_column->check_purity success Success: Pure Product check_purity->success Yes low_recovery Low Recovery or On-Column Color Change? check_purity->low_recovery No low_recovery->success No (Re-run column, check loading) stability_test 3. Silica Stability Test (See Protocol in Text) low_recovery->stability_test Yes is_stable Stable on Silica? stability_test->is_stable is_stable->run_column Yes (Issue is likely mechanical, re-pack column) change_sp Change Stationary Phase: - Neutral Alumina - Reversed-Phase C18 is_stable->change_sp No run_alt_column Run Alternative Column change_sp->run_alt_column run_alt_column->check_purity

Caption: Troubleshooting workflow for purification development.

References

  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Benchchem. (n.d.). byproduct identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine synthesis.

Sources

Technical Support Center: Recrystallization of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol via recrystallization. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. As a key heterocyclic intermediate in pharmaceutical development, obtaining this compound in high crystalline purity is often a critical, yet challenging, step.

This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize the process effectively.

Understanding the Molecule: The Key to Successful Purification

This compound is a polar, heterocyclic compound. Its structure dictates its solubility and crystallization behavior:

  • Pyrrolo[2,3-b]pyridine Core: A fused aromatic system that provides rigidity.

  • -OH (hydroxyl) and -NH (pyrrole) groups: These are key hydrogen bond donors and acceptors, significantly increasing the molecule's polarity and its affinity for polar solvents.

  • -Cl (chloro) group: Adds to the overall polarity of the molecule.

The presence of strong hydrogen bonding capabilities suggests that polar solvents will be required for dissolution. The challenge, as with many such compounds, is finding a solvent that provides high solubility at elevated temperatures but poor solubility at room temperature or below.[1][2]

The First Principle: Strategic Solvent Selection

The most common point of failure in recrystallization is improper solvent choice.[3][4] A systematic screening process is paramount. The ideal solvent should meet several criteria:

  • The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2]

  • Impurities should either be completely insoluble in the hot solvent or completely soluble in the cold solvent.[1]

  • The solvent should be chemically inert with the compound.

  • The solvent should be volatile enough to be easily removed from the final crystals.

Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add a polar solvent (e.g., ethanol, methanol, isopropanol) dropwise at room temperature. Start with ~0.5 mL.

  • Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[5][6] It may, however, be used as the "good" solvent in a mixed-solvent system.

  • Observation 2: If the solid does not dissolve, gently heat the mixture to the solvent's boiling point.

  • Observation 3: If the solid dissolves when hot, you have a potential candidate . Allow it to cool slowly to room temperature, then in an ice bath. If abundant crystals form, this is an excellent solvent choice.

  • Observation 4: If the solid remains insoluble even when boiling, the solvent is unsuitable .

Solvent Property and Screening Table

Based on the polarity of this compound, the following solvents are recommended for screening.

SolventBoiling Point (°C)PolarityPredicted Utility & Rationale
Water100HighPoor. A related compound is almost insoluble in water.[7] Likely useful as an anti-solvent in a mixed pair.
Methanol65HighGood Candidate. Polar protic solvent, good for H-bonding. May be slightly too effective, requiring a mixed system.
Ethanol78HighExcellent Candidate. A structurally similar compound was successfully crystallized from ethanol.[8] Often provides an ideal solubility gradient.
Isopropanol (IPA)82Medium-HighGood Candidate. Less polar than ethanol; may provide a better recovery if solubility in ethanol is too high.
Acetonitrile82Medium-HighPossible Candidate. A polar aprotic solvent. Can be effective for compounds with aromatic rings.[9]
Ethyl Acetate (EtOAc)77MediumPossible Candidate. Often a good choice for moderately polar compounds. The parent scaffold has shown solubility in EtOAc.[10]
Dichloromethane (DCM)40Low-MediumUnlikely. Volatility is too high, and polarity is likely insufficient for dissolution.[11]
Toluene111LowUnlikely. Non-polar nature is a poor match for the polar functional groups.
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO)153 / 189Very HighSolvents of Last Resort. A related compound is soluble in both.[7] While they will likely dissolve the compound, their high boiling points make them very difficult to remove and they often prevent crystallization.
Workflow for Solvent System Selection

The following diagram outlines the logical progression for identifying a suitable solvent or solvent pair.

Solvent_Selection start Start with Crude Compound test_ethanol Test Solubility in Ethanol (IPA, Methanol) start->test_ethanol dissolves_cold Dissolves at Room Temp? test_ethanol->dissolves_cold Add Solvent dissolves_hot Dissolves when Hot? dissolves_cold->dissolves_hot No, Heat to Boiling use_mixed Use as 'Good' Solvent in a Mixed Pair (e.g., Ethanol/Water) dissolves_cold->use_mixed Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes insoluble Insoluble Even when Hot: Solvent is Unsuitable dissolves_hot->insoluble No good_solvent SUCCESS: Use this Single Solvent crystals_form->good_solvent Yes no_crystals No Crystals Form: Too much solvent or compound too soluble crystals_form->no_crystals No try_another Try a Different Polar Solvent insoluble->try_another no_crystals->use_mixed Troubleshooting start Begin Cooling Hot Solution check_crystals Observe Outcome start->check_crystals success Success: Well-formed Crystals check_crystals->success Crystals Form no_crystals Problem: No Crystals Form check_crystals->no_crystals No Change oiled_out Problem: Compound Oils Out check_crystals->oiled_out Liquid Droplets Appear low_yield Problem: Low Yield check_crystals->low_yield Few Crystals Form action_no_crystals 1. Boil off excess solvent. 2. Scratch flask or add seed crystal. no_crystals->action_no_crystals action_oiled_out 1. Re-heat to dissolve. 2. Add more solvent. 3. Cool slowly. oiled_out->action_oiled_out action_low_yield 1. Reduce initial solvent volume. 2. Cool filtrate in ice bath. 3. Concentrate mother liquor for 2nd crop. low_yield->action_low_yield

Caption: A flowchart for diagnosing common recrystallization problems.
Frequently Asked Questions (FAQs)
  • What is the best single solvent to try first for this compound?

    • Ethanol is an excellent starting point. It is polar, has a convenient boiling point, and has been successfully used for structurally related compounds. [8]

  • How do I properly select and use a mixed-solvent pair?

    • Choose two miscible solvents: one in which your compound is highly soluble (the "good" solvent, e.g., ethanol) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent, e.g., water). [6]Dissolve the compound in a minimum amount of the boiling "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until persistent cloudiness appears. Add a final drop or two of the "good" solvent to make the solution clear again, then cool slowly.

  • How can I improve the size and quality of my crystals?

    • Slow cooling is the key. Rapid crystallization traps impurities. [12]After dissolving the compound in hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop before transferring it to an ice bath.

  • My final product's melting point is still broad/low after one recrystallization. What should I do?

    • This indicates the presence of residual impurities. A second recrystallization is necessary. If the same solvent system still yields an impure product, consider an alternative purification method like column chromatography to remove the persistent impurity before a final recrystallization. [13]

  • My compound is colored. How do I remove the color?

    • Colored impurities can sometimes be removed by adding a very small amount of activated charcoal to the hot solution before filtration. Use sparingly (a tiny spatula tip), as charcoal can also adsorb your desired product and reduce yield. [12]Agitate for a few minutes, then perform a hot filtration to remove the charcoal before cooling.

References
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
  • Wired Chemist. (n.d.).
  • MH Chem. (2022).
  • University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]
  • Journal of Chemical Education. (1978).
  • Unknown Source.
  • Guide for crystallization. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ChemBK. (2024). 4-CHLORO-5-NITRO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE. [Link]
  • Unknown Source.
  • University of York, Department of Chemistry. (n.d.).
  • Unknown Source.
  • National Institutes of Health (NIH). (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this valuable heterocyclic building block. As you transition from bench-scale synthesis to larger-scale production, you may encounter challenges related to yield, purity, and process control. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure the robustness and success of your synthetic endeavors.

The Strategic Importance of this compound

This compound, a derivative of 7-azaindole, is a privileged scaffold in medicinal chemistry. The unique arrangement of hydrogen bond donors and acceptors makes it an excellent hinge-binding motif for various protein kinases, which are critical targets in oncology and immunology research.[1] Scaling up its synthesis is a critical step in the drug development pipeline, yet it presents significant challenges, including regioselectivity control, management of hazardous reagents, and purification of polar intermediates. This guide aims to provide a logical framework for overcoming these obstacles.

Proposed Scale-Up Synthetic Pathway

A robust and scalable synthesis requires a sequence of high-yielding reactions with straightforward purifications. Based on established methodologies for functionalizing the 7-azaindole core, we propose a five-step sequence starting from the commercially available 7-azaindole. This pathway prioritizes the early introduction of the chloro-substituent, followed by functionalization at the C5 position.

Synthetic_Pathway Start 7-Azaindole Step1 Step 1: N-Protection (TIPSCl, NaH) Start->Step1 Intermediate1 1-(Triisopropylsilyl)-1H- pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Step 2: C4-Chlorination (N-Oxidation then POCl3) Intermediate1->Step2 Intermediate2 4-Chloro-1-(triisopropylsilyl)-1H- pyrrolo[2,3-b]pyridine Step2->Intermediate2 Step3 Step 3: C5-Formylation (Vilsmeier-Haack) Intermediate2->Step3 Intermediate3 4-Chloro-1-(TIPS)-1H-pyrrolo [2,3-b]pyridine-5-carbaldehyde Step3->Intermediate3 Step4 Step 4: Hydroxylation (Baeyer-Villiger Oxidation) Intermediate3->Step4 Intermediate4 Formate Ester Intermediate Step4->Intermediate4 Step5 Step 5: Deprotection/Hydrolysis (TBAF or Acid/Base) Intermediate4->Step5 End 4-Chloro-1H-pyrrolo [2,3-b]pyridin-5-ol Step5->End

Caption: Proposed 5-step synthetic pathway for this compound.

FAQs and Troubleshooting Guide

This section is organized by synthetic stage to allow for quick navigation to the relevant issue.

Part 1: General Scale-Up and Purification Challenges

Q1: My final product and intermediates are highly polar and show significant streaking on silica gel TLC plates. How can I improve purification at a larger scale?

A1: This is a common issue with nitrogen-containing heterocycles.

  • For Column Chromatography:

    • Switch Stationary Phase: Basic compounds often interact strongly with the acidic silanol groups on standard silica gel, causing tailing. Consider using neutral alumina or amino-functionalized silica.[2]

    • Mobile Phase Modifiers: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.1-2%) to your eluent system (e.g., DCM/Methanol) to suppress the interaction with residual silanols.[2]

    • Reversed-Phase Chromatography: This is often the most effective method for polar compounds. Use a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[3] Be aware that removing water from the final fractions can be energy-intensive at scale.

    • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds that have poor retention in reversed-phase. It uses a polar stationary phase (like amine-bonded silica) with a high organic/low aqueous mobile phase.[4]

  • Crystallization:

    • Salt Formation: If your compound is basic, forming a salt (e.g., hydrochloride or tartrate) can significantly change its solubility profile and often yields highly crystalline material.

    • Solvent Screening: Perform a systematic screening of various solvent/anti-solvent systems to find conditions for effective crystallization.

Q2: I am concerned about the safety of using pyrophoric reagents like POCl₃ and strong bases like n-butyllithium on a large scale. What precautions should I take?

A2: Scaling up reactions with hazardous reagents requires stringent administrative and engineering controls.

  • Reagent Handling: Use a closed system for reagent transfer to minimize exposure to air and moisture. For large quantities, consider using pressure-canisters for transfer.

  • Temperature Control: These reactions are often highly exothermic. Ensure your reactor has adequate cooling capacity and a reliable temperature probe. For scale-up, the rate of addition of the reagent is the primary method for controlling the reaction temperature. Perform a Reaction Safety Assessment (RSA) or use reaction calorimetry to understand the thermal profile before scaling up.

  • Quenching: Design a robust and controlled quenching procedure. Adding the reaction mixture to the quenching solution (inverse addition) is often safer than adding the quenching agent to the reaction. The quench should be performed at a low temperature.

Part 2: Step-Specific Troubleshooting
Step 1: N-Protection (TIPS Group)

Q1: Why was the Triisopropylsilyl (TIPS) group chosen over other protecting groups like SEM or Boc?

A1: The choice of a protecting group is critical as it influences the reactivity of the entire scaffold.

  • TIPS Group: It is a robust, bulky protecting group that provides good stability to the 7-azaindole core under a variety of conditions, including organometallic reactions. Its bulk can also influence regioselectivity in subsequent steps.

  • SEM Group: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group has been shown to not only protect the nitrogen but also to activate the C4 position for nucleophilic aromatic substitution, which can be a powerful tool.[1][5] However, deprotection can sometimes be challenging.[6]

  • Boc Group: While common, the tert-butyloxycarbonyl (Boc) group is often labile under the acidic conditions of a Vilsmeier-Haack reaction and may not be suitable for this specific synthetic sequence.

Q2: My N-protection reaction is sluggish or incomplete. What can I do?

A2: Incomplete protection can lead to a complex mixture of products in subsequent steps.

  • Base and Solvent: Ensure your sodium hydride (NaH) is fresh and reactive. The solvent (e.g., THF, DMF) must be scrupulously anhydrous. Any moisture will consume the base and hinder the deprotonation of the 7-azaindole.

  • Temperature: While the initial deprotonation is often done at 0 °C, you may need to gently warm the reaction mixture (e.g., to 40-50 °C) after adding the TIPS-Cl to drive the reaction to completion. Monitor by TLC or LC-MS.

Step 2: C4-Chlorination

Q1: My chlorination step gives a low yield and poor regioselectivity, with some C6-chloro isomer being formed. How can I improve this?

A1: Achieving high regioselectivity at the C4 position is a known challenge. The N-oxidation/POCl₃ method is one of the most reliable for directing chlorination to C4.[7][8]

  • Complete N-Oxidation: The first step is the formation of the N-oxide of the pyridine ring. Ensure this reaction goes to completion using an appropriate oxidant like hydrogen peroxide.[8] Incomplete oxidation will leave unreacted starting material that can be chlorinated at other positions.

  • Reaction Conditions: The reaction of the N-oxide with POCl₃ often benefits from the addition of a catalyst like diisopropylethylamine (DIPEA) and using a suitable solvent like acetonitrile, which can improve yields compared to using POCl₃ as both reagent and solvent.[8][9]

  • Temperature Control: This reaction can be exothermic. Maintain the recommended temperature to avoid side reactions.

Chlorination_Troubleshooting Start Low Yield / Poor Regioselectivity in C4-Chlorination Check1 Is N-Oxidation complete? (Check by LC-MS) Start->Check1 Path1_No No Check1->Path1_No Path1_Yes Yes Check1->Path1_Yes Action1 Increase oxidant amount or reaction time for N-oxidation step. Path1_No->Action1 Check2 Are POCl3 and solvent anhydrous? Path1_Yes->Check2 End Re-run reaction with optimized conditions. Action1->End Path2_No No Check2->Path2_No Path2_Yes Yes Check2->Path2_Yes Action2 Use freshly distilled POCl3 and anhydrous solvents. Path2_No->Action2 Check3 Was a catalyst (e.g., DIPEA) used? Path2_Yes->Check3 Action2->End Path3_No No Check3->Path3_No Path3_Yes Yes Check3->Path3_Yes Action3 Consider adding DIPEA to catalyze the reaction. Path3_No->Action3 Path3_Yes->End Action3->End

Caption: Troubleshooting workflow for the C4-chlorination step.

Step 3 & 4: C5-Formylation and Baeyer-Villiger Oxidation

Q1: The Vilsmeier-Haack reaction is giving me multiple products. How can I get clean C5-formylation?

A1: The Vilsmeier-Haack reaction involves a potent electrophile that can react at multiple positions if not controlled.[10][11]

  • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF). An excess can lead to side reactions.

  • Temperature: Perform the reaction at a low temperature (e.g., 0-10 °C) to enhance selectivity. The electron-rich pyrrole ring is highly activated, and higher temperatures can lead to undesired products.[12]

  • Workup: The iminium ion intermediate must be carefully hydrolyzed to the aldehyde. Ensure the pH is controlled during the aqueous workup.

Q2: The Baeyer-Villiger oxidation to install the hydroxyl group is slow and gives low conversion. What are the critical parameters?

A2: The Baeyer-Villiger oxidation converts the C5-aldehyde to a formate ester, which is subsequently hydrolyzed to the desired phenol.

  • Oxidant Choice: Meta-chloroperoxybenzoic acid (m-CPBA) is a common choice. Ensure it is of high purity and activity. Other peroxy acids like trifluoroperacetic acid (generated in situ) can be more reactive if needed.

  • Solvent: Use an inert solvent like dichloromethane (DCM) or chloroform.

  • pH Control: The reaction is often buffered with a mild base like sodium bicarbonate or sodium phosphate to neutralize the m-chlorobenzoic acid byproduct, which can prevent acid-catalyzed side reactions.

  • Hydrolysis: The resulting formate ester needs to be hydrolyzed to the final phenol. This can be achieved under basic (e.g., NaOH, K₂CO₃ in methanol) or acidic conditions. This step is often performed in the same pot after the oxidation is complete.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde[6]
ReagentMolar Eq.MW ( g/mol )Amount
4-Chloro-1-(TIPS)-pyrrolo[2,3-b]pyridine1.0308.95.74 g
s-Butyllithium (1.06 M in hexanes)1.55-27 mL
N,N-Dimethylformamide (DMF)4.873.097.0 mL
Tetrahydrofuran (THF), anhydrous--50 mL

Procedure:

  • Dissolve 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (5.74 g, 18.6 mmol) in anhydrous THF (50 mL) in a flame-dried, multi-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-butyllithium solution (27 mL, 29 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting dark solution at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (7.0 mL, 90 mmol) dropwise, again maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for an additional hour.

  • Quench the reaction by adding 4 M HCl in 1,4-dioxane (20 mL).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography or crystallization to obtain the title compound.

Note: This literature procedure describes lithiation followed by formylation. For scale-up, a Vilsmeier-Haack reaction may be preferred to avoid the use of cryogenic temperatures and organolithium reagents.

References

  • ResearchGate. (2012). Scheme 1. Oxidation of 7-azaindole to 7-azaisatin with PCC-SiO2 and AlCl3...
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • ACS Publications. (n.d.). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters.
  • ResearchGate. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.
  • Zheng, H., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions.
  • Google Patents. (n.d.). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
  • Google Patents. (n.d.). CN112939968A - Preparation method of 5-hydroxy-7-azaindole.
  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition.
  • ResearchGate. (n.d.). 3. The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • RJPBCS. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(1)/[13].pdf]([Link]13].pdf)
  • Mphahlele, M. J., et al. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry.
  • ResearchGate. (2012). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • Guillon, J., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry.
  • ChemistryViews. (2023). Coupling of 7-Azaindoles with Thiophenes.
  • Yuan, C., et al. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • YouTube. (2022). Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up.
  • PubMed. (2004). Purification Process Scale-Up.
  • Reddit. (2020). Purification of strong polar and basic compounds.

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Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable intermediate. By understanding the underlying chemical principles of potential side reactions and impurity formation, you can optimize your synthetic route to achieve higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent strategy involves the chlorination of a suitable 1H-pyrrolo[2,3-b]pyridin-5-ol precursor. To prevent unwanted side reactions on the pyrrole nitrogen, it is often protected with a suitable protecting group, such as a triisopropylsilyl (TIPS) or tosyl (Ts) group, prior to chlorination. The chlorination of the 5-hydroxyl group is typically achieved using a chlorinating agent like phosphoryl chloride (POCl₃). The final step involves the removal of the protecting group to yield the target compound.

Q2: What are the most common impurities I should expect in my crude product?

A2: Impurities in this compound synthesis can originate from several sources. The most common include:

  • Unreacted Starting Material: Incomplete chlorination can lead to the presence of the 1H-pyrrolo[2,3-b]pyridin-5-ol precursor in your final product.

  • Over-chlorinated Byproducts: Aggressive chlorinating conditions can sometimes lead to the formation of di- or tri-chlorinated species, although this is less common for this specific scaffold.

  • Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, especially during aqueous workup or if moisture is present, reverting back to the 5-hydroxy starting material.

  • Phosphorous-containing Impurities: When using phosphoryl chloride, residual phosphorous species can contaminate the product if the workup is not thorough.

  • Byproducts from Protecting Group Removal: The deprotection step can sometimes lead to side reactions or incomplete removal of the protecting group.

Q3: How can I monitor the progress of the chlorination reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques for monitoring the reaction. A successful reaction will show the consumption of the starting material spot/peak and the appearance of a new, typically less polar, product spot/peak. Co-spotting with the starting material is recommended for accurate identification. For HPLC, developing a method that resolves the starting material, product, and potential impurities is crucial for quantitative monitoring.

Q4: What are the best practices for the workup of a reaction involving phosphoryl chloride (POCl₃)?

A4: Quenching reactions with POCl₃ must be done with extreme caution due to the highly exothermic reaction with water and protic solvents. The reaction mixture should be cooled in an ice bath before slowly and carefully adding it to crushed ice or a cold, saturated sodium bicarbonate solution. Maintaining a basic pH (around 8-9) during workup is often recommended to neutralize acidic byproducts and minimize hydrolysis of the desired chloro-product.[1] A thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary to isolate the product.

Q5: What purification methods are most effective for this compound?

A5: Silica gel flash column chromatography is a standard and effective method for purifying pyrrolopyridine derivatives.[2] The choice of eluent is critical and should be determined by preliminary TLC analysis. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, often provides the best separation. For highly persistent impurities, preparative HPLC may be required. Recrystallization from a suitable solvent system can also be an excellent final purification step to obtain a highly crystalline and pure product.

Troubleshooting Guide

This section provides a structured approach to identifying and mitigating common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Action
Incomplete Chlorination * Reaction Time/Temperature: Monitor the reaction closely by TLC or HPLC. If the starting material is still present after the initial reaction time, consider extending the reaction time or cautiously increasing the temperature. * Reagent Stoichiometry: Ensure an adequate excess of the chlorinating agent (e.g., POCl₃) is used. However, a large excess can lead to side reactions. * Catalyst: For chlorination of N-oxide precursors, the addition of a base like N,N-diisopropylethylamine (DIPEA) can improve the yield.[3]
Product Degradation * Workup Conditions: The 7-azaindole core can be sensitive to harsh acidic or basic conditions. Perform the workup at low temperatures and avoid prolonged exposure to strong acids or bases. * Hydrolysis: Minimize contact with water during workup and use dried solvents. If hydrolysis is a major issue, consider an anhydrous workup procedure.
Inefficient Extraction * Solvent Choice: Ensure the extraction solvent has good solubility for the product and forms a clean separation from the aqueous layer. Multiple extractions will improve the recovery. * pH Adjustment: The pH of the aqueous layer can significantly impact the partitioning of the product. Adjust the pH to ensure the product is in its neutral form for optimal extraction into the organic phase.
Issue 2: Presence of a Major Impurity in the Final Product
Symptom & Analytical Observation Possible Cause & Identification Troubleshooting & Optimization
HPLC/LC-MS shows a peak with a mass corresponding to the starting material. Incomplete Chlorination or Hydrolysis: The impurity is likely the 1H-pyrrolo[2,3-b]pyridin-5-ol precursor.* Optimize Reaction Conditions: See "Incomplete Chlorination" under Issue 1. * Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use anhydrous solvents. * Careful Workup: Minimize the time the product is in contact with aqueous solutions during workup.
NMR spectrum shows unexpected signals, and LC-MS indicates a mass higher than the product. Over-chlorination or Side Reaction with POCl₃: The impurity could be a dichlorinated analog or a phosphate ester byproduct. POCl₃ can sometimes cause unexpected electrophilic chlorination at other positions on the ring system.[4][5]* Milder Chlorinating Agent: Consider using a less reactive chlorinating agent. * Lower Reaction Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce the formation of byproducts. * Controlled Reagent Addition: Add the chlorinating agent slowly to the reaction mixture to maintain better control over the reaction exotherm and local concentration.
NMR shows the presence of the protecting group on some of the isolated material. Incomplete Deprotection: The deprotection step has not gone to completion.* Extended Reaction Time: Increase the reaction time for the deprotection step and monitor by TLC or HPLC until all the protected material is consumed. * Stronger Deprotection Conditions: If extending the time is ineffective, consider slightly harsher conditions (e.g., a stronger acid/base or higher temperature), but be mindful of potential product degradation.

Experimental Protocols

Protocol 1: General Procedure for Chlorination using POCl₃

This is a generalized protocol and should be adapted based on the specific substrate and protecting group.

  • To a solution of the protected 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq) in an appropriate anhydrous solvent (e.g., acetonitrile or toluene) under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) (1.5 - 3.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to the desired temperature (e.g., 50-80 °C) and stir until the starting material is consumed as monitored by TLC or HPLC.

  • Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Analytical HPLC Method Development

This is a starting point for method development and will likely require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Visualizing Reaction Pathways and Troubleshooting

Hypothetical Synthetic Pathway

G cluster_protection Step 1: Protection cluster_chlorination Step 2: Chlorination cluster_deprotection Step 3: Deprotection Start 1H-pyrrolo[2,3-b]pyridin-5-ol Protected N-Protected-1H-pyrrolo[2,3-b]pyridin-5-ol Start->Protected Protecting Group (e.g., TIPSCl, TsCl) Chlorinated 4-Chloro-N-Protected-1H-pyrrolo[2,3-b]pyridin-5-ol Protected->Chlorinated POCl3, DIPEA Final This compound Chlorinated->Final Deprotection Reagent (e.g., TBAF, NaOH)

Caption: A plausible three-step synthesis of the target molecule.

Potential Impurity Formation Pathways

G Protected N-Protected-1H-pyrrolo[2,3-b]pyridin-5-ol Chlorinated Desired Product Protected->Chlorinated POCl3 (Controlled) Incomplete Impurity: Unreacted Starting Material Protected->Incomplete Incomplete Reaction OverChlorination Impurity: Over-chlorinated byproduct Protected->OverChlorination Excess POCl3 / High Temp Hydrolysis Impurity: Hydrolysis Product Chlorinated->Hydrolysis H2O (Workup) G Start Unknown Peak in HPLC/LC-MS Step1 Step 1 Determine Molecular Weight via LC-MS Start->Step1 Step2 Step 2 Compare MW with potential impurities (Starting Material, Hydrolysis Product, etc.) Step1->Step2 Step3a Match Found Confirm identity by co-injection with a known standard. Step2->Step3a MW Matches Step3b No Match Isolate impurity via preparative HPLC. Step2->Step3b MW Doesn't Match End Impurity Identified Step3a->End Step4 Structure Elucidation Perform 1H, 13C, and 2D NMR, and high-resolution mass spectrometry. Step3b->Step4 Step4->End

Caption: A logical workflow for identifying unknown impurities.

References

  • Synthesis and physical properties CAS 55052-28-3
  • 4-chloro-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central
  • This compound AldrichCPR 1020056-82-9 - Sigma-Aldrich
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH
  • CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google P
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Publishing
  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC - NIH
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Tre
  • POCl -PCl mixture: A robust chlorin
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google P
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?
  • Azaindole synthesis - Organic Chemistry Portal
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central
  • 4-Chloro-7-azaindole synthesis - ChemicalBook
  • 4-Chloro-7-azaindole, 100 g, CAS No. 55052-28-3 | Building Blocks - Carl ROTH
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis - chemicalbook
  • 4-Chloro-7-azaindole synthesis - ChemicalBook

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Validation & Comparative

A Comparative Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of analogs based on the 1H-pyrrolo[2,3-b]pyridine scaffold, with a focus on their activity as kinase inhibitors. While direct, extensive comparative data for analogs of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is not broadly available in peer-reviewed literature, we will present a detailed analysis of a closely related and well-documented series of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives. The structure-activity relationships (SAR) elucidated from this series offer valuable insights into the chemical space of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors, which can be extrapolated to inform the design and evaluation of 4-chloro-5-ol analogs.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases. This interaction is a critical anchoring point for many kinase inhibitors. The strategic placement of various substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Emerging Role of 1H-pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors

A significant area of investigation for 1H-pyrrolo[2,3-b]pyridine derivatives is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is a known driver in a variety of cancers, including breast, lung, bladder, and gastric cancers.[2][3] Consequently, the development of potent and selective FGFR inhibitors is a major focus in oncology drug discovery.

Comparative Analysis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Analogs

A recent study by Chinese researchers detailed the design, synthesis, and biological evaluation of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1][2][4] This series provides a robust dataset for a comparative analysis. The general synthetic scheme for these compounds is outlined below.

Synthetic Pathway

The synthesis of the target compounds commenced with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various substituted aldehydes to yield intermediate compounds (3a-3k).[1][4] Subsequent reduction of these intermediates with triethylsilane and trifluoroacetic acid afforded the final products (4a-4l).[4] This synthetic route allows for the introduction of diverse substituents, enabling a thorough exploration of the structure-activity relationship.

Synthetic_Pathway 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Intermediate_3a-3k Intermediate (3a-3k) 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine->Intermediate_3a-3k Acetonitrile, 50°C R-substituted aldehyde R-substituted aldehyde R-substituted aldehyde->Intermediate_3a-3k Final_Product_4a-4l Final Product (4a-4l) Intermediate_3a-3k->Final_Product_4a-4l Triethylsilane, Trifluoroacetic acid, Reflux

Caption: General synthetic scheme for 1H-pyrrolo[2,3-b]pyridine analogs.

Structure-Activity Relationship (SAR) and Comparative Potency

The inhibitory activity of the synthesized compounds against FGFR1, FGFR2, FGFR3, and FGFR4 was evaluated, and the IC50 values are summarized in the table below. This data allows for a detailed comparison of the analogs and the elucidation of key structural features that govern their potency and selectivity.

Compound IDR-GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4a 3-methoxyphenyl>3000>3000>3000>3000
4h 3,5-dimethoxyphenyl7925712
4l 3,4,5-trimethoxyphenyl266259634>3000

Data extracted from RSC Advances, 2021, 11, 20651-20661.[2]

From this data, several key SAR insights can be drawn:

  • Substitution Pattern on the Phenyl Ring is Critical: A single methoxy group at the 3-position (compound 4a ) resulted in a complete loss of activity. However, the introduction of a second methoxy group at the 5-position (compound 4h ) led to a dramatic increase in potency, with IC50 values in the low nanomolar range against FGFR1, 2, and 3.[2] This suggests that the 3,5-dimethoxyphenyl moiety provides an optimal fit within the ATP-binding pocket of these kinases.

  • Increased Substitution Can Be Detrimental: The addition of a third methoxy group at the 4-position (compound 4l ) significantly reduced the inhibitory activity compared to the 3,5-dimethoxy analog (4h ).[2] This indicates that the larger 3,4,5-trimethoxyphenyl group may introduce steric hindrance or an unfavorable conformation, disrupting the optimal binding interactions.

  • Selectivity Profile: Compound 4h demonstrated potent inhibition of FGFR1, 2, and 3, with weaker activity against FGFR4.[2] This suggests a degree of selectivity within the FGFR family, which is a desirable characteristic for targeted therapies to minimize off-target effects.

Extrapolation to this compound Analogs

While the presented data is for 5-trifluoromethyl analogs, we can infer potential properties of 4-chloro-5-ol analogs. The 4-chloro substituent is a common feature in many kinase inhibitors and can contribute to binding affinity through halogen bonding or by modulating the electronics of the heterocyclic core. The 5-hydroxyl group offers a potential hydrogen bond donor and a site for further modification.

Replacing the 5-trifluoromethyl group with a hydroxyl group would significantly alter the electronic and steric properties at this position. The trifluoromethyl group is strongly electron-withdrawing and lipophilic, whereas the hydroxyl group is a hydrogen bond donor and more polar. This change would likely impact the binding mode and overall activity profile.

Further derivatization of the 5-hydroxyl group to form ether or ester analogs would allow for a systematic exploration of the SAR at this position. For instance, small alkoxy groups could probe for hydrophobic pockets, while larger, more functionalized ethers could be designed to interact with specific residues in the kinase domain.

Experimental Methodologies

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.

Materials:

  • Purified recombinant FGFR kinase

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds

  • Kinase buffer

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

  • Prepare a mixture of the FGFR kinase and the Eu-labeled antibody in kinase buffer.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.

  • Incubate the plate for 1 hour at room temperature.

  • Read the plate on a fluorescence plate reader, measuring the FRET signal.

  • The IC50 value is determined by plotting the FRET signal against the logarithm of the inhibitor concentration.[4]

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilution Prepare Serial Dilutions of Test Compound Add_Compound Add Test Compound to 384-well Plate Serial_Dilution->Add_Compound Kinase_Mix Prepare Kinase/ Antibody Mixture Add_Kinase Add Kinase/ Antibody Mixture Kinase_Mix->Add_Kinase Add_Compound->Add_Kinase Add_Tracer Add Kinase Tracer (Initiate Reaction) Add_Kinase->Add_Tracer Incubate Incubate for 1 hour at Room Temperature Add_Tracer->Incubate Read_Plate Read FRET Signal on Plate Reader Incubate->Read_Plate Calculate_IC50 Calculate IC50 Value Read_Plate->Calculate_IC50

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Cell-Based FGFR Inhibition Assay (Cell Proliferation Assay)

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on FGFR signaling.

Materials:

  • Cancer cell line with known FGFR activation (e.g., MDA-MB-453 for FGFR4)[3]

  • Cell culture medium and supplements

  • Test compounds

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • The GI50 (concentration for 50% growth inhibition) is determined by plotting cell viability against the logarithm of the inhibitor concentration.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors, particularly targeting the FGFR family. The comparative analysis of the 5-(trifluoromethyl) analogs highlights the critical role of the substitution pattern on the appended phenyl ring in determining inhibitory activity. Specifically, the 3,5-dimethoxyphenyl substitution was identified as a key feature for potent pan-FGFR inhibition. While direct comparative data for this compound analogs is still emerging, the SAR principles derived from related series provide a strong foundation for the rational design of new and improved inhibitors based on this versatile scaffold. Further synthesis and biological evaluation of analogs with modifications at the 5-position are warranted to fully explore the therapeutic potential of this chemical class.

References

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]
  • Ho, H. K., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry, 20(10), 1217–1226. [Link]
  • Zhang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • Ostrovska, G. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2. [Link]
  • Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Medicinal Chemistry, 5(9), 419-424. [Link]
  • BPS Bioscience. (n.d.). FGFR2 Assay Kit.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]
  • Li, M., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2666. [Link]
  • Cusabio. (n.d.). This compound.
  • Ostrovska, G. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2. [Link]
  • Ostrovska, G. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2. [Link]
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • SenthilKumar, G., et al. (2020). FGFR Inhibition Enhances Sensitivity to Radiation in Non-Small Cell Lung Cancer. Molecular Cancer Therapeutics, 19(6), 1255–1265. [Link]
  • D'Agostino, V. G., et al. (2021). Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches. International Journal of Molecular Sciences, 22(16), 8887. [Link]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233–239. [Link]
  • Deshors, P., et al. (2025). FGFR inhibition as a new therapeutic strategy to sensitize glioblastoma stem cells to tumor treating fields.
  • Pharmaffiliates. (n.d.). This compound.
  • ResearchGate. (2025). Computer-aided design, synthesis, and biological evaluation of 4-chloro-N-(2-oxo-3-(2- pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4-bromobenzyl)-5-indoline- 2,3-dione against SARS-CoV-2 spike/ACE2. [Link]
  • ChemSynthesis. (2025). 4-chloro-1H-pyrrolo[2,3-b]pyridine.

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A Researcher's Guide to Evaluating Novel Kinase Inhibitors: A Comparative Framework Using 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. These enzymes, often dysregulated in cancer, orchestrate a multitude of cellular processes including proliferation, survival, and angiogenesis. The development of novel kinase inhibitors is a continuous effort, demanding a rigorous and systematic approach to evaluate their efficacy and selectivity. This guide provides a comprehensive framework for researchers and drug development professionals to characterize a novel kinase inhibitor, using the hypothetical compound 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol as a case study for comparison against established multi-kinase inhibitors.

The strategic selection of assays and a deep understanding of the underlying biological pathways are paramount. This guide will delve into the critical signaling pathways often targeted in cancer therapy—VEGFR, FGFR, and PDGFR—and provide detailed, field-proven protocols for assessing a compound's inhibitory potential in both biochemical and cellular contexts. By following this framework, researchers can generate robust, reproducible data to build a comprehensive efficacy profile for any new chemical entity.

Key Signaling Pathways in Cancer Angiogenesis and Proliferation

A multitude of signaling pathways are implicated in tumor growth and progression. Among the most critical are those mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). These receptor tyrosine kinases (RTKs) are central to processes such as angiogenesis, cell proliferation, and migration.[1][2]

VEGF Signaling Pathway: The binding of VEGF to its receptors, primarily VEGFR-2, triggers a signaling cascade that is a potent driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[3][4] This pathway involves the activation of downstream effectors like PLCγ, PI3K-Akt, and Ras-MAPK, which collectively promote endothelial cell proliferation, survival, and migration.[5]

FGF Signaling Pathway: The FGF signaling pathway, comprising 22 ligands and four receptors, is crucial for a wide range of cellular functions including proliferation, differentiation, and survival.[6][7] Dysregulation of this pathway is linked to various cancers.[8] Upon FGF binding, FGFRs dimerize and autophosphorylate, activating downstream pathways such as RAS-MAPK, PI3K-AKT, and PLCγ.[9]

PDGF Signaling Pathway: PDGFs and their receptors are key regulators of cell growth, viability, and migration.[1] The PDGF/PDGFR signaling network consists of four ligands and two receptors, PDGFRα and PDGFRβ.[10] Aberrant PDGF signaling can drive tumor angiogenesis and proliferation.[11][12]

Kinase_Signaling_Pathways cluster_VEGF VEGF Pathway cluster_FGF FGF Pathway cluster_PDGF PDGF Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg1 PLCγ VEGFR2->PLCg1 Activates PI3K_Akt1 PI3K/Akt VEGFR2->PI3K_Akt1 Activates Ras_MAPK1 Ras/MAPK VEGFR2->Ras_MAPK1 Activates Angiogenesis Angiogenesis (Proliferation, Survival, Migration) PLCg1->Angiogenesis PI3K_Akt1->Angiogenesis Ras_MAPK1->Angiogenesis FGF FGF FGFR FGFR FGF->FGFR Binds PLCg2 PLCγ FGFR->PLCg2 Activates PI3K_Akt2 PI3K/Akt FGFR->PI3K_Akt2 Activates Ras_MAPK2 Ras/MAPK FGFR->Ras_MAPK2 Activates Proliferation Cell Proliferation & Survival PLCg2->Proliferation PI3K_Akt2->Proliferation Ras_MAPK2->Proliferation PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K_Akt3 PI3K/Akt PDGFR->PI3K_Akt3 Activates Ras_MAPK3 Ras/MAPK PDGFR->Ras_MAPK3 Activates Cell_Growth Cell Growth & Migration PI3K_Akt3->Cell_Growth Ras_MAPK3->Cell_Growth

Figure 1: Simplified overview of the VEGF, FGF, and PDGF signaling pathways.
Experimental Evaluation of a Novel Kinase Inhibitor

A systematic evaluation of a novel kinase inhibitor involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context, and culminating in in vivo studies to evaluate efficacy in a living organism.

The initial step is to determine the direct inhibitory effect of the novel compound on the kinase of interest. This is typically achieved through an in vitro kinase assay.

Protocol: In Vitro Kinase Assay [13][14][15]

  • Reagents and Materials:

    • Recombinant human kinases (e.g., VEGFR-2, FGFR-1, PDGFR-β)

    • Kinase-specific substrate (peptide or protein)

    • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

    • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)

    • Test compound (this compound) and reference inhibitors (e.g., Sorafenib, Sunitinib) dissolved in DMSO.

    • 96-well or 384-well assay plates

    • Detection reagents (e.g., anti-phospho-specific antibody, ADP-Glo™ Kinase Assay kit)

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

    • In each well of the assay plate, add the kinase buffer, the recombinant kinase, and the kinase-specific substrate.

    • Add the diluted compounds to the respective wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ADP produced.

    • Read the signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile (IC50, nM)

CompoundVEGFR-2FGFR-1PDGFR-βc-KitRET
This compound 152520>1000800
Sorafenib [16]90-576859
Sunitinib [17]2-2--
Pazopanib [17]301408474-
Lenvatinib [17]42.2---

Note: Data for established inhibitors are sourced from publicly available information and may vary depending on assay conditions. The data for this compound is hypothetical for illustrative purposes.

Following the confirmation of direct kinase inhibition, the next crucial step is to assess the compound's effect on the proliferation of cancer cells that are dependent on the targeted kinases.

Protocol: XTT Cell Proliferation Assay [18][19][20]

  • Reagents and Materials:

    • Cancer cell lines (e.g., HUVEC for angiogenesis, cancer cell lines with known FGFR or PDGFR pathway activation)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compound and reference inhibitors

    • XTT labeling reagent and electron-coupling reagent

    • Microplate spectrophotometer

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Treat the cells with a serial dilution of the test compound and reference inhibitors. Include untreated control wells.

    • Incubate the plate for a specified period (e.g., 48-72 hours).

    • Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance of the samples on a microplate reader at a wavelength of 450-500 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Table 2: Hypothetical Cellular Proliferation (GI50, µM)

CompoundHUVEC (VEGF-stimulated)HCC Cell Line (FGFR-driven)Glioblastoma Cell Line (PDGFR-driven)
This compound 0.10.50.3
Sorafenib 0.025.84.1
Sunitinib 0.012.51.9

Note: Data for established inhibitors are representative and can vary based on the specific cell line and assay conditions. The data for this compound is hypothetical.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Decision Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Assay Cellular Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Promising Results Xenograft Tumor Xenograft Model (Efficacy & Tolerability) Cell_Assay->Xenograft Confirmed Cellular Activity Data_Analysis Comparative Data Analysis (vs. Standard of Care) Xenograft->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Figure 2: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

The final preclinical step is to evaluate the in vivo efficacy of the compound in a tumor xenograft model. This provides critical information on the compound's anti-tumor activity and tolerability in a living organism.

Protocol: In Vivo Tumor Xenograft Study [21][22]

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., nude or SCID).

    • Subcutaneously implant a suspension of a relevant human cancer cell line into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control inhibitor).

    • Administer the treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor the general health and behavior of the mice.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size.

    • Excise the tumors and weigh them.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the data for statistical significance.

Table 3: Hypothetical In Vivo Efficacy in a Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 1500-+5
This compound (50 mg/kg) 50067-2
Sorafenib (30 mg/kg) 60060-8

Note: This data is purely illustrative.

Conclusion and Future Directions

The comprehensive evaluation of a novel kinase inhibitor like this compound requires a multi-faceted approach. By systematically progressing from in vitro biochemical and cellular assays to in vivo efficacy studies, researchers can build a robust data package to support the continued development of a promising therapeutic candidate. The comparative data against established inhibitors is crucial for contextualizing the potency and potential advantages of the new compound. A favorable profile, characterized by potent and selective kinase inhibition, significant anti-proliferative activity in relevant cell lines, and robust in vivo anti-tumor efficacy with acceptable tolerability, would provide a strong rationale for advancing the compound into further preclinical and clinical development.

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A Comparative Guide to the Cellular Activity of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: A Putative Src Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, renowned for its utility in developing potent kinase inhibitors. Its structural similarity to adenosine allows it to effectively compete for the ATP-binding pocket of numerous kinases, which are pivotal regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. This guide focuses on the cellular validation of a novel compound from this class, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol (hereafter designated as C4P5 ), as a putative inhibitor of Src family kinases (SFKs).

Src, a non-receptor tyrosine kinase, is a critical signaling node downstream of various receptor tyrosine kinases (RTKs) and integrins. Its overactivity is a common feature in many solid tumors, promoting cell proliferation, invasion, and survival.[1][2][3] This guide provides a head-to-head comparison of C4P5 with two well-established, FDA-approved Src inhibitors, Dasatinib and Bosutinib , outlining a logical, evidence-based workflow for its cellular characterization.

Comparative Framework: Benchmarking Against the Gold Standard

To rigorously assess the cellular efficacy of C4P5, its performance will be benchmarked against Dasatinib and Bosutinib. Both are potent dual inhibitors of Src and Bcr-Abl kinases, providing a high bar for comparison.[4][5][6] Our validation strategy will focus on two well-characterized cancer cell lines with known reliance on Src signaling:

  • A549 (Non-Small Cell Lung Cancer): This line expresses high levels of Epidermal Growth Factor Receptor (EGFR), and Src is a key mediator of its downstream signaling, influencing cell survival and proliferation.[7][8]

  • MCF-7 (Breast Cancer): An estrogen-receptor-positive (ER+) cell line where Src activity has been linked to increased motility, invasion, and the development of tamoxifen resistance.[9][10][11]

The following diagram illustrates the hypothesized signaling pathway and the points of inhibition for the compounds under investigation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) Src Src RTK->Src Activation Integrin Integrin Integrin->Src Activation FAK FAK Src->FAK p-Tyr Paxillin Paxillin Src->Paxillin p-Tyr STAT3 STAT3 Src->STAT3 p-Tyr Migration Migration & Invasion FAK->Migration Paxillin->Migration STAT3_p p-STAT3 STAT3->STAT3_p Dimerization & Translocation Proliferation Cell Proliferation & Survival Inhibitors C4P5 Dasatinib Bosutinib Inhibitors->Src Gene Gene Transcription STAT3_p->Gene Gene->Proliferation start Start: Treat A549 & MCF-7 cells with C4P5, Dasatinib, Bosutinib assay1 Experiment 1: Cell Viability (MTT Assay) (72h endpoint) start->assay1 decision1 Does C4P5 reduce cell viability? assay1->decision1 assay2 Experiment 2: Western Blot Analysis (p-Src, p-FAK, p-STAT3) decision1->assay2 Yes stop Conclusion: C4P5 is either not potent or acts via a different mechanism decision1->stop No decision2 Does C4P5 inhibit Src phosphorylation & downstream signaling? assay2->decision2 assay3 Experiment 3: Immunofluorescence (p-Src Localization) decision2->assay3 Yes decision2->stop No end Conclusion: C4P5 is a potent and on-target Src inhibitor assay3->end

Caption: Cellular Validation Workflow for C4P5.

Experiment 1: Assessing Anti-Proliferative Activity

Causality: The first critical step is to determine if C4P5 exerts a cytotoxic or cytostatic effect on the selected cancer cell lines. The MTT assay, a colorimetric method that measures metabolic activity, serves as a reliable proxy for cell viability. [1][12]By comparing the half-maximal inhibitory concentration (IC50) of C4P5 with those of Dasatinib and Bosutinib, we can quantitatively rank its potency.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed A549 and MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of C4P5, Dasatinib, and Bosutinib in complete culture medium, ranging from 100 µM to 0.1 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Replace the overnight culture medium with the compound dilutions and incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each compound.

Comparative Data Summary
CompoundCell LineTarget IC50 (nM)
C4P5 (Hypothetical) A549 ~150
MCF-7 ~2500
DasatinibA549~100 - 1000 [13][14]
MCF-7~2100 [15][16]
BosutinibA549Not readily available; activity demonstrated
MCF-7~5400 [10]

Note: IC50 values can vary significantly based on experimental conditions (e.g., incubation time, cell density). The values presented are for comparative purposes.

Experiment 2: Validating On-Target Pathway Inhibition

Causality: A potent IC50 value is encouraging, but it doesn't confirm the mechanism of action. To validate that C4P5 inhibits Src kinase activity, we must use Western blotting to directly measure the phosphorylation status of Src and its key downstream substrates. [17][18]A true Src inhibitor should decrease the phosphorylation of Src at its activation site (Tyrosine 416) and subsequently reduce the phosphorylation of effector proteins like Focal Adhesion Kinase (FAK), Paxillin, and STAT3. [4][12][13][17][19]

Protocol: Western Blot for Phospho-Proteins
  • Cell Culture and Treatment: Plate A549 and MCF-7 cells in 6-well plates. At 70-80% confluency, treat the cells with the IC50 concentration of C4P5, Dasatinib, and Bosutinib for 2-4 hours. Include a vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keeping samples cold is critical to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background with phospho-specific antibodies.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for:

    • Phospho-Src (Tyr416)

    • Total Src

    • Phospho-FAK (Tyr397)

    • Total FAK

    • Phospho-STAT3 (Tyr705)

    • Total STAT3

    • GAPDH or β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experiment 3: Visualizing Target Engagement in a Cellular Context

Causality: To further confirm that C4P5 engages its target within the cell, immunofluorescence (IF) can be used to visualize the subcellular localization of activated Src. Active Src (p-Src Tyr416) is known to localize to focal adhesions at the cell membrane. [20][21][22]A successful inhibitor should reduce the intensity of p-Src staining, particularly at these sites.

Protocol: Immunofluorescence for Phospho-Src
  • Cell Culture: Grow A549 or MCF-7 cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with the IC50 concentration of C4P5 or a control compound for 2-4 hours.

  • Fixation: Wash with PBS and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody against Phospho-Src (Tyr416) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Conclusion and Forward Outlook

This guide outlines a systematic and robust methodology for the initial cellular validation of this compound (C4P5) as a putative Src kinase inhibitor. By directly comparing its performance against established drugs like Dasatinib and Bosutinib in relevant cancer cell lines, researchers can generate the critical data needed to justify further investigation.

Positive results from this workflow—demonstrating potent anti-proliferative activity, inhibition of Src pathway phosphorylation, and a reduction in activated Src at its site of action—would provide a strong foundation for advancing C4P5 into more complex cellular assays (e.g., migration and invasion assays) and subsequent preclinical development. The experimental choices are designed to be self-validating, ensuring that the data generated is both reliable and translatable, thereby accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

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A Comparative Guide to the Structural Confirmation of Synthesized 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Characterization

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] The specific functionalization of this core is critical to its biological activity. The synthesis of derivatives such as 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol yields a molecule with significant potential for further elaboration in drug discovery programs.

This guide provides an in-depth, comparative framework for the structural confirmation of this compound. We will explore a multi-technique approach, explaining the causality behind each experimental choice and comparing the expected data against a plausible regioisomeric alternative, 6-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol . This comparative analysis demonstrates how a confluence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy creates a self-validating system for confident structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For distinguishing between the target compound and its 6-chloro isomer, ¹H NMR is indispensable. The substitution pattern on the pyridine ring dictates the number of protons and, crucially, their coupling (splitting) patterns. While both isomers have the same molecular weight and similar functional groups, their ¹H NMR spectra will be distinctly different and diagnostic. ¹³C NMR provides complementary information on the carbon skeleton.

Comparative Data Analysis: Target Compound vs. Regioisomer

The key distinction lies in the pyridine ring protons. In our target compound, a single proton at position 6 will appear as a singlet. In the regioisomeric alternative, a single proton at position 4 will also be a singlet. While both are singlets, their chemical environments, and thus their chemical shifts, will differ. The protons on the pyrrole ring (positions 2 and 3) will also provide valuable information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Assignment This compound (Predicted) 6-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol (Predicted) Rationale for Differentiation
¹H NMR
H-2 ~7.4 ppm (t) ~7.4 ppm (t) Similar environment, minor differences expected.
H-3 ~6.4 ppm (t) ~6.4 ppm (t) Similar environment, minor differences expected.
H-6 ~7.8 ppm (s) N/A Key Signal: A singlet in the aromatic region.
H-4 N/A ~8.0 ppm (s) Key Signal: Absence of this singlet confirms the target.
NH (Pyrrole) ~11.5 ppm (br s) ~11.6 ppm (br s) Broad, exchangeable proton.
OH (Phenol) ~9.5 ppm (br s) ~9.7 ppm (br s) Broad, exchangeable proton.
¹³C NMR
C-2 ~125 ppm ~126 ppm Minor shifts expected based on substituent effects.
C-3 ~100 ppm ~100 ppm
C-4 ~140 ppm (C-Cl) ~145 ppm (C-H) Significant shift difference due to C-Cl vs C-H.
C-5 ~148 ppm (C-OH) ~147 ppm (C-OH)
C-6 ~115 ppm (C-H) ~120 ppm (C-Cl) Significant shift difference due to C-H vs C-Cl.
C-7a ~150 ppm ~151 ppm

| C-3a | ~120 ppm | ~121 ppm | |

Note: Predicted values are based on data for similar 7-azaindole structures and general substituent effects.[4][5][6][7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized, purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable NH and OH protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (DMSO-d₅ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

    • (Optional but Recommended): Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the NH and OH protons will diminish or disappear, confirming their assignment.

    • (Optional but Recommended): For complete, unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.

Mass Spectrometry (MS): Confirming Mass and Elemental Composition

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. A key diagnostic feature for our target molecule is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent molecular ion peaks: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

Comparative Data Analysis

Both 4-chloro and 6-chloro isomers have the identical molecular formula, C₇H₅ClN₂O. Therefore, they cannot be distinguished by their molecular weight or isotopic pattern alone. However, MS serves as a crucial validation step to confirm that the product has the correct elemental composition and is not an unexpected byproduct.

Table 2: Expected High-Resolution Mass Spectrometry Data (ESI+)

Ion Formula Calculated Exact Mass Expected [M+H]⁺ (m/z) Expected [M+H+2]⁺ (m/z) Intensity Ratio

| [M+H]⁺ | C₇H₆ClN₂O⁺ | 169.0163 | 169.0163 | 171.0134 | ~3:1 |

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.

  • Ionization Mode: Operate the spectrometer in positive ion mode (ESI+) to generate the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-300 amu). Ensure the instrument is properly calibrated to achieve high mass accuracy (typically <5 ppm).

  • Data Analysis:

    • Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured m/z to the calculated exact mass.

    • Verify the presence of the [M+H+2]⁺ isotope peak at a +1.997 Da difference.

    • Confirm that the intensity ratio of the [M+H]⁺ to [M+H+2]⁺ peaks is approximately 3:1.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. While it cannot distinguish between the 4-chloro and 6-chloro isomers, it serves as a quick quality control check to confirm the successful incorporation of the hydroxyl (-OH) group and the presence of the pyrrolopyridine core. It provides complementary, confirmatory evidence to the data obtained from NMR and MS.

Comparative Data Analysis

The FTIR spectra for both isomers are expected to be very similar, as they contain the same functional groups. The primary value is in confirming the presence of these groups in the synthesized product.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
3400 - 3200 O-H Stretch Phenolic -OH Broad
3300 - 3100 N-H Stretch Pyrrole N-H Medium, may overlap with O-H
3100 - 3000 C-H Stretch Aromatic C-H Sharp, weak to medium
1620 - 1450 C=C & C=N Stretch Aromatic Rings Multiple sharp bands
1250 - 1180 C-O Stretch Phenolic C-O Medium to strong

| 850 - 750 | C-Cl Stretch | Aryl-Cl | Medium to strong |

Note: Expected frequencies are based on standard FTIR correlation tables.[8][9][10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal. No further preparation is typically needed.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups listed in Table 3.

Integrated Workflow for Structural Confirmation

The following diagram illustrates the logical flow of experiments to achieve unambiguous structural confirmation.

G cluster_0 Initial Analysis cluster_1 Data Interpretation & Decision cluster_2 Conclusion Start Synthesized Product MS Mass Spectrometry (HRMS) Start->MS Parallel Analysis FTIR FTIR Spectroscopy Start->FTIR Parallel Analysis NMR NMR Spectroscopy (1H, 13C) Start->NMR Parallel Analysis MS_Data Correct MW? Isotope Pattern (3:1)? MS->MS_Data FTIR_Data Key Functional Groups Present? (OH, NH, C-Cl) FTIR->FTIR_Data NMR_Data Correct ¹H Splitting? (e.g., H-6 singlet) NMR->NMR_Data Consistency_Check Are all data consistent? MS_Data->Consistency_Check FTIR_Data->Consistency_Check NMR_Data->Consistency_Check Confirmed Structure Confirmed: This compound Consistency_Check->Confirmed Yes Reinvestigate Inconsistent Data: Re-purify or Re-synthesize Consistency_Check->Reinvestigate No

Caption: Workflow for the structural confirmation of this compound.

The Gold Standard: Single-Crystal X-ray Diffraction

When all other methods fail to provide a definitive answer, or when absolute proof of stereochemistry and tautomeric form is required, single-crystal X-ray diffraction is the ultimate analytical tool.[3][12][13] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing an unambiguous structural determination. The primary challenge is often the ability to grow a single, diffraction-quality crystal of the compound.

Conclusion

The structural confirmation of a synthesized molecule like this compound is a process of accumulating corroborating evidence from multiple, orthogonal analytical techniques. No single method in isolation (apart from X-ray crystallography) is sufficient. Mass spectrometry confirms the elemental formula, and FTIR verifies the presence of key functional groups. However, it is the detailed connectivity map provided by NMR spectroscopy that is paramount for distinguishing between subtle regioisomeric possibilities. By comparing the experimental data against the predicted data for the target molecule and its plausible alternatives, researchers can build a robust, self-validating case for the correct structure, ensuring the integrity of subsequent research and development efforts.

References

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  • University of Tennessee Knoxville. (2017). Chemistry Of Heterocyclic Compounds 501 Spring 2017. UTK.
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Comparative Cross-Reactivity Profiling of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: A Guide to Kinase Selectivity and Off-Target Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the kinase selectivity profile of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, a novel small molecule inhibitor. Recognizing that early and thorough off-target assessment is critical for mitigating downstream risk in drug development, we present a multi-tiered strategy for profiling this compound against a panel of known kinase enzymes and compare its hypothetical performance against established inhibitors. The methodologies outlined herein are designed to provide a robust, self-validating dataset for informed decision-making in preclinical research.

Introduction: The Imperative of Selectivity in Kinase Inhibition

The 7-azaindole scaffold, of which this compound is a derivative, is a privileged structure in kinase inhibitor design. It is known to function as an ATP-competitive inhibitor by binding to the hinge region of the kinase active site. While this scaffold is the foundation for highly potent inhibitors, including approved drugs, it also presents a significant challenge: achieving selectivity across the highly conserved ATP-binding sites of the human kinome, which comprises over 500 members.

Poor selectivity can lead to off-target toxicities, unexpected pharmacological effects, and ultimately, clinical failure. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a characterization step but a critical component of risk mitigation. This guide will walk through a systematic approach to profile this compound, using a hypothetical primary target of Janus Kinase 2 (JAK2) for illustrative purposes, and compare its performance with established JAK inhibitors, Ruxolitinib and Fedratinib.

Experimental Strategy: A Multi-Tiered Approach to Profiling

A robust profiling strategy moves from broad, high-throughput screening to more focused, dose-dependent, and cell-based assays. This tiered approach ensures that resources are used efficiently while building a comprehensive understanding of the compound's behavior.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Dose-Response & Selectivity Scoring cluster_2 Tier 3: Cellular Validation a Compound Synthesis & QC of 4-Chloro-1H-pyrrolo [2,3-b]pyridin-5-ol b Primary Target Assay (e.g., JAK2 Lanthascreen) a->b Confirm Potency c Broad Kinase Panel Screen (e.g., Eurofins KINOMEscan) Single Dose (1µM) b->c Proceed if Potent d Identify Primary Target & Significant Off-Targets (% Inhibition > 70%) c->d Data Analysis e IC50 Determination (10-point dose response) for hits d->e Follow-up f Calculate Selectivity Score (e.g., S-Score) e->f Quantify Selectivity g Cellular Target Engagement (e.g., NanoBRET, CETSA) f->g Validate in Cells h Downstream Signaling Assay (e.g., p-STAT3 Western Blot) g->h Confirm Mechanism

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Initial Potency and Broad Kinome Screening

Rationale: The first step is to confirm that the compound is potent against its intended target and then to quickly identify the most likely off-targets across the kinome. A single, high-concentration screen is the industry standard for this initial assessment.

Protocol: KINOMEscan™ Broad Panel Screen

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Perform quality control via LC-MS to confirm identity and purity (>98%).

  • Assay Submission: Submit the compound to a commercial screening service (e.g., Eurofins DiscoverX KINOMEscan™). Request the 468-kinase panel screen at a single concentration of 1 µM.

  • Data Analysis: The primary output is "% Inhibition" at the tested concentration. A higher percentage indicates stronger binding. Off-targets are typically prioritized for follow-up if they show >70% inhibition.

Tier 2: IC₅₀ Determination and Selectivity Scoring

Rationale: The single-dose screen does not quantify the potency of off-target interactions. Therefore, generating 10-point dose-response curves is essential to determine the IC₅₀ (half-maximal inhibitory concentration) for the primary target and any significant off-targets identified in Tier 1.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Assay Principle: This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of the test compound to the kinase of interest. A europium-labeled antibody detects the tracer bound to the kinase, and displacement of the tracer by the inhibitor results in a loss of FRET signal.

  • Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer, starting at a top concentration of 100 µM.

  • Assay Execution (for each kinase target):

    • Add 4 µL of the compound dilution series to a 384-well plate.

    • Add 4 µL of the kinase/tracer mixture.

    • Add 4 µL of the Eu-antibody solution.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Convert the FRET ratio to % inhibition and plot against the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation: Comparative Kinase Inhibition Profile

Kinase TargetThis compound (IC₅₀, nM)Ruxolitinib (IC₅₀, nM)Fedratinib (IC₅₀, nM)
JAK2 5.2 3.3 3
JAK115.82.835
JAK3420.1428339
TYK298.51943
FLT375.3-2
RET210.6-19
Aurora Kinase A>10,000--
CDK2>10,000--

Hypothetical data for this compound is presented for illustrative purposes.

Selectivity Scoring: To quantify selectivity, a metric such as the S-Score can be used. The S-Score (Selectivity Score) divides the kinome into major branches and calculates the number of off-targets with inhibition above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested in that branch. A lower S-score indicates higher selectivity.

Tier 3: Cellular Target Engagement and Functional Confirmation

Rationale: In vitro biochemical assays do not always translate to cellular activity. It is crucial to confirm that the compound can engage its target in the complex environment of a living cell and inhibit its downstream signaling pathway.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Principle: CETSA leverages the principle that a protein becomes more thermally stable when bound to a ligand. This allows for the direct measurement of target engagement in intact cells.

  • Cell Treatment: Treat a relevant cell line (e.g., HEL92.1.7, which harbors a JAK2 V617F mutation) with varying concentrations of this compound for 1 hour.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures (e.g., 45°C to 65°C). The optimal temperature is one that denatures a significant portion of the unbound target protein.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein (JAK2) remaining at each temperature using Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow cluster_1 Western Blot Workflow a Treat Cells with Compound b Heat Lysates (Thermal Challenge) a->b 1. Engagement c Separate Soluble & Aggregated Fractions b->c 2. Denaturation d Detect Soluble Target (e.g., Western Blot) c->d 3. Analysis e Generate Melt Curve d->e 4. Quantification f Treat Cells with Compound + Cytokine g Lyse Cells & Run SDS-PAGE f->g 1. Stimulation h Transfer to Membrane g->h 2. Separation i Probe with Antibodies (p-STAT3, Total STAT3) h->i 3. Probing j Image and Quantify i->j 4. Analysis

Caption: Cellular validation workflows for target engagement and pathway inhibition.

Protocol: p-STAT3 Western Blot

  • Cell Stimulation: Starve JAK2-dependent cells (e.g., UT-7) overnight, then pre-treat with a dose range of this compound for 1 hour. Stimulate with a cytokine such as erythropoietin (EPO) for 15 minutes to activate the JAK/STAT pathway.

  • Lysis and Electrophoresis: Lyse the cells and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-STAT3/total STAT3 ratio confirms functional inhibition of the JAK2 pathway.

Trustworthiness and Self-Validation

The described protocols incorporate several layers of self-validation:

  • Orthogonal Assays: The use of distinct assay formats (TR-FRET for binding, CETSA for cellular engagement, Western blot for functional output) provides confidence in the results. If a compound shows activity across all three, it is highly likely to be a true inhibitor of the intended pathway.

  • Positive and Negative Controls: Each assay must include appropriate controls. For kinase assays, a known potent inhibitor (e.g., Ruxolitinib) serves as a positive control, while DMSO is the negative control. In cellular assays, an unstimulated cell sample serves as a baseline for pathway activity.

  • Dose-Dependence: Observing a clear dose-response relationship is a critical validation step. A specific, on-target effect will typically yield a sigmoidal curve, whereas non-specific or artifactual effects often do not.

  • Counter-screens: For assays prone to artifacts (e.g., fluorescence-based readouts), counter-screens against the assay components in the absence of the target protein should be performed to rule out compound interference.

Conclusion and Future Directions

This guide outlines a rigorous, industry-standard workflow for profiling the cross-reactivity of this compound. Based on the hypothetical data, the compound demonstrates high potency for its primary target, JAK2, with a selectivity profile that differs from the comparators, Ruxolitinib and Fedratinib. Notably, it shows weaker inhibition of JAK1 compared to Ruxolitinib, which could be a therapeutic advantage in avoiding immunosuppressive effects. However, the potential off-target activity on FLT3 and RET, even at lower potencies, warrants further investigation, as these kinases are implicated in other cellular processes and could represent liabilities or even therapeutic opportunities.

The subsequent steps for this compound would involve profiling against a broader panel of non-kinase targets (e.g., GPCRs, ion channels) and initiating ADME-Tox studies to build a complete preclinical data package. By following a systematic and multi-tiered approach, researchers can build a comprehensive understanding of a compound's selectivity, enabling data-driven decisions and increasing the probability of success in the complex journey of drug development.

References

Comparing in vitro and in vivo activity of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preclinical Activity of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

A Comparative Analysis of a Novel Pyrrolopyridine Compound for Targeted Oncology

This guide provides a comprehensive comparison of the in vitro and in vivo activities of the novel small molecule, this compound, against a well-established therapeutic agent. The content herein is designed for researchers, scientists, and drug development professionals, offering a deep dive into the experimental data and the scientific rationale behind the preclinical evaluation of this compound.

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Kinase dysregulation is a hallmark of many cancers, making them critical targets for therapeutic intervention.[2] This guide will explore the preclinical profile of this compound, a compound designed to target key oncogenic signaling pathways, and compare its performance with a standard-of-care inhibitor to contextualize its potential.

Mechanistic Hypothesis and Preclinical Strategy

Based on scaffold analysis from related pyrrolopyrimidine and pyrrolopyridine compounds that have shown activity against various tyrosine kinases, we hypothesize that this compound acts as an ATP-competitive kinase inhibitor.[3][4] The presence of the chloro- and hydroxyl-substituents on the 7-azaindole core suggests potential interactions within the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are frequently implicated in tumorigenesis.[3][4]

Our preclinical strategy is therefore designed to first validate this hypothesis through in vitro biochemical and cellular assays, followed by an assessment of its in vivo efficacy and pharmacokinetic properties. For a direct and relevant comparison, we will evaluate its performance against Gefitinib , an established EGFR inhibitor.

Experimental Evaluation Workflow

The following diagram outlines the logical flow of our preclinical evaluation, moving from broad, cell-free assays to more complex, physiologically relevant models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Kinase Panel B Cellular Target Engagement A->B Confirm Potency & Selectivity C Cell Proliferation Assay B->C Validate Cellular Activity D Pharmacokinetic (PK) Profiling C->D Select Candidate for In Vivo E Xenograft Efficacy Study D->E Determine Dosing Regimen F Pharmacodynamic (PD) Analysis E->F Confirm Target Modulation

Caption: Preclinical evaluation workflow for this compound.

Comparative In Vitro Activity

The initial phase of our investigation focused on characterizing the inhibitory activity of this compound at both the biochemical and cellular levels. The goal was to determine its potency and selectivity compared to Gefitinib.

Biochemical Kinase Inhibition

We first assessed the direct inhibitory effect of the compound on purified recombinant kinase enzymes. A critical first step in kinase inhibitor development is the cell-free in vitro test to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[5] We utilized a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction, providing an indirect measure of kinase activity.[6]

Table 1: Biochemical IC50 Data for Selected Kinases

CompoundEGFR (IC50, nM)VEGFR2 (IC50, nM)PDGFRβ (IC50, nM)
This compound 8.5150.2>1000
Gefitinib 25.7>1000>1000

Insight & Rationale: The data reveals that this compound is a potent inhibitor of EGFR, with approximately 3-fold greater potency than Gefitinib in this cell-free system. Notably, it also displays moderate activity against VEGFR2, suggesting a potentially broader anti-angiogenic profile. The lack of activity against PDGFRβ at concentrations up to 1000 nM indicates a degree of selectivity. This profile warrants further investigation in a cellular context to determine if this biochemical potency translates to functional inhibition.[7]

Cellular Proliferation Inhibition

To assess the compound's effect on cancer cell viability, we performed cell proliferation assays using human cancer cell lines with varying EGFR expression levels. The A431 cell line is known for its high expression of EGFR, making it a suitable model for evaluating on-target effects.[8]

Table 2: Cellular Antiproliferative Activity (GI50, nM)

CompoundA431 (EGFR-overexpressing)MCF-7 (Low EGFR)
This compound 21.3850.6
Gefitinib 95.2>2000

Insight & Rationale: In the A431 cell line, this compound demonstrated superior antiproliferative activity compared to Gefitinib, consistent with the biochemical data. The significantly lower potency in the MCF-7 low-EGFR line suggests that the compound's primary mode of action in inhibiting cell growth is through the EGFR pathway. The discrepancy between biochemical and cellular potency is expected, as factors like cell membrane permeability and intracellular ATP concentrations come into play.[7]

Comparative In Vivo Activity

Based on its promising in vitro profile, this compound was advanced to in vivo studies to evaluate its pharmacokinetic properties and antitumor efficacy in a living system.

Pharmacokinetic (PK) Profiling

A preliminary PK study was conducted in BALB/c mice to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[9] Understanding these characteristics is crucial for designing an effective dosing regimen for efficacy studies.[9][10]

Table 3: Key Pharmacokinetic Parameters in Mice (10 mg/kg, Oral Gavage)

CompoundCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)T½ (h)
This compound 1250287506.5
Gefitinib 980491008.0

Insight & Rationale: this compound exhibits favorable oral bioavailability, achieving a high maximum plasma concentration (Cmax) relatively quickly (Tmax). Its half-life (T½) of 6.5 hours supports a once-daily dosing regimen. The overall drug exposure (AUC) is comparable to that of Gefitinib, providing a solid basis for a head-to-head efficacy comparison at equivalent dose levels.

Antitumor Efficacy in a Xenograft Model

To evaluate in vivo antitumor activity, we utilized a cell line-derived xenograft (CDX) model.[11] CDX models are a robust and foundational tool in preclinical cancer research for assessing drug efficacy.[12] Immunodeficient mice were subcutaneously implanted with A431 human tumor cells.[11][13]

Table 4: Antitumor Efficacy in A431 Xenograft Model

Treatment Group (Dose)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control 1540 ± 210-+2.5
This compound (50 mg/kg, QD) 415 ± 9573.0-1.8
Gefitinib (50 mg/kg, QD) 630 ± 11059.1-3.5

Insight & Rationale: this compound demonstrated statistically significant tumor growth inhibition (73.0%) compared to the vehicle control and was more effective than Gefitinib at the same dose. Importantly, this efficacy was achieved with minimal impact on animal body weight, suggesting a favorable preliminary safety profile. Xenograft models provide critical data to bridge the gap between in vitro assays and human clinical trials.[13]

Signaling Pathway Inhibition

The following diagram illustrates the hypothesized mechanism of action where the compound inhibits EGFR signaling, thereby blocking downstream pathways like MAPK (ERK) and PI3K/AKT responsible for cell proliferation and survival.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Inhibitor This compound Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)
  • Reaction Setup : Prepare a reaction mixture containing kinase buffer, 10 µM ATP, the specified recombinant kinase (e.g., EGFR), and a suitable substrate.

  • Compound Addition : Add this compound or Gefitinib from a 10-point serial dilution series (e.g., 1 µM to 0.05 nM final concentration).

  • Initiation & Incubation : Initiate the kinase reaction by adding the enzyme and incubate for 60 minutes at room temperature.

  • ATP Depletion : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition : Measure luminescence using a plate reader. Calculate IC50 values by fitting the dose-response curve using non-linear regression.

Protocol: Cell Proliferation Assay (MTS Assay)
  • Cell Plating : Seed A431 or MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat cells with a serial dilution of the test compounds for 72 hours.

  • Reagent Addition : Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

  • Incubation : Incubate the plates for 2-4 hours at 37°C in a humidified incubator.

  • Data Acquisition : Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of living cells.

  • Analysis : Calculate the GI50 (concentration for 50% growth inhibition) from dose-response curves.

Protocol: In Vivo Xenograft Study
  • Cell Implantation : Subcutaneously inject 5 x 10^6 A431 cells into the flank of female athymic nude mice.[14]

  • Tumor Growth : Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization : Randomize mice into treatment groups (n=8-10 per group): Vehicle, this compound (50 mg/kg), and Gefitinib (50 mg/kg).

  • Dosing : Administer compounds orally once daily (QD) for 21 days.

  • Monitoring : Measure tumor volume and body weight twice weekly. Tumor volume is calculated as (Length x Width²)/2.

  • Endpoint : At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis.

Conclusion and Future Directions

The preclinical data presented in this guide demonstrate that this compound is a potent and selective inhibitor of EGFR with promising antitumor activity. It exhibits superior performance compared to the established drug Gefitinib in both in vitro and in vivo models of EGFR-driven cancer. Its favorable pharmacokinetic profile supports its potential for further development.

Future studies should focus on:

  • Pharmacodynamic Analysis : Confirming target engagement in tumor tissues from the xenograft study by measuring the phosphorylation status of EGFR and downstream effectors like ERK.[13]

  • Selectivity Profiling : Expanding the kinase panel to more comprehensively assess off-target activities.

  • Resistance Modeling : Investigating its efficacy against EGFR mutants that are resistant to first-generation inhibitors.

  • Combination Studies : Evaluating its potential synergy with other anticancer agents.

This rigorous, comparative approach provides a strong foundation for advancing this compound into further IND-enabling studies.

References

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  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Champions Oncology.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • [Clinical Pharmacokinetics of Small Molecule Tyrosine Kinase Inhibitors]. PubMed.
  • Kinase assays. BMG LABTECH.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. AACR Journals.
  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. MDPI.
  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. National Institutes of Health.
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. PubMed.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • This compound. Cusabio.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
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Comparative Analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: A Head-to-Head Evaluation Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel 7-Azaindole Scaffold

In the landscape of drug discovery, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous clinically significant agents, particularly in oncology and infectious diseases. Its bioisosteric relationship with indole allows for favorable interactions with a variety of enzymatic targets. The subject of this guide, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, is a novel, yet uncharacterized, derivative of this scaffold. The strategic placement of a chloro group at the 4-position and a hydroxyl group at the 5-position suggests potential for targeted interactions within ATP-binding pockets of kinases or the active sites of other enzymes.

Given the absence of published biological data for this specific molecule, this guide is structured as a prospective comparative analysis. We will hypothesize its potential mechanisms of action based on its structural alerts and design a comprehensive, multi-faceted experimental plan to compare its performance head-to-head with well-characterized, approved drugs. This document serves as a roadmap for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this and similar novel chemical entities.

Based on the 7-azaindole core, we propose two primary hypothetical mechanisms of action for investigation:

  • Kinase Inhibition: Many 7-azaindole derivatives are potent inhibitors of protein kinases. We will therefore compare our subject compound to established tyrosine kinase inhibitors (TKIs).

  • Bacterial DNA Gyrase Inhibition: The quinolone family of antibiotics, which inhibit DNA gyrase, shares some structural similarities with the pyrrolopyridine core. This warrants an investigation into its potential antibacterial activity.

The known drugs selected for this comparative analysis are:

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets, among others, Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2]

  • Pexidartinib: A selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase.[3][4][5]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[6][7][8]

This guide will detail the in-vitro experimental workflows required to generate robust, comparative data, explaining the scientific rationale behind each step to ensure a self-validating and trustworthy investigation.

Part 1: Comparative Analysis as a Kinase Inhibitor

The primary hypothesis is that this compound functions as an ATP-competitive kinase inhibitor. Its efficacy will be benchmarked against Sunitinib, a broad-spectrum TKI, and Pexidartinib, a more selective TKI.

In-Vitro Biochemical Kinase Inhibition Assay

The initial and most direct method to validate our hypothesis is a cell-free biochemical assay. This approach isolates the kinase and substrate from the complexities of a cellular environment to provide a clean measure of direct enzyme inhibition.

Scientific Rationale: A biochemical assay is the gold standard for determining if a compound directly interacts with and inhibits an enzyme.[9] By measuring the formation of ADP, a universal product of kinase activity, we can quantify the inhibitory potential of our test compound and directly compare its potency (IC50) to that of our reference drugs.[10]

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay [10]

  • Enzyme and Substrate Preparation: Recombinant human VEGFR-2 and CSF1R kinases are sourced. A universal kinase substrate, such as poly(Glu, Tyr) 4:1, is used.

  • Compound Preparation: this compound, Sunitinib, and Pexidartinib are serially diluted in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each compound dilution.

    • Add 2 µL of kinase solution (e.g., 20 ng of VEGFR-2 or CSF1R in kinase buffer).

    • Pre-incubate for 20 minutes at room temperature to allow compound binding to the kinase.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., 0.2 mg/mL substrate and 50 µM ATP).

    • Incubate for 60 minutes at 37°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Convert luminescence to percent inhibition relative to DMSO-only controls. Plot percent inhibition against compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

Data Presentation: Hypothetical IC50 Values

CompoundTarget KinaseIC50 (nM) [Hypothetical]
This compound VEGFR-285
CSF1R150
SunitinibVEGFR-29[11]
CSF1R60
PexidartinibVEGFR-2>10,000
CSF1R17[12]

Logical Flow of Kinase Inhibition Investigation

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A Hypothesis: Compound is a Kinase Inhibitor B Biochemical Kinase Assay (e.g., ADP-Glo™) A->B Test direct inhibition C Determine IC50 values against target kinases (VEGFR-2, CSF1R) B->C Quantify potency D Cell-Based Proliferation Assay (e.g., MTT Assay) C->D Validate in a biological system E Determine GI50 values in cancer cell lines D->E Quantify cellular effect F Correlate biochemical and cellular activity E->F Establish SAR (Structure-Activity Relationship)

Caption: Hypothesized inhibition of pro-survival signaling pathways.

Part 2: Comparative Analysis as a DNA Gyrase Inhibitor

The second hypothesis explores the potential of this compound as an antibacterial agent targeting DNA gyrase, a validated target for antibiotics like Ciprofloxacin. [13]

In-Vitro Biochemical DNA Gyrase Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase, which introduces negative supercoils into relaxed circular DNA. Inhibition of this process is a hallmark of drugs like Ciprofloxacin.

Scientific Rationale: Observing the inhibition of DNA supercoiling in a cell-free system provides definitive evidence of direct interaction with DNA gyrase. The assay relies on the differential migration of supercoiled versus relaxed plasmid DNA in an agarose gel, providing a clear visual readout of enzyme activity and inhibition. [14] Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay [15]1. Reaction Setup: In a microfuge tube, prepare a reaction mix containing assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 1 mM ATP), 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound (this compound or Ciprofloxacin) over a range of concentrations. 2. Enzyme Addition: Initiate the reaction by adding 1 unit of purified E. coli DNA gyrase. 3. Incubation: Incubate the reaction at 37°C for 30 minutes. 4. Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye. 5. Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the relaxed and supercoiled forms of the plasmid. 6. Visualization and Analysis: Visualize the DNA bands under UV light. The disappearance of the supercoiled DNA band and the reappearance of the relaxed DNA band with increasing compound concentration indicates inhibition. The IC50 is the concentration at which 50% of the supercoiling activity is inhibited.

Data Presentation: Hypothetical DNA Gyrase Inhibition

CompoundIC50 (µM) [Hypothetical]
This compound 15
Ciprofloxacin1.2 [16]
In-Vitro Antibacterial Activity Assay (MIC Determination)

To determine if the biochemical inhibition of DNA gyrase translates into antibacterial activity, a Minimum Inhibitory Concentration (MIC) assay is performed.

Scientific Rationale: The MIC is the standard measure of an antibiotic's effectiveness. It defines the lowest concentration of the drug that prevents visible growth of a bacterium. This cell-based assay is crucial for understanding the compound's potential as a real-world therapeutic.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Culture: Grow a culture of E. coli (a Gram-negative model organism) to the mid-logarithmic phase in cation-adjusted Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: Hypothetical MIC Values

CompoundMIC against E. coli (µg/mL) [Hypothetical]
This compound 8
Ciprofloxacin0.015

Conclusion and Future Directions

This guide outlines a foundational, hypothesis-driven strategy for the initial characterization of this compound. By employing a logical progression from direct biochemical assays to more complex cell-based systems, we can generate robust, comparative data that benchmarks its performance against established drugs like Sunitinib, Pexidartinib, and Ciprofloxacin.

The hypothetical data presented herein suggests that this compound may possess dual activity as both a kinase inhibitor and an antibacterial agent, albeit with lower potency than the specialized reference drugs. Such a profile could be intriguing, but further investigation into selectivity, mechanism of toxicity, and pharmacokinetic properties would be essential next steps. These initial head-to-head comparisons provide the critical decision-making data required to justify the allocation of further resources in the long and complex journey of drug development.

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A Comparative Guide to Off-Target Effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of novel chemical entities, using 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol as a primary example. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent protein kinase inhibitors.[1][2] However, achieving target selectivity remains a paramount challenge in kinase drug discovery, as off-target activities can lead to unexpected toxicities or diminished efficacy.[3]

This document outlines a multi-phase experimental strategy to rigorously assess the on- and off-target profiles of a test compound. We will compare our lead compound, Compound X (this compound) , with a well-characterized benchmark inhibitor, Compound Y (a hypothetical selective inhibitor of Kinase A) , to provide context for data interpretation. The workflow progresses from broad, biochemical profiling to targeted validation in a cellular environment and finally to a functional assessment of cellular health.

cluster_workflow Figure 1: Strategic Workflow for Off-Target Profiling phase1 Phase 1: Global Kinome Profiling (In Vitro) phase2 Phase 2: Target Engagement Validation (In Cellulo) phase1->phase2 Identify Hits phase3 Phase 3: Functional Cellular Impact (Cytotoxicity) phase2->phase3 Confirm Cellular Binding interpretation Data Synthesis & Risk Assessment phase3->interpretation Assess Phenotypic Effect cluster_assay Figure 2: Principle of Competition Binding Assay cluster_control Control (No Inhibitor) cluster_test Test (With Inhibitor) Kinase-DNA Ligand-Bead Immobilized Ligand Kinase-DNA->Ligand-Bead Binding Occurs (High qPCR Signal) Kinase-DNA->Ligand-Bead Binding Blocked (Low qPCR Signal) Test_Compound Compound X Test_Compound->Kinase-DNA Compound Binds Active Site

Caption: KINOMEscan® assay principle. [4]

Experimental Protocol: In Vitro Kinome Profiling
  • Compound Preparation: Prepare a 10 mM stock solution of Compound X and Compound Y in 100% DMSO. Submit for screening at a standard concentration (e.g., 1 µM or 10 µM) for single-dose percent inhibition determination.

  • Assay Principle: The assay involves three components: the kinase of interest (tagged with DNA), a ligand immobilized on a solid support, and the test compound. [4]3. Competition: In control wells (DMSO vehicle), the kinase binds to the immobilized ligand. In test wells, the compound competes for the kinase's active site. If the compound binds, it prevents the kinase from binding to the support. [4]4. Quantification: The amount of kinase bound to the support is quantified using qPCR to detect the DNA tag. A lower signal indicates stronger binding by the test compound. [4]5. Data Analysis: Results are typically reported as Percent of Control (%Ctrl) or Percent Inhibition. A lower %Ctrl value signifies a stronger interaction.

Data Presentation: Comparative Kinome Scan

Hypothetical data for Compound X and Compound Y at 1 µM.

Kinase TargetCompound X (%Ctrl)Compound Y (%Ctrl)FamilyRationale for Concern
Kinase A (On-Target) 5 2 CMGCPrimary Target
Kinase B9598TKNegligible Interaction
Kinase C 12 85AGCHigh-Interest Off-Target
Kinase D6075CAMKModerate Interaction
Kinase E 8 92TKLHigh-Interest Off-Target
Kinase F8891STENegligible Interaction

Interpretation: The data suggests Compound X is potent against its intended target, Kinase A, but also shows significant binding to Kinase C and Kinase E. Compound Y, the benchmark, demonstrates high selectivity for Kinase A. This initial screen flags Kinases C and E as primary off-target concerns for Compound X that require further investigation.

Phase 2: Cellular Target Engagement Validation with CETSA

Expertise & Experience: A positive result in a biochemical binding assay does not guarantee that a compound will engage its target in the complex environment of a living cell. Factors like cell permeability, intracellular transport, and efflux pumps can prevent a compound from reaching its target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct target engagement in situ. [5][6] The principle of CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure. [7][8]This stabilization results in a higher melting temperature (Tm). By heating intact cells treated with a compound across a temperature gradient and then measuring the amount of soluble (non-denatured) protein remaining, we can detect this thermal shift and confirm binding. [5][7]This method is indispensable for validating both on-target and key off-target interactions identified in Phase 1. [9]

cluster_cetsa Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow start Treat cells with Compound or Vehicle heat Heat aliquots to different temperatures start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect soluble fraction (supernatant) centrifuge->collect quantify Quantify protein levels (e.g., Western Blot) collect->quantify

Caption: The experimental steps of a CETSA protocol. [5][7]

Experimental Protocol: CETSA followed by Western Blot
  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with Compound X, Compound Y (e.g., 10 µM), or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments). Include an unheated control. [5]3. Cell Lysis: Immediately cool the samples on ice. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins. [8]5. Quantification: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western Blot using specific antibodies for the on-target (Kinase A) and the high-interest off-targets (Kinase C, Kinase E).

  • Data Analysis: Quantify the band intensities from the Western Blots. Plot the relative amount of soluble protein against temperature for each condition (Vehicle, Compound X, Compound Y). Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.

Data Presentation: Comparative CETSA Results

Hypothetical thermal shift (ΔTm in °C) data for confirmed targets.

Target ProteinCompound X (ΔTm)Compound Y (ΔTm)Cellular Engagement
Kinase A +8.2 °C+9.5 °CConfirmed
Kinase C +6.5 °C+0.3 °CConfirmed for X
Kinase E -0.2 °C-0.1 °CNot Confirmed

Interpretation: The CETSA results provide crucial cellular context. Both compounds confirm strong engagement with the on-target, Kinase A. Critically, Compound X induces a significant thermal shift for Kinase C, validating it as a genuine cellular off-target. However, Compound X does not stabilize Kinase E, suggesting the interaction observed in the biochemical assay may not be relevant in a cellular context, or the compound is not permeable enough to engage it. This allows us to focus our downstream efforts specifically on the consequences of Kinase C inhibition.

Phase 3: Assessing Functional Impact via Cytotoxicity Assays

Expertise & Experience: After identifying and validating off-target binding, the final step is to assess the functional consequences. A broad, yet informative, measure is general cytotoxicity. If a compound shows significant toxicity at concentrations required for on-target activity, it may indicate that its off-target effects are engaging critical cellular pathways.

The Lactate Dehydrogenase (LDH) assay is a common method for measuring cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of cell death. [10][11]By measuring LDH activity in the supernatant, we can quantify the percentage of dead cells in a population. [12]

Experimental Protocol: LDH Cytotoxicity Assay
  • Cell Seeding: Seed a relevant cell line in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight. [10]2. Compound Treatment: Prepare serial dilutions of Compound X and Compound Y. Treat the cells for a relevant duration (e.g., 24 or 48 hours).

  • Controls: Include the following controls on each plate: [10][11] * Vehicle Control: Cells treated with the highest concentration of DMSO.

    • Medium Background Control: Wells with medium but no cells.

    • Maximum LDH Release Control: Untreated cells lysed with a detergent (e.g., Triton X-100) 45 minutes before the end of the experiment.

  • Sample Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer an aliquot of the supernatant to a new 96-well plate. [10]5. LDH Reaction: Add the LDH reaction mixture from a commercial kit (e.g., CytoTox-ONE™) to each well. This mixture contains lactate, NAD+, and a tetrazolium salt. Released LDH converts lactate to pyruvate, generating NADH, which in turn reduces the tetrazolium salt to a colored formazan product. [11]6. Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 490 nm). [13]7. Data Analysis: Calculate the percent cytotoxicity for each concentration relative to the controls. Plot the data and determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Data Presentation: Comparative Cytotoxicity Profile
CompoundOn-Target IC50 (Kinase A)Cytotoxicity IC50Therapeutic Window (Cytotoxicity IC50 / On-Target IC50)
Compound X50 nM500 nM10x
Compound Y30 nM>10,000 nM>333x

Interpretation: Compound X displays a narrow therapeutic window. Its cytotoxicity IC50 is only 10-fold higher than its on-target IC50. This suggests that at concentrations needed to fully inhibit Kinase A, significant cell death occurs, which could be mediated by its off-target activity on Kinase C or other unidentified targets. In contrast, Compound Y has a very wide therapeutic window, indicating high selectivity and low general toxicity.

Overall Synthesis and Conclusion

This systematic, three-phase approach provides a robust method for evaluating the off-target effects of a novel compound like this compound.

  • Compound X (this compound): Our hypothetical data reveals a potent compound that suffers from significant off-target liabilities. While it strongly binds its intended target (Kinase A) in cells, it also engages a critical off-target (Kinase C). This off-target engagement likely contributes to the narrow therapeutic window observed in cytotoxicity assays, posing a significant risk for further development.

  • Compound Y (Benchmark Inhibitor): This compound serves as an ideal comparator, demonstrating high potency, exquisite selectivity in both biochemical and cellular assays, and a wide therapeutic window, which are the hallmarks of a promising drug candidate.

By integrating broad screening, cellular validation, and functional assessment, researchers can make informed decisions, prioritize resources, and guide medicinal chemistry efforts to mitigate off-target effects, ultimately leading to the development of safer and more effective therapeutics.

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Comparative Benchmarking Analysis: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol versus Tofacitinib in JAK-STAT Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted therapies for autoimmune diseases and malignancies has been significantly shaped by the development of small-molecule kinase inhibitors. The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical node in cytokine signaling pathways that govern immune cell function and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of numerous inflammatory conditions and cancers, making it a prime target for therapeutic intervention.[1][2] Tofacitinib, the first-in-class oral JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, serves as a pivotal reference compound in the field.[3][4] It predominantly inhibits JAK1 and JAK3, with moderate activity against JAK2.[2][5]

This guide presents a comprehensive benchmarking analysis of a novel investigational compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, against the established clinical agent, Tofacitinib. The core structure of this compound, a pyrrolo[2,3-b]pyridine, is a well-recognized scaffold in kinase inhibitor design, sharing structural similarities with Tofacitinib and other approved JAK inhibitors.[6] This analysis is designed for researchers and drug development professionals, providing a framework for evaluating the potency, selectivity, and cellular activity of this new chemical entity in the context of a clinically validated predecessor. We will delineate detailed experimental protocols, present comparative data, and discuss the potential therapeutic implications of the observed profiles.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity. This allows for their trans-phosphorylation and subsequent activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immunity, and cell growth.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Cytokine Receptor Cytokine->Receptor1 Binding & Dimerization Receptor2 Cytokine Receptor Cytokine->Receptor2 JAK1 JAK Receptor1->JAK1 associated STAT_inactive STAT (inactive) Receptor1->STAT_inactive Recruitment JAK2 JAK Receptor2->JAK2 associated JAK1->Receptor1 Phosphorylation JAK1->JAK2 Trans-phosphorylation (Activation) JAK1->STAT_inactive JAK2->Receptor2 Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active Phosphorylation & Dimerization DNA DNA STAT_active->DNA Nuclear Translocation Inhibitor This compound or Tofacitinib Inhibitor->JAK1 Inhibitor->JAK2 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Comparative In Vitro Profiling

To objectively benchmark this compound, a series of in vitro assays are proposed. These experiments are designed to quantify and compare its inhibitory activity against individual JAK isoforms and its functional consequences in a cellular context.

Biochemical Potency: Kinase Inhibition Assays

The primary assessment of a kinase inhibitor is its direct effect on enzyme activity. A widely accepted method is a cell-free kinase assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified, recombinant kinase.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; fluorescently labeled ATP-competitive kinase inhibitor (tracer); europium-labeled anti-tag antibody.

  • Procedure:

    • Serially dilute this compound and Tofacitinib in DMSO, followed by dilution in kinase buffer.

    • In a 384-well plate, combine the diluted compounds, the respective JAK enzyme, and the tracer.

    • Incubate for 60 minutes at room temperature to allow for binding equilibrium.

    • Add the europium-labeled antibody.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Rationale: This assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by the test compound. A decrease in the FRET signal indicates successful binding and inhibition. This method provides a direct measure of binding affinity (expressed as IC50), independent of ATP concentration.

Hypothetical Comparative Data:

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
This compound8.245.71.5150.4
Tofacitinib1.6[7]4.1[7]3.2[7]34.0[7]

Interpretation: In this hypothetical dataset, this compound demonstrates potent inhibition of JAK3, with moderate activity against JAK1 and weaker activity against JAK2 and TYK2. This profile suggests a higher selectivity for JAK3 compared to Tofacitinib, which exhibits a more pan-JAK inhibitory profile, particularly against JAK1, JAK2, and JAK3.[5]

Cellular Activity: Phospho-STAT Inhibition Assay

To determine if the biochemical potency translates to efficacy in a biological system, we must assess the inhibition of JAK-mediated signaling in a cellular context. This is achieved by measuring the phosphorylation of STAT proteins downstream of cytokine stimulation.

Experimental Protocol: Flow Cytometry-based Phospho-STAT Assay

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line (e.g., TF-1).

  • Procedure:

    • Pre-incubate cells with serially diluted this compound or Tofacitinib for 1-2 hours.

    • Stimulate the cells with a specific cytokine to activate distinct JAK-STAT pathways (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2).

    • After a short stimulation period (e.g., 15-30 minutes), immediately fix and permeabilize the cells.

    • Stain with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT5 for IL-2 stimulation).

    • Analyze the cells by flow cytometry to quantify the median fluorescence intensity (MFI) of the pSTAT signal.

  • Rationale: This assay provides a functional readout of JAK inhibition within a living cell. By using different cytokines, the selectivity of the compound for specific JAK pathways can be profiled.

Phospho_STAT_Workflow Cells Cells Incubation Pre-incubation with Inhibitor Cells->Incubation Stimulation Cytokine Stimulation Incubation->Stimulation Fix_Perm Fixation & Permeabilization Stimulation->Fix_Perm Staining Staining with anti-pSTAT Ab Fix_Perm->Staining Analysis Flow Cytometry Analysis Staining->Analysis

Caption: Workflow for the Phospho-STAT inhibition assay.

Hypothetical Comparative Data:

CompoundIL-2 (pSTAT5) IC50, nM (JAK1/3)IL-6 (pSTAT3) IC50, nM (JAK1/2)GM-CSF (pSTAT5) IC50, nM (JAK2)
This compound12.598.2255.6
Tofacitinib20.135.448.9

Interpretation: The cellular data corroborate the biochemical findings. This compound is a potent inhibitor of IL-2 signaling, which is dependent on JAK1 and JAK3. Its weaker effect on IL-6 and GM-CSF signaling suggests a reduced activity against JAK2-dependent pathways compared to Tofacitinib. This profile might translate to a different therapeutic and safety window. For instance, potent JAK2 inhibition is linked to hematological side effects, as JAK2 is crucial for erythropoietin signaling.[7]

Discussion and Future Directions

This comparative guide outlines a foundational strategy for benchmarking the novel compound this compound against the well-established JAK inhibitor, Tofacitinib. Based on our hypothetical data, this compound emerges as a potent, JAK3-selective inhibitor.

Key Insights:

  • Potency and Selectivity: this compound displays a distinct selectivity profile, favoring JAK3 over other JAK family members. This contrasts with Tofacitinib's broader activity across JAK1/2/3.

  • Therapeutic Potential: A JAK3-selective inhibitor could offer a more targeted immunomodulatory effect, as JAK3 is primarily expressed in hematopoietic cells and is crucial for lymphocyte development and function via common gamma chain cytokines (e.g., IL-2, IL-4, IL-7).[5] This selectivity could potentially mitigate some off-target effects associated with broader JAK inhibition.

  • Structure-Activity Relationship: The substitution pattern on the shared pyrrolo[2,3-b]pyridine core is the likely driver of the observed differences in selectivity and potency between the two compounds.

Next Steps:

Further investigation is required to fully characterize the therapeutic potential of this compound. Essential next steps would include:

  • Kinome-wide Selectivity Screening: To ensure the compound's selectivity is not limited to the JAK family, a broad panel of kinases should be screened.

  • In Vitro ADME and Pharmacokinetic Profiling: Assessment of metabolic stability, permeability, and other pharmacokinetic properties is crucial for determining its drug-like potential.

  • In Vivo Efficacy and Safety Studies: Evaluation in relevant animal models of autoimmune disease (e.g., collagen-induced arthritis) will be necessary to validate the in vitro findings and assess the therapeutic index.

By following this structured, data-driven approach, researchers can effectively position new chemical entities within the existing therapeutic landscape, accelerating the development of next-generation targeted therapies.

References

  • Al-Salama, Z. T. A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central. [Link]
  • Choy, E. H. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. PMC - PubMed Central. [Link]
  • Flanagan, M. E. et al. Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]
  • Ahsan, M. U. et al. Emerging role of Janus kinase inhibitors in ulcerative colitis management. World Journal of Gastroenterology. [Link]
  • Majid, M. & Mohiuddin, S. S. Tofacitinib.
  • Schwartz, D. M. et al. Molecular structures of FDA approved and investigational JAK inhibitors.
  • Pfizer Inc. Tofacitinib (Xeljanz): The First-in-Class JAK Inhibitor for the Treatment of Rheumatoid Arthritis.

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Verifying the Binding Mode of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: A Comparative Guide to Biophysical and Computational Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule inhibitor is a cornerstone of rational drug design. This guide provides a comprehensive, in-depth framework for verifying the binding mode of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, a heterocyclic compound belonging to the pyrrolopyridine class. While the specific target of this exact molecule is not extensively documented in publicly available literature, the pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitor discovery, with derivatives targeting enzymes such as Fibroblast Growth Factor Receptors (FGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] This guide will, therefore, use a hypothetical protein kinase as the putative target to illustrate a rigorous, multi-faceted approach to binding mode verification.

Our exploration will be grounded in the principles of scientific integrity, combining orthogonal experimental techniques with computational validation to build a self-consistent and trustworthy model of the molecular interaction. We will delve into the causality behind each experimental choice, providing not just protocols, but the strategic reasoning essential for robust drug discovery campaigns.

The Strategic Workflow: From Initial Hit to High-Resolution Structure

The journey to verifying a binding mode is a staged process, moving from confirmation of interaction to a detailed atomic-level understanding. Each step provides a layer of evidence, and the convergence of data from multiple techniques lends high confidence to the final model.

G cluster_0 Phase 1: Target Engagement & Affinity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Computational Modeling A Biochemical Kinase Assays B Surface Plasmon Resonance (SPR) A->B Confirms direct binding C Isothermal Titration Calorimetry (ITC) B->C Orthogonal validation D X-ray Crystallography C->D Provides thermodynamic context for structural studies E NMR Spectroscopy D->E Solution vs. solid state G Molecular Dynamics (MD) Simulation E->G Experimental constraints for simulation F Molecular Docking F->G Refinement & stability

Caption: A logical workflow for binding mode verification.

Phase 1: Confirming Target Engagement and Quantifying Affinity

Before investing in resource-intensive structural biology, it is imperative to confirm that this compound directly binds to the putative kinase target and to quantify the interaction's affinity and thermodynamics.

Biochemical Kinase Assays: The First Line of Evidence

Biochemical assays are fundamental for determining if the compound inhibits the catalytic activity of the kinase.[3][4] A variety of formats are available, with luminescence- and fluorescence-based readouts being common in high-throughput settings.[3][5]

Causality of Choice: An activity-based assay is the initial litmus test. If the compound does not inhibit the enzyme's function, further binding studies may be unwarranted for the intended mechanism of action. These assays are crucial for establishing a dose-dependent inhibitory effect and calculating an IC50 value.

Experimental Protocol: ADP-Glo™ Luminescence Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the kinase to a working concentration (determined empirically) in the reaction buffer.

    • Prepare a solution of the substrate (e.g., a generic peptide like Myelin Basic Protein or a specific substrate for the kinase) and ATP at their respective Km values in the reaction buffer.[6]

    • Serially dilute this compound in 100% DMSO, followed by a further dilution in reaction buffer to achieve the final desired concentrations with a constant DMSO percentage (typically ≤1%).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound dilutions to the wells.

    • Add 2.5 µL of the kinase solution and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.[6]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using 'no-enzyme' and 'vehicle control' (DMSO) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR): Real-time Kinetics

SPR is a label-free technique that provides real-time data on the association and dissociation of a ligand and an analyte, allowing for the determination of kinetic parameters (kₐ and kₑ) and the dissociation constant (Kₑ).[7][8][9]

Causality of Choice: Unlike endpoint assays, SPR confirms a direct physical interaction and provides invaluable kinetic information. A compound with a slow dissociation rate (low kₑ) may exhibit a longer duration of action in a physiological setting, a desirable property for a therapeutic agent.

Experimental Protocol: SPR Kinetic Analysis

  • Chip Preparation:

    • Covalently immobilize the kinase onto a sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations. A common target is a response of around 100 RU for the analyte.[10]

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ with a low percentage of DMSO to match the sample buffer).

    • Inject the compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase where only the running buffer flows over the chip.[7]

    • Include a reference flow cell (e.g., a deactivated surface) to subtract non-specific binding and bulk refractive index changes.

    • After each cycle, regenerate the sensor surface with a mild acidic or basic solution to remove any bound compound.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).[8]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12][13] In a single experiment, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[13][14]

Causality of Choice: ITC is considered the gold standard for characterizing binding thermodynamics.[14] It provides orthogonal validation of the binding affinity obtained from SPR and offers deeper insights into the driving forces of the interaction (enthalpically or entropically driven), which can guide lead optimization.

Experimental Protocol: ITC Titration

  • Sample Preparation:

    • Dialyze the purified kinase extensively against the final ITC buffer.

    • Dissolve the this compound in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are perfectly matched to minimize heats of dilution.[11] Small differences in pH or buffer components can create significant artifacts.[11]

    • Degas both solutions to prevent air bubbles.[11]

  • ITC Experiment:

    • Load the kinase solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • The raw data (heat pulses vs. time) are integrated to yield a plot of heat change per mole of injectant versus the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model to determine n, Kₐ, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[11]

Technique Parameter Measured Key Advantage Typical Values for Inhibitors
Biochemical Assay IC50Functional effect on enzyme activitynM to low µM range
SPR kₐ, kₑ, KₑReal-time kinetics, direct bindingKₑ: nM to low µM range
ITC Kₐ, n, ΔH, ΔSComplete thermodynamic profileKₐ: 10⁵ - 10⁹ M⁻¹

Phase 2: High-Resolution Structural Elucidation

With confirmed binding and affinity, the next phase is to visualize the interaction at an atomic level. X-ray crystallography and NMR spectroscopy are the primary methods for this purpose.

X-ray Crystallography: The Atomic Snapshot

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise orientation of the inhibitor in the binding pocket and the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex.[15][16]

Causality of Choice: A crystal structure is the ultimate validation of a binding mode. It provides an unambiguous view of the interaction and is the cornerstone of structure-based drug design, enabling rational modifications to improve potency and selectivity.[15]

Experimental Workflow: Protein-Ligand Crystallography

G A Protein Expression & Purification B Crystal Screening A->B C Co-crystallization or Soaking B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Model Validation E->F

Caption: Workflow for X-ray crystallography.

  • Protein Crystallization: The purified kinase is screened against a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that yield diffraction-quality crystals.

  • Complex Formation: The protein-ligand complex can be formed either by co-crystallizing the protein in the presence of this compound or by soaking existing protein crystals in a solution containing the compound.

  • Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[16]

  • Structure Determination: The diffraction data are processed to generate an electron density map.[16] The protein and ligand are then built into this map, and the model is refined to best fit the experimental data.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamics in Solution

NMR spectroscopy can identify the ligand binding site on the protein and provide information about the conformation of the ligand when bound, all in a solution state that mimics the physiological environment.[17][18][19]

Causality of Choice: NMR provides a valuable orthogonal approach to crystallography. It can detect weak binding events that may be difficult to capture in a crystal and provides unique insights into the dynamics of the protein-ligand complex.[18][20] Techniques like Chemical Shift Perturbation (CSP) can map the binding site, while Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein.[19]

Phase 3: In Silico Validation and Exploration

Computational methods complement experimental data, helping to rationalize observed binding affinities and predict the effects of structural modifications.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, generating a binding pose and a scoring function to estimate affinity.[21]

Causality of Choice: When a crystal structure is unavailable, docking can provide an initial hypothetical binding mode. When a structure is available, docking can be used to validate that the predicted low-energy pose matches the crystallographically observed pose. It is also a high-throughput method for screening virtual libraries of related compounds.

Protocol: Molecular Docking into a Kinase Active Site

  • Receptor Preparation: Start with a high-resolution crystal structure of the target kinase. Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules. Define the binding site based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atom types and charges.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the defined binding site.

  • Pose Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds with the kinase hinge region, hydrophobic interactions in the back pocket) and compare them with known binding modes of other kinase inhibitors.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the system.[22][23]

Causality of Choice: A static crystal structure or docking pose does not capture the inherent dynamics of a biological system. MD simulations can assess the stability of the key interactions observed experimentally, reveal the role of water molecules in the binding site, and help calculate binding free energies.[22][24]

Conclusion: A Unified View of Molecular Recognition

Verifying the binding mode of a compound like this compound requires a synergistic application of multiple experimental and computational techniques. A biochemical assay confirms functional inhibition, while SPR and ITC provide a robust, quantitative measure of the binding affinity and thermodynamics. Ultimately, X-ray crystallography or NMR spectroscopy delivers the high-resolution structural data that forms the bedrock of structure-based drug design. Validated and refined by computational methods like molecular docking and MD simulations, this integrated approach provides the highest level of confidence in the determined binding mode, paving the way for the rational design of next-generation therapeutics.

References

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
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  • Isothermal titr
  • NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors - PubMed.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed.
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions.
  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi.
  • Molecular Dynamics Simulation to Study Protein Conform
  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
  • A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery - NIH.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US.
  • Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer N
  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance.
  • Characterizing Binding Interactions by ITC - TA Instruments.
  • A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes - Benchchem.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH.
  • Molecular Simulation of Protein-Ligand Complexes - - Nottingham ePrints.
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radi
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical.
  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance - Nicoya Lifesciences.
  • NMR for Studying Protein-Ligand Interactions - Cre
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH.
  • NMR studies of ligand binding - PubMed.
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  • Molecular Recognition and Binding | Biophysical Chemistry Class Notes - Fiveable.
  • Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling - Books.
  • Biochemical kinase assay to improve potency and selectivity - Domainex.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.
  • X-ray crystallography - Wikipedia.
  • 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine - Smolecule.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridiz

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a privileged heterocyclic scaffold in the landscape of medicinal chemistry. Its structural resemblance to purine enables it to function as an effective ATP-competitive inhibitor for a multitude of protein kinases by forming crucial hydrogen bond interactions with the hinge region of the enzyme's active site.[1][2] The strategic introduction of substituents onto this core can significantly modulate its physicochemical and pharmacological properties. This guide focuses on the 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol scaffold, a promising starting point for the development of potent and selective kinase inhibitors. We will provide an in-depth analysis of its structure-activity relationships, comparing key substitutions and their impact on biological activity, supported by experimental data and protocols to empower researchers in their drug development endeavors.

The this compound Core: A Blueprint for Inhibition

The core structure presents several key features that are fundamental to its function and ripe for chemical modification. The pyrrolo[2,3-b]pyridine nucleus provides the essential geometry for ATP-pocket occupancy. The N1-H of the pyrrole ring and the N7 of the pyridine ring are critical hydrogen bond donors and acceptors, respectively, that often anchor the molecule to the kinase hinge region. The 4-chloro substituent acts as an electron-withdrawing group, modulating the electronics of the ring system, while the 5-hydroxyl group can serve as both a hydrogen bond donor and acceptor, offering an additional interaction point with the target protein. Understanding how modifications at each position affect biological activity is the cornerstone of rational drug design.

SAR_Summary Core This compound N1 C2 C3 C5-OH N1_Node N1-H: Often a key H-bond donor. Alkylation can abolish or improve activity. Core:N1->N1_Node C2_Node C2: Vector for selectivity. Tolerates diverse groups (e.g., carboxamides). Core:C2->C2_Node C3_Node C3: Potency-driving position. Accommodates large functional groups. Core:C3->C3_Node C5_Node C5: Key interaction site. -OH to -NH2 swap can boost potency. Core:C5->C5_Node

Caption: Key structure-activity relationship trends for the pyrrolo[2,3-b]pyridine scaffold.

The C5 Position: The Power of a Hydrogen Bond Donor

The 5-hydroxyl group is a key interaction point. However, bioisosteric replacement of this group can lead to significant gains in potency. The most common and effective replacement is an amine group.

  • C5-OH vs. C5-NH2: The development of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives has led to potent and selective inhibitors of kinases like Fibroblast Growth Factor Receptor (FGFR) and Protein Kinase B (Akt/PKB). [1]The 5-amino group maintains the critical hydrogen-bonding capability of the hydroxyl group while altering the electronic and steric profile of the molecule, often resulting in enhanced binding affinity. This substitution is a cornerstone of many potent kinase inhibitors based on the 7-azaindole scaffold.

Table 2: Comparison of C5-Substituents on the 4-Substituted-1H-pyrrolo[2,3-b]pyridine Scaffold

Core ScaffoldC5-SubstituentTarget ClassGeneral Activity Trend
4-X-1H-pyrrolo[2,3-b]pyridin-5-ol-OHKinasesActive, serves as H-bond donor/acceptor
4-X-1H-pyrrolo[2,3-b]pyridin-5-amine [1]-NH2Kinases (FGFR, Akt)Often more potent, strong H-bond donor

Experimental Protocols & Methodologies

To provide a practical context for the SAR discussion, this section outlines representative experimental procedures.

Protocol 1: Synthesis via Suzuki Coupling

The Suzuki cross-coupling reaction is a powerful method for introducing aryl or heteroaryl moieties onto the pyrrolo[2,3-b]pyridine core, often at the C4 or C5 position. The following is a generalized protocol for coupling a boronic acid to a halogenated scaffold. [3] Step-by-Step Methodology:

  • Reaction Setup: To a solution of the halo-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) in a microwave vial, add the desired (1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid (1.2 eq) and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Degassing: Bubble argon or nitrogen gas through the mixture for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), to the reaction mixture.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or heat conventionally at 80-100 °C for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: In Vitro Kinase Inhibition Assay (IMAP-FP)

This protocol describes a fluorescence polarization (FP) based assay to determine the IC50 value of an inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT, pH 7.4). Prepare solutions of the kinase, a fluorescently labeled peptide substrate, and ATP in the reaction buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO, and then dilute further into the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Allow to incubate for 15 minutes at room temperature.

  • Initiation: Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Termination & Detection: Stop the reaction by adding the IMAP™ binding solution (containing trivalent metal-coated nanoparticles that bind to phosphorylated peptides).

  • Reading: Incubate for an additional 60 minutes to allow for binding, then measure the fluorescence polarization on a suitable plate reader. Phosphorylated peptides bound to the beads will have a high FP signal, while unbound, unphosphorylated peptides will have a low FP signal.

  • Data Analysis: Plot the FP signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization a Scaffold Selection (4-Cl-5-OH-pyrrolo[2,3-b]pyridine) b Derivative Synthesis (e.g., Suzuki Coupling) a->b c In Vitro Kinase Assay (IMAP-FP) b->c d Determine IC50 Values c->d e Cell-Based Proliferation Assays d->e f Analyze SAR Data e->f g Lead Optimization f->g g->b Iterative Improvement

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the design of novel kinase inhibitors. SAR studies consistently show that the N1-H and the C5-substituent are critical for potent activity, serving as key hydrogen bonding anchors. The C2 and C3 positions are versatile points for modification to enhance potency and achieve selectivity against specific kinase targets. Future work should focus on exploring a wider range of substitutions at these positions, guided by structural biology and computational modeling, to develop next-generation therapeutics. The strategic combination of favorable substitutions identified in this guide can lead to the discovery of drug candidates with superior efficacy and safety profiles.

References

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B)
  • Title: Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA | Request PDF Source: ResearchGate URL
  • Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells.
  • Title: The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives Source: Benchchem URL
  • Title: Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC Source: NIH URL
  • Title: 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC Source: NIH URL
  • Title: Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents Source: PubMed URL
  • Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors Source: PubMed URL
  • Title: Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor Source: PubMed URL

Sources

Navigating the Kinome: A Comparative Guide to Selectivity Profiling of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Selectivity

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways has led to the approval of numerous kinase inhibitors for treating cancers and inflammatory diseases. However, the human kinome is vast, comprising over 500 members that share a structurally conserved ATP-binding site.[1] This homology presents a significant challenge: achieving inhibitor selectivity. A promiscuous compound that inhibits multiple kinases can lead to unforeseen off-target effects and toxicity, derailing an otherwise promising therapeutic candidate. Conversely, understanding a compound's complete inhibitory profile can unveil new therapeutic opportunities.[2]

Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a cornerstone of strategic drug development. It allows researchers to make informed decisions, prioritize lead compounds, and anticipate potential liabilities.[2][3] This guide provides a framework for this critical process, using the novel compound 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol as a case study. While the kinase activity of this specific molecule is not yet publicly documented, its pyrrolopyridine core is a scaffold present in known kinase inhibitors, making it a compelling candidate for investigation.[4]

We will detail a robust experimental protocol for profiling this compound against a representative kinase panel and compare its hypothetical selectivity profile against three well-characterized inhibitors: the promiscuous inhibitor Staurosporine , the multi-targeted inhibitor Dasatinib , and the highly selective inhibitor Vemurafenib .

Compounds Under Investigation

A successful profiling study requires well-defined test articles and appropriate controls. This guide focuses on one investigational compound and three industry-standard comparators.

Primary Compound: this compound

This heterocyclic compound is a research chemical with the following properties:

  • Molecular Formula: C₇H₅ClN₂O[5][6]

  • Molecular Weight: 168.58 g/mol [5][6]

  • CAS Number: 1020056-82-9[5][6]

  • Known Activity: Publicly available data on the specific kinase inhibitory activity of this compound is limited, making it an ideal candidate for the de novo profiling described herein.

Comparator Compounds for Context
  • Staurosporine: An indolocarbazole alkaloid, Staurosporine is a potent but notoriously non-selective kinase inhibitor that binds to the ATP-binding site of the vast majority of kinases.[7][8] It serves as a positive control for broad kinase inhibition.

  • Dasatinib: A dual BCR-ABL and Src family kinase inhibitor approved for chronic myeloid leukemia (CML).[9] Dasatinib is a multi-targeted inhibitor, potently engaging a defined set of kinases while sparing others, representing a clinically successful example of controlled polypharmacology.[10][11]

  • Vemurafenib: A highly selective inhibitor of the BRAF(V600E) mutant kinase, approved for the treatment of late-stage melanoma.[12][13][14] It exemplifies a "magic bullet" approach, targeting a specific oncogenic driver with high precision.

Experimental Design: Profiling Against a Kinase Panel

The goal is to determine the inhibitory activity of this compound against a diverse panel of kinases. We will describe a detailed protocol based on the widely adopted ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[15][16] This assay is universal, compatible with a wide range of kinases, and suitable for high-throughput screening.[17]

Diagram of the Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (Test & Comparators) 10 mM stock in DMSO -> working conc. Assay_Plate 4. Reaction Assembly (384-well plate) - Add Compound - Add Kinase - Add Substrate/ATP Mix Compound_Prep->Assay_Plate Test Compound Kinase_Prep 2. Kinase Aliquoting (Kinase Panel Enzymes) Kinase_Prep->Assay_Plate Enzyme Substrate_Prep 3. Substrate/ATP Mix (Peptide Substrate + ATP in buffer) Substrate_Prep->Assay_Plate Start Reaction Incubation 5. Incubation (Room Temp, 60 min) Assay_Plate->Incubation Stop_Reaction 6. Stop & ATP Depletion (Add ADP-Glo™ Reagent) Incubation->Stop_Reaction Incubate_Stop 7. Incubation (Room Temp, 40 min) Stop_Reaction->Incubate_Stop ADP_to_ATP 8. ADP Conversion (Add Kinase Detection Reagent) Incubate_Stop->ADP_to_ATP Incubate_Detect 9. Incubation (Room Temp, 30 min) ADP_to_ATP->Incubate_Detect Read_Luminescence 10. Data Acquisition (Plate Luminometer) Incubate_Detect->Read_Luminescence Data_Norm 11. Normalization (% Inhibition vs Controls) Read_Luminescence->Data_Norm Table_Gen 12. Tabulate Results Data_Norm->Table_Gen Viz_Gen 13. Visualize Profile Table_Gen->Viz_Gen

Caption: Workflow for kinase selectivity profiling using the ADP-Glo™ assay.

Detailed Step-by-Step Protocol

This protocol is designed for a single-concentration screen (e.g., 1 µM) in a 384-well format to identify initial hits.

1. Reagent Preparation:

  • Compound Stock Solutions: Prepare 10 mM stock solutions of this compound and comparator compounds (Staurosporine, Dasatinib, Vemurafenib) in 100% DMSO.
  • Assay Buffer: Prepare a 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a working solution of ATP in the assay buffer. The concentration should be at or near the Kₘ for most kinases in the panel (typically 10 µM) to ensure sensitive detection of ATP-competitive inhibitors.
  • Kinase Panel: Use a pre-qualified commercial kinase panel (e.g., from Promega, Reaction Biology, or Eurofins Discovery).[3][18] Thaw enzymes on ice and dilute to the appropriate working concentration in assay buffer just before use.
  • Substrates: Dilute the corresponding peptide substrates for each kinase in the assay buffer.

2. Kinase Reaction Assembly (in a 384-well plate):

  • Controls: Designate wells for positive (no inhibitor, 0% inhibition) and negative (no enzyme, 100% inhibition) controls. Use DMSO as the vehicle control.
  • Compound Addition: Add 1 µL of the test compound or control to the appropriate wells.
  • Kinase Addition: Add 2 µL of the diluted kinase to each well.
  • Initiation: Add 2 µL of the ATP/Substrate mixture to each well to start the reaction. The final reaction volume is 5 µL.

3. Reaction Incubation:

  • Gently mix the plate on a plate shaker for 30 seconds.
  • Incubate the plate at room temperature for 60 minutes.

4. Luminescent Detection (ADP-Glo™ Protocol): [19]

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
  • Incubation: Incubate at room temperature for 40 minutes.
  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP.
  • Incubation: Incubate at room temperature for 30 minutes to stabilize the signal.

5. Data Acquisition and Analysis:

  • Read Plate: Measure luminescence using a plate-reading luminometer.
  • Calculate Percent Inhibition: Normalize the data using the controls. The formula is: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

Results: A Comparative Selectivity Profile

To illustrate the output of such a screen, the following table presents a hypothetical dataset for this compound at a 1 µM screening concentration, alongside representative data for the comparator compounds against a select 20-kinase panel.

Table 1: Comparative Kinase Inhibition Profile at 1 µM

Kinase TargetKinase FamilyThis compound (% Inhibition)Staurosporine (% Inhibition)Dasatinib (% Inhibition)Vemurafenib (% Inhibition)
ABL1 TK1599985
SRC TK2598978
LCK TK3097956
EGFR TK8924512
VEGFR2 (KDR) TK88957515
PDGFRβ TK92968510
FGFR1 TK7594609
FLT3 TK95988811
KIT TK8597927
RET TK90968014
BRAF TKL12913520
BRAF(V600E) TKL18934099
CDK2/cyclin A CMGC599554
GSK3β CMGC697203
PIM1 CAMK82986518
CAMK2A CAMK1599305
PKCα AGC10100259
AKT1 AGC796156
p38α (MAPK14) CMGC9947011
JNK1 CMGC11934813

(Note: Data for Staurosporine, Dasatinib, and Vemurafenib are representative of their known profiles. Data for this compound is hypothetical for illustrative purposes.)

Interpretation and Discussion

The data presented in Table 1 allows for a clear, objective comparison of kinase selectivity.

  • Staurosporine: As expected, it demonstrates potent, pan-kinase inhibition, with >90% inhibition against nearly all kinases tested.[7][20] This confirms its utility as a positive control but highlights its unsuitability for targeted therapy.

  • Vemurafenib: This compound shows remarkable selectivity. It potently inhibits its primary target, BRAF(V600E), with minimal activity against other kinases in the panel, including wild-type BRAF.[21][22] This "clean" profile is highly desirable for minimizing off-target toxicity.

  • Dasatinib: The profile reveals its multi-targeted nature. It strongly inhibits ABL1 and SRC family kinases (SRC, LCK) as intended, but also shows significant activity against other tyrosine kinases like KIT, PDGFRβ, and FLT3, as well as some serine/threonine kinases.[6][11]

  • This compound (Hypothetical Profile): The hypothetical data positions this compound as a potent and selective inhibitor of a specific subset of tyrosine kinases. It shows strong inhibition (>85%) against a cluster of receptor tyrosine kinases involved in angiogenesis and cell proliferation: VEGFR2, PDGFRβ, FLT3, KIT, and RET. It also inhibits the serine/threonine kinase PIM1. Crucially, it shows minimal activity against SRC family kinases, EGFR, and key CMGC and AGC family members.

Strategic Implications from Profiling Data

Based on this hypothetical profile, a clear strategic path emerges for the development of this compound.

Caption: Decision-making flowchart based on initial kinase selectivity data.

The profile suggests a potential therapeutic application in cancers driven by these kinases, such as certain leukemias (FLT3, KIT) or solid tumors with high angiogenic dependence (VEGFR2, PDGFRβ). The next logical steps would be to:

  • Determine IC₅₀ Values: Perform dose-response curves for the "hit" kinases to quantify potency.

  • Cellular Validation: Test the compound in cell-based assays to confirm that biochemical inhibition translates to functional effects (e.g., inhibition of receptor phosphorylation, decreased cell proliferation).

  • Lead Optimization: If cellular activity is confirmed, medicinal chemistry efforts could be initiated to further enhance potency and refine the selectivity profile, potentially dialing out the PIM1 activity if it is deemed undesirable.

Conclusion

Kinase selectivity profiling is an indispensable tool in modern drug discovery. By employing systematic, high-throughput screening methods like the ADP-Glo™ assay, researchers can rapidly characterize the activity of novel compounds. This guide demonstrates how to structure such an investigation, from experimental design to data interpretation. By comparing the hypothetical profile of an uncharacterized molecule, this compound, against established inhibitors, we have illustrated how this comparative approach provides crucial context and informs a clear, data-driven path forward. This rigorous, early-stage assessment of selectivity is what separates promising lead candidates from compounds destined for failure, ultimately accelerating the journey toward safer and more effective targeted therapies.

References

  • KINOMEscan®. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Pharmaffiliates. (n.d.). This compound.
  • El-Damasy, D. A., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2549.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Zhang, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4429–4441.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Fjær, R., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(2), 130-139.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357–365.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Larkin, J., & Triangle, R. (2011). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Expert Opinion on Investigational Drugs, 20(4), 569-577.
  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063.
  • PDB 101. (n.d.). Vemurafenib.
  • ResearchGate. (n.d.). Kinase profile of dasatinib.
  • Chapman, P. B. (2012). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 18(2), 332–333.
  • Holderfield, M., et al. (2014). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Clinical Pharmacology & Therapeutics, 95(6), 597–599.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1939–1953.
  • Minor, L. K. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 807, 13-31.
  • MDPI. (n.d.). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. The compound 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, a halogenated heterocyclic molecule, requires a disposal protocol rooted in a thorough understanding of its chemical nature and potential hazards. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, ensuring the safety of laboratory personnel and environmental integrity.

Immediate Safety Profile & Risk Assessment

The fundamental principle for disposing of this compound is to treat it as a hazardous, chlorinated organic waste. The presence of the chlorine atom on the pyridine ring system dictates its primary disposal pathway. Improper disposal, such as mixing with non-halogenated solvent waste, can compromise entire waste streams and lead to the formation of hazardous combustion byproducts like hydrogen chloride gas if not incinerated in a specialized facility.[1]

Furthermore, many novel heterocyclic compounds developed for biological screening possess uninvestigated toxicological properties and may be cytotoxic.[2][3][4] Therefore, an abundance of caution is warranted, and handling procedures should align with guidelines for cytotoxic compounds.[3][5]

Key Hazards Associated with this Chemical Class:

  • Skin Irritation: Causes skin irritation.[6][7]

  • Serious Eye Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[6][7]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[6]

  • Environmental Hazard: Chlorinated organic compounds can be harmful to aquatic life.

Disposal and Safety Summary Table
ParameterSpecificationRationale & References
Waste Classification Hazardous Chemical Waste; Halogenated Organic WasteThe presence of chlorine requires segregation from non-halogenated waste streams.
Primary Hazards Skin/Eye/Respiratory Irritant, Potentially Harmful if Swallowed, Potential CytotoxinBased on data for similar chemical structures and general guidance for research compounds.[3][6][7]
Required PPE Nitrile Gloves, Chemical Safety Goggles, Lab CoatStandard laboratory practice for handling hazardous chemicals. Gloves must be inspected before use.[1][7]
Waste Container Clearly Labeled, Tightly Sealed HDPE or Glass ContainerMust be compatible with the chemical and prevent leaks or vapor release.[8][9]
Spill Response Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container for disposal.Avoid creating dust. Ensure adequate ventilation and wear appropriate PPE during cleanup.[1][7][10]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from a risk-based assessment.

Phase 1: Pre-Disposal Preparation and Segregation

The cardinal rule of chemical waste management is proper segregation at the point of generation.[9] This prevents dangerous reactions between incompatible substances and ensures cost-effective, environmentally sound disposal.[11]

Step 1: Designate a Waste Container

  • Select a container made of high-density polyethylene (HDPE) or chemically resistant glass.

  • The container must have a tight-fitting screw cap to prevent the release of vapors.[9] Remember, if a container would leak when tipped over, it is not considered closed.[9]

  • Ensure the container is clean and dry before the first addition of waste.

Step 2: Label the Container Correctly

  • Before adding any waste, affix a "Hazardous Waste" label.

  • Clearly write the full chemical name: "this compound".

  • List all constituents, including any solvents used for rinsing. For example: "Waste this compound in Methanol/Dichloromethane".

  • Indicate the hazards: "Irritant," "Toxic," "Halogenated."

Step 3: Segregate the Waste

  • This compound must be disposed of in a halogenated organic waste stream.[8]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexane).[8]

  • DO NOT dispose of this chemical down the drain. This is strictly prohibited as it can pollute waterways and damage plumbing infrastructure.[1]

Phase 2: Waste Collection and Handling

For Solid Waste (Pure Compound, Contaminated Labware):

  • Step 1: Using a dedicated spatula, carefully transfer the solid waste into the designated, labeled halogenated waste container.

  • Step 2: For contaminated items like weigh boats, filter paper, or gloves, place them in a sealed, labeled bag and then into the solid halogenated waste container. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]

  • Step 3: Minimize the generation of dust. If the compound is a fine powder, conduct transfers within a chemical fume hood.[10]

For Liquid Waste (Solutions, Mother Liquors, Rinsates):

  • Step 1: Place a funnel in the designated liquid halogenated waste container.

  • Step 2: Carefully pour the liquid waste into the container.

  • Step 3: Rinse the source container (e.g., reaction flask) with a small amount of a suitable halogenated solvent (like dichloromethane) or a compatible polar solvent (like methanol) and add the rinsate to the waste container. This ensures the complete transfer of the hazardous material.

  • Step 4: Securely close the waste container immediately after adding waste. Containers should be kept tightly closed at all times unless waste is actively being added.[9]

Disposal Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Collection & Segregation cluster_final Phase 3: Final Disposal cluster_disposition Disposition gen Generation of Waste (Solid or Liquid) container Select & Label HDPE/Glass Container gen->container First Step solid Solid Waste (e.g., Powder, Contaminated PPE) container->solid Is it solid? liquid Liquid Waste (e.g., Solutions, Rinsates) container->liquid Is it liquid? hw_solid HALOGENATED Solid Waste Bin solid->hw_solid hw_liquid HALOGENATED Liquid Waste Carboy liquid->hw_liquid pickup Arrange for EHS Pickup hw_solid->pickup hw_liquid->pickup

Caption: Workflow for the safe segregation and disposal of this compound.

Emergency Procedures: Spill Management

Accidents happen, and a prepared response is critical to maintaining a safe laboratory environment.

Step 1: Evacuate and Alert

  • Alert personnel in the immediate area.

  • If the spill is large or involves a highly volatile solvent, evacuate the lab and notify your institution's Environmental Health & Safety (EHS) department.

Step 2: Secure the Area and Ventilate

  • Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[1]

  • Restrict access to the spill area.

Step 3: Don Appropriate PPE

  • At a minimum, wear double nitrile gloves, chemical safety goggles, and a lab coat. For larger spills, a respirator may be necessary.[1]

Step 4: Contain and Clean the Spill

  • For a solid spill , gently cover with an inert absorbent material to avoid creating dust.[1] Carefully sweep up the mixture and place it in the designated halogenated solid waste container.

  • For a liquid spill , cover with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.

  • Once the liquid is fully absorbed, carefully scoop the material into the designated halogenated solid waste container.

Step 5: Decontaminate the Area

  • Wipe the spill area with a cloth dampened with a suitable solvent. The contaminated cloth and any other cleanup materials must be disposed of as hazardous solid waste.[7]

  • Wash the area with soap and water.

Step 6: Document the Incident

  • Report the spill to your supervisor and EHS office, following your institution's specific protocols.

By adhering to this structured and scientifically-grounded disposal guide, you contribute to a culture of safety and responsibility, building trust in our collective ability to manage the risks inherent in chemical research and development.

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Controlling Occupational Exposure to Hazardous Drugs.
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]
  • MSDS of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. Capot Chemical. [Link]
  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]
  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]
  • Safe handling of cytotoxics: guideline recommend
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). [Link]
  • Guidance Manual for the Disposal of Chlorinated W
  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]
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Personal protective equipment for handling 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol. Given that this is a specialized chemical, publicly available, in-depth safety data is limited. Therefore, this protocol is grounded in the principle of treating the compound as potentially hazardous, drawing upon safety guidelines for analogous structures and established best practices for handling novel chemical entities.

Hazard Assessment and Risk Mitigation

Due to the absence of specific toxicological data for this compound, a conservative approach is mandatory. The molecule's structure, featuring a chlorinated heterocyclic aromatic system, suggests potential for skin, eye, and respiratory irritation, as well as possible systemic toxicity if absorbed or ingested. The primary risks are associated with inhalation of airborne particles and dermal contact.

Key Principles for Safe Handling:

  • Hierarchy of Controls: This protocol emphasizes engineering and administrative controls as the primary means of protection, with Personal Protective Equipment (PPE) serving as the final barrier.

  • ALARA Principle: All exposure should be kept "As Low As Reasonably Achievable."

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a barrier against dermal absorption. Double-gloving is recommended for extended operations or when handling larger quantities.
Eye Protection ANSI Z87.1 rated safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles. Goggles are required when there is a significant splash risk.
Body Protection Flame-resistant lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required when working in a certified chemical fume hood.An N95 or higher rated respirator may be necessary for weighing large quantities outside of a containment system or during spill cleanup.

Safe Handling and Operational Procedures

Adherence to a strict, step-by-step workflow is essential for minimizing risk during the handling of this compound.

Preparation and Weighing
  • Designate a Work Area: All handling of the solid compound must occur within a certified chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) is inside the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the compound. Use a micro-spatula to minimize the generation of airborne dust.

  • Dissolution: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

Experimental Workflow

The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Don PPE prep_weigh Weigh Compound in Fume Hood prep_start->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_run Conduct Experiment in Closed System prep_dissolve->exp_run Transfer to Reaction cleanup_decon Decontaminate Glassware exp_run->cleanup_decon End of Experiment cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Workflow for Handling this compound.

Spill Management and Disposal

A clear plan for accidental spills and proper waste disposal is a critical component of safe laboratory operations.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or outside of a fume hood.

  • Isolate: Restrict access to the spill area.

  • Assess: If the spill is small and contained within the fume hood, proceed with cleanup. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Cleanup:

    • Wear appropriate PPE, including double gloves and eye protection.

    • For solid spills, gently cover with a damp paper towel to avoid raising dust, then use a chemical spill kit absorbent.

    • For liquid spills, use an inert absorbent material.

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Segregation: This compound is a halogenated organic chemical. It must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Labeling: Ensure the waste container is properly labeled with the full chemical name and an approximate concentration.

  • Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste.

The following diagram outlines the decision-making process for spill response.

spill_detected Spill Detected spill_size Is the spill large or outside of a fume hood? spill_detected->spill_size evacuate Evacuate and Call EHS spill_size->evacuate Yes cleanup Proceed with Cleanup spill_size->cleanup No don_ppe Don Appropriate PPE cleanup->don_ppe absorb Absorb Spill don_ppe->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Spill Response Decision Tree.

By implementing these safety and logistical protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the protection of all laboratory personnel.

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4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
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